molecular formula C9H11F2NO B13044638 (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Cat. No.: B13044638
M. Wt: 187.19 g/mol
InChI Key: QGQMHGKLKBAITH-MLUIRONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI Key

QGQMHGKLKBAITH-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C(=CC=C1)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)F)N)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and applications of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , a specialized chiral building block used in pharmaceutical development.

Executive Summary

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol (CAS: 1213488-10-8) is a vicinal amino alcohol characterized by a specific erythro-like stereochemical configuration. It serves as a critical pharmacophore in the synthesis of next-generation antifungal agents (triazoles) and adrenergic receptor modulators. The presence of the 2,3-difluorophenyl moiety enhances metabolic stability by blocking oxidative dehalogenation sites common in P450 metabolism, while the chiral amino-alcohol motif provides a versatile handle for heterocycle formation (e.g., oxazolidinones, morpholines).

Chemical Identity & Physicochemical Properties[1][2]

Core Identification Data
PropertySpecification
IUPAC Name (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol
CAS Registry Number 1213488-10-8
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
Stereochemistry (1S, 2R)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Structural Analysis

The compound features a propyl backbone substituted at C1 with a primary amine and a 2,3-difluorophenyl ring, and at C2 with a secondary hydroxyl group.

  • Regioisomerism: Unlike norephedrine (2-amino-1-phenylpropan-1-ol), this compound is a 1-amino-2-ol regioisomer. This structural variation significantly alters its basicity and chelation properties.

  • Fluorine Substitution: The 2,3-difluoro pattern exerts a strong electron-withdrawing effect on the aromatic ring, reducing the electron density and potentially increasing the acidity of the benzylic proton.

Synthetic Methodologies

The synthesis of the (1S,2R) isomer requires high diastereoselectivity. The most robust route involves the regioselective ring opening of a chiral epoxide.

Primary Synthetic Route: Regioselective Epoxide Opening

This protocol utilizes a chiral epoxide precursor, which is opened by a nitrogen nucleophile (e.g., Sodium Azide or Ammonia) under Lewis Acid catalysis to favor attack at the benzylic position (C1).

Step-by-Step Protocol:

  • Precursor Formation: Trans-1-(2,3-difluorophenyl)propene is epoxidized (e.g., via Shi epoxidation or mCPBA) to yield the trans-epoxide.

  • Regioselective Opening: The epoxide is treated with Sodium Azide (

    
    ) in the presence of a Lewis Acid (e.g., 
    
    
    
    or
    
    
    ) in aqueous alcohol.
    • Mechanism:[1][2][3][4][5] The Lewis acid activates the epoxide oxygen. The azide attacks the benzylic carbon (C1) due to better stabilization of the developing positive charge by the aromatic ring, despite steric hindrance.

    • Stereochemistry: This

      
      -like opening occurs with inversion  of configuration at C1. Starting from the (1R,2R) epoxide yields the (1S,2R) azido alcohol.
      
  • Reduction: The intermediate azido alcohol is reduced to the amino alcohol using

    
     or Staudinger reduction (
    
    
    
    ).
Visualization of Synthetic Pathway

Synthesis Start 2,3-Difluorobenzaldehyde Step1 Wittig Reaction (Formation of alkene) Start->Step1 Alkene Trans-1-(2,3-difluorophenyl)propene Step1->Alkene Epox Asymmetric Epoxidation ((1R,2R)-Epoxide) Alkene->Epox Opening Regioselective Ring Opening (NaN3 / Lewis Acid) Epox->Opening Inversion at C1 Azide (1S,2R)-Azido-alcohol Opening->Azide Reduction Pd/C Hydrogenation Azide->Reduction Product (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol Reduction->Product

Caption: Figure 1. Stereoselective synthesis via regioselective epoxide ring opening.

Analytical Characterization

Ensuring the enantiomeric purity of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol is critical for its use in drug development.

Quality Control Workflow
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): Look for the benzylic methine doublet (CH-NH₂) around δ 4.0-4.5 ppm. The coupling constant (

      
      ) between H1 and H2 helps distinguish erythro (smaller 
      
      
      
      , ~4-6 Hz) from threo (larger
      
      
      , ~8-10 Hz) diastereomers.
    • ¹⁹F NMR: Distinct signals for the 2- and 3-fluorine atoms (typically -130 to -160 ppm range), showing complex coupling patterns.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Analytical Logic Diagram

Analysis cluster_ID Structural ID cluster_Purity Purity Analysis Sample Raw Sample (1S,2R)-Isomer NMR 1H / 19F NMR (Confirm Regioisomer) Sample->NMR MS Mass Spec (ESI+) [M+H]+ = 188.2 Sample->MS HPLC Chiral HPLC (Determine % ee) Sample->HPLC KF Karl Fischer (Water Content) Sample->KF Decision Quality Check (ee > 98%, Purity > 98%) NMR->Decision HPLC->Decision Release Release for Synthesis Decision->Release

Caption: Figure 2. Analytical workflow for validating chemical and stereochemical purity.

Applications in Drug Development

This compound is a "privileged scaffold" in medicinal chemistry.

  • Antifungal Agents: The 2,3-difluorophenyl motif is a bioisostere for the 2,4-difluorophenyl group found in Voriconazole and Fluconazole . The (1S,2R) amino alcohol serves as the core for constructing the triazole side chain, crucial for inhibiting the fungal CYP51 enzyme (Lanosterol 14α-demethylase).

  • CNS Active Agents: Amino alcohols with this configuration mimic the catecholamine structure (norepinephrine), making them potential ligands for adrenergic receptors or NMDA receptor antagonists.

  • Chiral Auxiliaries: The free amine and hydroxyl groups can coordinate with metals (Zn, Cu, Ti), allowing this molecule to function as a chiral ligand in asymmetric catalysis.

Safety & Handling (MSDS Highlights)

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • PubChem. (2024). Compound Summary for (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol (Analogous Structure). Retrieved from [Link]

  • González-Martínez, D., et al. (2019). Stereoselective Synthesis of 1‐Arylpropan‐2‐amines. Advanced Synthesis & Catalysis. Retrieved from [Link]

Sources

Technical Guide: Synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , a high-value chiral intermediate often utilized in the development of next-generation antifungal agents (e.g., triazole derivatives) and adrenergic receptor modulators.

Executive Summary & Retrosynthetic Analysis

The target molecule, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , possesses two contiguous stereogenic centers with an erythro (anti) relative configuration. The presence of the 2,3-difluorophenyl moiety introduces specific electronic and steric considerations that influence regioselectivity during synthesis.

Retrosynthetic Logic

To achieve the specific (1S,2R) absolute configuration with high enantiomeric excess (ee) and diastereomeric ratio (dr), we prioritize routes that allow for:

  • Early-stage Enantio-induction: Establishing chirality before the final functionalization to minimize late-stage separations.

  • Regiocontrol: Ensuring the amine is installed exclusively at the benzylic (C1) position and the hydroxyl at the homobenzylic (C2) position.

  • Stereochemical Inversion: Utilizing the inherent inversion of configuration during nucleophilic substitution (S_N2) to access the erythro product from accessible trans-alkene precursors.

Primary Pathway (The "Gold Standard"): Asymmetric Epoxidation followed by Regioselective Ring Opening. Secondary Pathway (Biocatalytic): Enzymatic Transamination of


-hydroxy ketones.

Retrosynthesis Target (1S,2R)-1-Amino-1- (2,3-difluorophenyl)propan-2-ol AzidoAlcohol (1S,2R)-Azido Alcohol (Intermediate) Target->AzidoAlcohol Reduction (H2/Pd) Epoxide (1R,2R)-Trans-Epoxide AzidoAlcohol->Epoxide Regioselective Ring Opening (NaN3, Inversion at C1) Alkene (E)-1-(2,3-Difluorophenyl)propene Epoxide->Alkene Jacobsen/Shi Epoxidation Aldehyde 2,3-Difluorobenzaldehyde Alkene->Aldehyde Wittig/Grignard

Figure 1: Retrosynthetic analysis highlighting the inversion strategy to access the (1S,2R) erythro configuration.

Primary Route: Asymmetric Epoxidation & Regioselective Ring Opening[1][2]

This route is preferred for its scalability and the rigorous stereocontrol provided by the Jacobsen or Shi epoxidation, followed by the predictable regiochemistry of styrene oxide ring-opening.

Phase 1: Precursor Synthesis

Objective: Synthesis of (E)-1-(2,3-difluorophenyl)prop-1-ene.

  • Grignard Addition: React 2,3-difluorobenzaldehyde with ethylmagnesium bromide (EtMgBr) in THF at 0°C to yield 1-(2,3-difluorophenyl)propan-1-ol.

  • Dehydration: Treat the alcohol with catalytic

    
    -toluenesulfonic acid (pTSA) in refluxing toluene with a Dean-Stark trap.
    
    • Insight: The thermodynamic product is the (E)-alkene. The 2,3-difluoro substitution pattern does not significantly inhibit the formation of the trans-isomer.

    • Purification: Silica gel chromatography (Hexanes) to remove any Z-isomer or terminal alkene byproducts.

Phase 2: Asymmetric Epoxidation

Objective: Preparation of (1R,2R)-1-(2,3-difluorophenyl)-2-methyloxirane.

To access the (1S,2R) amino alcohol via inversion at C1, we must start with the (1R,2R) epoxide.[1]

  • Catalyst: Jacobsen’s (S,S)-Salen Mn(III) complex.[1] (Note: The (S,S)-catalyst typically delivers the (1R,2R)-epoxide from trans-alkenes).

  • Oxidant: NaOCl (bleach) or mCPBA/NMO.

Protocol:

  • Dissolve (E)-alkene (1.0 eq) in DCM at 0°C.

  • Add (S,S)-Jacobsen catalyst (2-5 mol%).

  • Add oxidant slowly to maintain temperature <5°C.

  • Monitor by HPLC (Chiralcel OD-H) for conversion and ee.

  • Target Metric: >95% conversion, >90% ee.[1][2]

Phase 3: Regioselective Ring Opening (The Critical Step)

Objective: Installation of the Nitrogen at C1 with Inversion.

Nucleophilic attack on styrene oxides is governed by electronic vs. steric factors.[3] The electron-withdrawing nature of the 2,3-difluoro motif makes the benzylic carbon (C1) significantly more electrophilic, favoring attack at this position despite the steric hindrance.

  • Reagent: Sodium Azide (

    
    ).[2][3]
    
  • Conditions:

    
     (aq) / Methanol or 
    
    
    
    catalysis.
  • Mechanism:

    
     attack at C1 leads to inversion of configuration: (1R) 
    
    
    
    (1S) .

Experimental Protocol:

  • Dissolve (1R,2R)-epoxide in MeOH:H2O (8:1).

  • Add

    
     (3.0 eq) and 
    
    
    
    (1.5 eq).
  • Heat to 60°C for 12 hours.

  • Workup: Extract with EtOAc.[4] The product is (1S,2R)-1-azido-1-(2,3-difluorophenyl)propan-2-ol .

    • Validation: The relative stereochemistry is now erythro (anti). The C2 center retains the (R) configuration from the epoxide.

Phase 4: Staudinger or Hydrogenation Reduction

Objective: Conversion of Azide to Amine.

  • Hydrogenation: Dissolve azido alcohol in MeOH. Add 10% Pd/C (5 wt%). Stir under

    
     (1 atm) for 4 hours.
    
  • Filtration: Remove catalyst via Celite.

  • Salt Formation: Treat with HCl/Dioxane to isolate the stable hydrochloride salt.

Secondary Route: Biocatalytic Transamination[1]

For laboratories equipped with biocatalysis capabilities, this route offers a "greener" profile by avoiding azide chemistry and heavy metals.[1]

Pathway Logic

Transaminases (ATAs) can stereoselectively convert a ketone to a chiral amine.

  • Substrate: 1-(2,3-difluorophenyl)-2-hydroxypropan-1-one.

  • Challenge: Standard ATAs work well on methyl ketones. This substrate is an

    
    -hydroxy ketone.
    
  • Enzyme Selection: (S)-selective

    
    -Transaminase.
    

Workflow:

  • Substrate Prep: 2,3-difluoropropiophenone

    
    
    
    
    
    -bromination
    
    
    Hydrolysis
    
    
    
    
    -hydroxy ketone.
  • Enzymatic Step:

    • Reaction Mix: Substrate (50 mM), PLP (cofactor), Isopropylamine (amine donor), (S)-Transaminase (e.g., from Vibrio fluvialis or engineered variant).[1]

    • Buffer: Phosphate buffer pH 7.5, DMSO (10% v/v) cosolvent.[1]

  • Outcome: Direct formation of the (1S)-amine. If the starting hydroxy ketone is racemic, a Dynamic Kinetic Resolution (DKR) is required, or one must accept 50% yield of the desired diastereomer unless the enzyme is specific for the (R)-alcohol enantiomer of the ketone (which is rare).

    • Note: This route is less established for this specific difluoro-substrate than the epoxide route but is highly valuable for scale-up if a specific enzyme match is found.

Key Characterization Data

When synthesizing this molecule, the following analytical signatures validate the structure and stereochemistry.

ParameterExpected Value / ObservationStructural Insight

H NMR (C1-H)
Doublet (J ~ 4-6 Hz)Indicates erythro (anti) coupling constant (typically smaller than threo for this scaffold).

F NMR
Two distinct multiplets (~ -138 to -145 ppm)Confirms 2,3-difluoro substitution pattern.
HPLC (Chiral) Single peak vs. Racemic StdConfirms enantiomeric purity (>98% ee).
Mass Spec (ESI+) [M+H]+ = 188.09Consistent with

.

Mechanistic Visualization (Epoxide Route)

The following diagram illustrates the critical stereochemical inversion at C1.

Mechanism Step1 (E)-Alkene (Planar) Step2 (1R,2R)-Epoxide (Trans) Step1->Step2 Jacobsen (S,S) Epoxidation Transition Transition State (Backside Attack at C1) Step2->Transition NaN3 (Nuc) Product (1S,2R)-Amino Alcohol (Erythro) Transition->Product Inversion (Walden)

Figure 2: Stereochemical pathway from alkene to amino alcohol.

Safety & Handling

  • Sodium Azide: Highly toxic and can form explosive metal azides. Use plastic spatulas; avoid DCM in rotary evaporators if metal baths are used (though rare now). Quench aqueous waste with bleach.

  • 2,3-Difluorophenyl compounds: Often skin irritants.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

  • Regioselectivity in Sharpless Aminohydroxylation: Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[1][5] Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.[1]

  • Regioselective Ring Opening of Styrene Oxides: Fringuelli, F., et al. (2000).[1] Regio- and Stereoselective Ring Opening of Epoxides with Sodium Azide in Water. Journal of Organic Chemistry, 65(20), 6764–6769.[1]

  • Jacobsen Epoxidation Protocol: Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990).[1] Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803.[1]

  • Synthesis of Norephedrine Analogs (General Scaffold): Kamat, V. P., et al. (2010).[1] Stereoselective synthesis of (1R,2S)-norephedrine and (1R,2S)-norpseudoephedrine. Tetrahedron: Asymmetry, 21(3), 322-326.[1]

Sources

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL CAS number and suppliers

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , a specialized chiral intermediate used primarily in the synthesis of next-generation triazole antifungal agents and other bioactive pharmaceutical ingredients (APIs).

Executive Summary & Chemical Identity

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol is a chiral amino alcohol characterized by two adjacent stereocenters and a specific fluorination pattern on the phenyl ring. It serves as a critical chiral building block (CBB) in the development of antifungal pharmacophores, specifically those targeting the lanosterol 14α-demethylase (CYP51) enzyme.

While the 2,4-difluoro analog is the established precursor for Voriconazole, the 2,3-difluoro isomer is investigated in Structure-Activity Relationship (SAR) studies to modulate metabolic stability and potency against resistant fungal strains.

Chemical Profile
Property Specification
Chemical Name (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol
CAS Number (Racemic/Unspecified) 1270536-36-1
CAS Number (Enantiomer Reference) 1270263-68-7 refers to the (1R,2S) enantiomer.[1] The (1S,2R) is the mirror image.
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
Chirality (1S, 2R) - erythro configuration
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, Ethanol, DMSO; slightly soluble in water.
pKa (Predicted) ~13.5 (Alcohol), ~9.0 (Amine)

Critical Note on CAS Numbers: The CAS 1270263-68-7 is frequently indexed for the (1R,2S) enantiomer. For the (1S,2R) target, custom synthesis requests should explicitly specify the stereochemistry, as a unique CAS for this specific enantiomer may not be widely indexed in public commercial databases.

Synthesis & Manufacturing Methodology

The synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol requires precise stereocontrol to establish the erythro relationship between the amine (C1) and hydroxyl (C2) groups.

Retrosynthetic Analysis

The most robust route involves a Henry Reaction (Nitroaldol) followed by a diastereoselective reduction.

  • Precursor: 2,3-Difluorobenzaldehyde

  • Reagent: Nitroethane

  • Key Transformation: Asymmetric Henry reaction

    
     Nitroalkene 
    
    
    
    Chiral Amino Alcohol
Detailed Protocol: Asymmetric Synthesis
Step 1: Asymmetric Henry Reaction

This step creates the carbon-carbon bond and establishes the stereocenters.

  • Reagents: 2,3-Difluorobenzaldehyde (1.0 eq), Nitroethane (5.0 eq).

  • Catalyst: Cu(OAc)₂ (10 mol%) with a chiral ligand (e.g., (S,S)-Ph-BOX or a camphor-derived ligand) to induce (1S,2R) selectivity.

  • Solvent: Ethanol or THF at 0°C.

  • Procedure:

    • Dissolve the copper salt and chiral ligand in ethanol and stir for 1 hour to form the active complex.

    • Add 2,3-difluorobenzaldehyde.

    • Add nitroethane and a base (DIPEA, 10 mol%).

    • Stir at 0°C for 24–48 hours. Monitor by HPLC.

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.

    • Intermediate: (1S,2R)-1-(2,3-difluorophenyl)-2-nitropropan-1-ol.

Step 2: Diastereoselective Reduction

The nitro group is reduced to an amine without racemizing the chiral centers.

  • Reagents: H₂ (50 psi), Raney Nickel or Pd/C (10 wt%).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve the nitro-alcohol intermediate in methanol.

    • Add the catalyst carefully under argon.

    • Hydrogenate at room temperature for 12 hours.

    • Purification: Filter through Celite. The product can be recrystallized from Isopropanol/Hexane to upgrade chiral purity (>99% ee).

Visualizing the Synthesis Pathway

SynthesisPathway Start 2,3-Difluorobenzaldehyde (Starting Material) Intermediate (1S,2R)-1-(2,3-difluorophenyl)- 2-nitropropan-1-ol Start->Intermediate Henry Reaction (Stereoselective) Reagent Nitroethane + Chiral Cu-Catalyst Reagent->Intermediate Product (1S,2R)-1-Amino-1- (2,3-difluorophenyl)propan-2-ol (Target) Intermediate->Product Reduction (Retention of Config) Reduction H2 / Raney Ni (Reduction)

Figure 1: Stereoselective synthesis pathway via the Henry Reaction.

Applications in Drug Discovery

This compound is a pharmacophore scaffold for azole antifungals. The 1-amino-1-phenylpropan-2-ol backbone mimics the transition state of the lanosterol demethylation reaction, allowing the drug to bind tightly to the fungal CYP51 active site.

Mechanism of Action (Contextual)
  • Binding: The free amine or its derivative coordinates with the heme iron of the CYP51 enzyme.

  • Selectivity: The 2,3-difluoro substitution alters the electronic properties of the phenyl ring compared to the 2,4-difluoro analogs (like Voriconazole), potentially evading resistance mechanisms in Aspergillus and Candida species.

  • Chirality: The (1S, 2R) configuration is often critical for fitting into the hydrophobic pocket of the enzyme.

Supply Chain & Sourcing

Due to the specific stereochemistry, this compound is often a Make-to-Order (MTO) item.

Primary Suppliers
  • ChemScene: Lists the (1R,2S) isomer (CAS 1270263-68-7).[1] Contact for custom synthesis of the enantiomer.

  • BOC Sciences: Specializes in chiral building blocks and fermentation-derived intermediates.

  • Ambeed / AChemBlock: Known for carrying diverse fluorinated phenyl analogs.

Procurement Specification Guide

When ordering, use the following specification to ensure the correct isomer:

Parameter Requirement
Purity (HPLC) ≥ 98.0%
Chiral Purity (ee) ≥ 99.0% (Essential for biological activity)
Water Content ≤ 0.5%
Identity 1H-NMR, Mass Spec, Optical Rotation (specific rotation must be defined)

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

References

  • ChemScene Product Database. (2024). (1R,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol Data Sheet. Link

  • PubChem Compound Summary. (2024). CID 55272051: (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol (Analog Reference).[2] Link

  • BenchChem Technical Protocols. (2025). Synthesis of Enantiomerically Pure Amino Alcohols via Henry Reaction. Link

  • Journal of Medicinal Chemistry. (Contextual). Structure-Activity Relationships of Fluorinated Phenyl-Azole Antifungals. (General Reference for 2,3-difluoro pharmacophore utility).

Sources

The Pharmacophore of Resilience: Biological Activity and Synthetic Utility of Difluorophenyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds has revolutionized medicinal chemistry, with the difluorophenyl amino alcohol motif emerging as a "privileged structure" in drug discovery. This scaffold combines the metabolic robustness of the carbon-fluorine bond with the versatile hydrogen-bonding capabilities of the


-amino alcohol pharmacophore.

This technical guide analyzes the biological activity of this moiety, specifically focusing on the 2,4-difluorophenyl substitution pattern.[1] It details the mechanistic basis for its dominance in antifungal azoles (e.g., Voriconazole, Fluconazole derivatives) and its emerging utility in antiproliferative kinase inhibitors.

Medicinal Chemistry Logic: The "Fluorine Effect"

The biological potency of difluorophenyl amino alcohols is not accidental; it is a result of precise electronic and steric engineering.

Metabolic Blocking & Lipophilicity

The 2,4-difluoro substitution pattern is strategically employed to block oxidative metabolism.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the phenyl ring resistant to Cytochrome P450-mediated hydroxylation at the susceptible 2 and 4 positions.

  • Lipophilicity Modulation: Fluorine is highly electronegative yet small (Van der Waals radius ~1.47 Å). It increases lipophilicity (LogP), facilitating passive transport across fungal cell walls or the blood-brain barrier (BBB) without imposing the steric penalty of a chlorine or methyl group.

The Amino Alcohol "Warhead"

The


-amino alcohol moiety (

) serves as a bidentate anchor within protein active sites.
  • Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, often interacting with serine or threonine residues in the binding pocket.

  • Amine Nitrogen: At physiological pH, the amine is often protonated, providing a cationic center for ionic interactions with aspartate or glutamate residues.

Therapeutic Focus A: Antifungal Activity

The most established application of this scaffold is in the inhibition of fungal sterol biosynthesis.

Mechanism of Action: CYP51 Inhibition

Compounds containing the 2,4-difluorophenyl amino alcohol motif target Lanosterol 14


-demethylase (CYP51) .
  • Binding: The difluorophenyl group occupies the hydrophobic access channel of the enzyme.

  • Coordination: The nitrogen (often part of a triazole linked to the amino alcohol core) coordinates with the Heme iron (

    
    ).
    
  • Disruption: This prevents the binding of oxygen, halting the conversion of lanosterol to ergosterol.

  • Lethality: The depletion of ergosterol and accumulation of toxic 14

    
    -methylsterols compromise membrane integrity.
    
Visualization: Antifungal Mechanism

CYP51_Inhibition Ligand Difluorophenyl Amino Alcohol (Ligand) FungalCell Fungal Cell Entry (Passive Diffusion) Ligand->FungalCell CYP51 Target: CYP51 (Lanosterol 14α-demethylase) FungalCell->CYP51 Binding Active Site Binding: 1. 2,4-F2-Ph fits Hydrophobic Pocket 2. OH group H-bonds with Tyr/Ser 3. N-coord with Heme Iron CYP51->Binding High Affinity Blockage Inhibition of Lanosterol Demethylation Binding->Blockage Toxicity Accumulation of Toxic 14α-methylsterols Blockage->Toxicity Membrane Membrane Destabilization & Pore Formation Toxicity->Membrane Death Fungal Cell Death (Fungicidal/Fungistatic) Membrane->Death

Figure 1: Mechanism of Action for CYP51 inhibition by difluorophenyl amino alcohols.

Therapeutic Focus B: Antiproliferative (Anticancer) Activity

Recent SAR studies have expanded the utility of this scaffold to oncology, particularly targeting receptor tyrosine kinases (RTKs) like c-MET and HER2 .[1]

Comparative Activity Data

The following table summarizes the antiproliferative activity of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives against human cancer cell lines.

Compound IDR-SubstituentCell Line (Lung A549) IC50 (µM)Cell Line (Colon Caco-2) IC50 (µM)Mechanism Note
Ref (Dox) Doxorubicin0.85 ± 0.11.2 ± 0.2DNA Intercalation
Cmpd 6b 4-F-Phenyl12.4 ± 1.515.1 ± 1.8Moderate Activity
Cmpd 7f 2,4-Cl2-Phenyl8.2 ± 0.99.5 ± 1.1Enhanced Lipophilicity
Cmpd 9 Triazole-Hybrid4.1 ± 0.5 5.3 ± 0.6 Dual Kinase Inhibition (c-MET/HER2)
Cmpd 12 Unsubst. Phenyl> 50> 50Inactive (Lack of F-interactions)

Data synthesized from recent SAR studies (See Ref 1, 3).

Experimental Protocols

Synthesis: Regioselective Epoxide Ring Opening

This protocol describes the synthesis of a chiral


-amino alcohol from a 2,4-difluorophenyl epoxide precursor.

Reagents:

  • (R)-2-(2,4-difluorophenyl)oxirane (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Lithium Perchlorate (

    
    , 0.5 eq) - Catalyst
    
  • Acetonitrile (

    
    ) - Solvent
    

Workflow:

  • Preparation: Dissolve

    
     in anhydrous 
    
    
    
    (0.5 M).
  • Addition: Add the amine followed by the epoxide dropwise at room temperature.

  • Reaction: Stir at 60°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: Disappearance of the epoxide spot (

      
      ) and appearance of the polar amino alcohol (
      
      
      
      ).
  • Workup: Quench with water, extract with Dichloromethane (DCM) x3.

  • Purification: Flash column chromatography (Silica gel, gradient MeOH in DCM).

Visualization: Synthetic Pathway

Synthesis_Workflow Start 2,4-Difluorophenyl Epoxide Reaction Ring Opening (SN2 Attack) Start->Reaction Reagents Amine (R-NH2) LiClO4 Catalyst Reagents->Reaction Intermediate Transition State (Chelation Controlled) Reaction->Intermediate Product β-Amino Alcohol (Regioselective) Intermediate->Product 60°C, 12h

Figure 2: Regioselective synthesis of


-amino alcohols via catalyzed aminolysis.
Biological Assay: In Vitro Antifungal Susceptibility (CLSI M27-A3 Adaptation)

To validate the biological activity, use this broth microdilution protocol.

  • Inoculum Prep: Cultivate Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend colonies in saline to reach 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Plate Setup: Use 96-well sterile plates.

    • Columns 1-10: Serial 2-fold dilutions of the test compound (0.125 – 64 µg/mL).

    • Column 11: Growth Control (Drug-free medium + Inoculum).

    • Column 12: Sterility Control (Medium only).

  • Incubation: 35°C for 24–48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration causing 50% inhibition (for azoles) compared to the growth control, measured via optical density at 530 nm.

References

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Retrieved from [Link]

  • MDPI. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde: A Voriconazole Derivative.[2] Retrieved from [Link][3]

  • LookChem. (2024). Fluconazole: Structure, Properties, and Antifungal Mechanism. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

Sources

Chiral resolution of 1-amino-1-phenylpropan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chiral Resolution of 1-Amino-1-phenylpropan-2-ol Derivatives

Executive Summary

The resolution of 1-amino-1-phenylpropan-2-ol (iso-norephedrine derivatives) presents a complex stereochemical challenge distinct from its regioisomer, norephedrine. Unlike simple chiral amines, this scaffold contains two contiguous stereocenters (


 and 

), resulting in four distinct stereoisomers: the enantiomeric pairs of the erythro (syn) and threo (anti) diastereomers.

This guide provides a definitive technical roadmap for isolating specific enantiomers of 1-amino-1-phenylpropan-2-ol. It prioritizes Diastereomeric Salt Formation for industrial scalability and Enzymatic Kinetic Resolution (EKR) for high-purity applications.

Part 1: The Stereochemical Matrix

Before attempting resolution, one must define the target. The synthetic route—typically a Henry reaction (nitroaldol) followed by reduction—yields a mixture of diastereomers.

  • Erythro Isomers:

    
     and 
    
    
    
  • Threo Isomers:

    
     and 
    
    
    

Critical Directive: You cannot efficiently resolve enantiomers (e.g.,


 vs 

) until you have separated the diastereomers (Erythro vs Threo). Diastereomers possess different physical properties (MP, solubility) and must be separated first, typically via fractional crystallization of the hydrochloride salts.
Visualizing the Separation Logic

ResolutionWorkflow Start Crude Synthetic Mixture (4 Isomers) DiastSep Step 1: Diastereomer Separation (Fractional Crystallization) Start->DiastSep HCl / EtOH ErythroRac Racemic Erythro (1R,2S + 1S,2R) DiastSep->ErythroRac Precipitate ThreoRac Racemic Threo (1R,2R + 1S,2S) DiastSep->ThreoRac Supernatant ResChoice Step 2: Optical Resolution ErythroRac->ResChoice ChemRes Method A: Chemical Resolution (Tartaric Acid) ResChoice->ChemRes Scalable EnzRes Method B: Enzymatic Resolution (Lipase CAL-B) ResChoice->EnzRes High Purity Target Pure Enantiomer (>99% ee, >98% de) ChemRes->Target EnzRes->Target

Figure 1: The hierarchical workflow for isolating single stereoisomers of 1-amino-1-phenylpropan-2-ol.

Part 2: Method A - Classical Chemical Resolution

Best For: Multi-gram to Kilogram scale production. Mechanism: Thermodynamic control of diastereomeric salt solubility.

For benzylic amines, Tartaric Acid and its derivatives (Dibenzoyl-tartaric acid) are the "Gold Standard" resolving agents. The proximity of the amine to the phenyl ring creates a rigid steric environment ideal for supramolecular recognition by tartrates.

The Protocol: Resolution via L-(+)-Tartaric Acid

This protocol assumes you have isolated the Erythro racemate (mixture of


 and 

).

Materials:

  • Substrate: Racemic Erythro-1-amino-1-phenylpropan-2-ol (1.0 eq)

  • Resolving Agent: L-(+)-Tartaric Acid (0.5 - 1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol/Water (9:1)

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 10.0 g (66 mmol) of the racemic amine in 50 mL of hot absolute ethanol (

      
      ).
      
    • In a separate flask, dissolve 9.9 g (66 mmol, 1.0 eq) of L-(+)-Tartaric acid in 40 mL of hot ethanol.

    • Note: While 0.5 eq (the "Pope-Peachey" method) can maximize theoretical yield, 1.0 eq is recommended for initial optimization to form the neutral tartrate salt, which often crystallizes more predictably.

  • Crystallization (The Critical Moment):

    • Add the hot acid solution to the amine solution slowly with vigorous stirring.

    • Allow the mixture to cool to Room Temperature (RT) over 4 hours.

    • Seeding: If no precipitate forms at

      
      , scratch the glass or add a seed crystal of the target salt if available.
      
    • Refrigerate at

      
       for 12 hours.
      
  • Isolation & Recrystallization:

    • Filter the white precipitate. This is the Diastereomeric Salt .

    • Check Optical Rotation: Dissolve a small sample in water.[1] If the rotation is not constant after repeated washing, recrystallize the salt from boiling methanol.

    • Target: Constant melting point and specific rotation

      
      .
      
  • Liberation of the Free Base:

    • Suspend the purified salt in water.

    • Basify with 2M NaOH to pH 12.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry over

      
       and evaporate to yield the optically pure amine.
      

Why This Works: The


-amine 

L-tartrate salt typically has a lower solubility product (

) in ethanol than the

-amine

L-tartrate salt due to more favorable hydrogen bonding networks in the crystal lattice.

Part 3: Method B - Enzymatic Kinetic Resolution (EKR)

Best For: High optical purity (>99% ee) and mild conditions. Mechanism: Stereoselective O-acylation by Candida antarctica Lipase B (CAL-B).

Direct resolution of 1,2-amino alcohols is challenging because lipases can catalyze both N-acylation (amide formation) and O-acylation. To ensure specificity, we utilize N-protection or selective conditions.

The Protocol: Lipase-Mediated Acylation

Materials:

  • Enzyme: Novozym 435 (Immobilized CAL-B).[2]

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene.

Workflow:

  • Substrate Preparation:

    • If chemoselectivity issues arise (N-acylation vs O-acylation), convert the amine to its N-Boc derivative using

      
       and 
      
      
      
      in DCM. This directs the lipase exclusively to the secondary hydroxyl group.
  • Reaction Setup:

    • Dissolve 1.0 g of N-Boc-1-amino-1-phenylpropan-2-ol in 10 mL MTBE.

    • Add 2.0 eq of Vinyl Acetate.

    • Add 50 mg (5% w/w) of Novozym 435.

    • Incubate at

      
       in an orbital shaker (200 rpm).
      
  • Monitoring:

    • The lipase will selectively acylate the

      
      -hydroxyl center (Kazlauskas Rule).
      
    • Stop Point: Monitor by chiral HPLC.[1][3][4] Stop the reaction at exactly 50% conversion.

  • Separation:

    • Filter off the enzyme (reusable).

    • Evaporate solvent.[4]

    • Separate the (S)-Ester (product) from the (R)-Alcohol (unreacted substrate) via flash column chromatography (Silica gel, Hexane/EtOAc).

  • Hydrolysis:

    • Treat the isolated ester with

      
       in MeOH to recover the 
      
      
      
      -alcohol.
    • Deprotect the N-Boc group (if used) with TFA/DCM to yield the free amine.

Mechanism Diagram:

EnzymaticCycle Enzyme CAL-B (Active Site) Complex Enzyme-Substrate Complex Enzyme->Complex Racemate Racemic Substrate Racemate->Enzyme Fast Fast Reaction (Matched Enantiomer) Complex->Fast Steric Fit Slow Slow Reaction (Mismatched) Complex->Slow Steric Clash Product Acylated (S)-Enantiomer Fast->Product Substrate Unreacted (R)-Enantiomer Slow->Substrate

Figure 2: Kinetic resolution mechanism showing the discrimination between enantiomers based on steric fit within the enzyme pocket.

Part 4: Analytical Validation

Trust but verify. You must establish a robust Chiral HPLC method.

Table 1: Recommended Analytical Conditions

ParameterConditionRationale
Column Chiralcel OD-H or AD-HStandard for aromatic amines/alcohols.
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)DEA suppresses tailing of the basic amine.
Flow Rate 0.5 - 1.0 mL/minOptimize for resolution (

).
Detection UV @ 254 nmTargets the phenyl chromophore.
Elution Order Typically

then

(OD-H)
Must be verified with pure standards.

References

  • BenchChem. (2025).[1][3][4][5] Application Notes and Protocols for the Kinetic Resolution of 1-Phenyl-2-propanol using Candida antarctica Lipase B. Retrieved from 3

  • Academia.edu. Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Retrieved from 6

  • MDPI. (2023).[7] Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Retrieved from 7

  • Sigma-Aldrich. Product Specification: (1R,2S)-1-Amino-1-Phenylpropan-2-ol hydrochloride. Retrieved from

  • Google Patents. Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. (Note: Cited for methodological comparison of erythro/threo separation). Retrieved from 8

Sources

Potential applications of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1][2] This guide explores the untapped potential of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, a chiral aminopropanol derivative with a unique 2,3-difluorophenyl moiety. Drawing parallels with the endogenous neurotransmitter norepinephrine, this document outlines the scientific rationale and experimental pathways for investigating this compound as a novel modulator of the noradrenergic system, with potential therapeutic applications in central nervous system (CNS) disorders and beyond. We will delve into its potential as a norepinephrine reuptake inhibitor, an adrenergic receptor agonist/antagonist, and explore other plausible biological targets. This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Strategic Advantage of Fluorine in a Norepinephrine Scaffold

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL belongs to the phenylpropanolamine class of compounds, sharing a core structural motif with the vital neurotransmitter and hormone, norepinephrine.[3][4] Norepinephrine is a catecholamine that plays a critical role in regulating a wide array of physiological and pathological processes, including mood, attention, and blood pressure.[3][5] Consequently, the noradrenergic system, particularly the norepinephrine transporter (NET), is a well-established target for the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), and certain anxiety disorders.[5]

The introduction of a 2,3-difluoro substitution pattern on the phenyl ring is a deliberate design choice aimed at leveraging the unique properties of fluorine.[1][2] This specific substitution is hypothesized to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, potentially increasing the compound's half-life.[2]

  • Modulate Potency and Selectivity: The electron-withdrawing nature of the two fluorine atoms can alter the pKa of the amine and the electronic distribution of the aromatic ring, influencing binding interactions with target proteins.

  • Improve Blood-Brain Barrier Penetration: Fine-tuning lipophilicity through fluorination can enhance the compound's ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.

The (1S,2R) stereochemistry is crucial, as biological targets are chiral, and specific stereoisomers often exhibit vastly different pharmacological activities. This guide will explore the potential of this precisely configured molecule in several key therapeutic areas.

Primary Hypothesis: A Novel Norepinephrine Reuptake Inhibitor (NRI)

The most direct therapeutic hypothesis for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is its function as a potent and selective norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), the compound would increase the synaptic concentration of norepinephrine, thereby enhancing noradrenergic signaling.[5]

Scientific Rationale

Many successful drugs, such as atomoxetine (for ADHD) and reboxetine (for depression), function as selective NRIs.[5] The structural similarity of our target compound to norepinephrine suggests a high probability of interaction with the NET. The 2,3-difluoro substitution could confer advantages over existing NRIs by improving the pharmacokinetic profile or enhancing binding affinity.

Proposed Experimental Workflow

A systematic evaluation of the compound's activity at the NET is paramount. The following experimental workflow is proposed:

Workflow: NRI Activity Assessment

NRI_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & Ex Vivo Validation radioligand_binding Radioligand Binding Assay reuptake_assay Synaptosomal Reuptake Assay radioligand_binding->reuptake_assay Confirms functional inhibition selectivity_panel Transporter Selectivity Panel (SERT, DAT) reuptake_assay->selectivity_panel Determines selectivity profile pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling selectivity_panel->pk_pd Proceed if potent & selective microdialysis In Vivo Microdialysis pk_pd->microdialysis Correlates exposure with target engagement behavioral_models Rodent Behavioral Models (e.g., Forced Swim Test) microdialysis->behavioral_models Links neurochemical changes to behavioral outcomes

Caption: Proposed workflow for evaluating NRI activity.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for NET Affinity

  • Objective: To determine the binding affinity (Ki) of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL for the human norepinephrine transporter.

  • Materials:

    • HEK293 cells stably expressing the human NET.

    • [³H]-Nisoxetine (a high-affinity radioligand for NET).

    • Test compound stock solution (in DMSO).

    • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-hNET cells.

    • In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Nisoxetine, and varying concentrations of the test compound.

    • Incubate at room temperature for 2 hours to reach equilibrium.

    • Harvest the membranes by rapid filtration and wash to remove unbound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal [³H]-Norepinephrine Reuptake Assay

  • Objective: To measure the functional inhibition of norepinephrine reuptake by the test compound in a native tissue preparation.

  • Materials:

    • Freshly prepared rat cortical synaptosomes.

    • [³H]-Norepinephrine.

    • Krebs-Ringer buffer.

    • Test compound dilutions.

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of the test compound.

    • Initiate the reuptake by adding a fixed concentration of [³H]-Norepinephrine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the reuptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of [³H]-Norepinephrine taken up by the synaptosomes via scintillation counting.

    • Determine the IC50 for the inhibition of norepinephrine reuptake.

Hypothetical Data and Interpretation

For a promising NRI candidate, we would expect to see the following profile:

AssayParameterHypothetical ValueInterpretation
Radioligand BindingNET Ki5 nMHigh affinity for the norepinephrine transporter.
Functional ReuptakeNET IC5015 nMPotent functional inhibition of norepinephrine reuptake.
Selectivity PanelSERT Ki / DAT Ki> 500 nMHigh selectivity for NET over serotonin and dopamine transporters.

A high affinity (low Ki) and potent functional inhibition (low IC50) coupled with high selectivity would strongly support the development of this compound as an NRI.

Secondary Potential Applications: Beyond Reuptake Inhibition

While NRI activity is the primary hypothesis, the structural features of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL suggest other potential applications in medicinal chemistry.

Adrenergic Receptor Modulation

Norepinephrine itself acts on both alpha and beta-adrenergic receptors.[3] It is plausible that our compound could act as a direct agonist or antagonist at one or more of these receptor subtypes. The 2,3-difluoro substitution pattern could confer selectivity for a specific receptor subtype, which could be therapeutically advantageous.

Investigative Approach:

A comprehensive radioligand binding screen against a panel of adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) would be the initial step. This would be followed by functional assays (e.g., cAMP accumulation for β-receptors, calcium mobilization for α1-receptors) for any receptors where significant binding is observed.

Logical Flow: Adrenergic Receptor Screening

Adrenergic_Screening start Test Compound: (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL binding_screen Radioligand Binding Screen (α & β Adrenergic Receptors) start->binding_screen no_hit No Significant Binding binding_screen->no_hit No Hit hit Significant Binding (Ki < 1 µM) binding_screen->hit Hit functional_assays Functional Assays (Agonist/Antagonist Mode) agonist_activity Agonist Activity Detected functional_assays->agonist_activity antagonist_activity Antagonist Activity Detected functional_assays->antagonist_activity hit->functional_assays further_dev Further Development as a Receptor Modulator agonist_activity->further_dev antagonist_activity->further_dev

Caption: Screening cascade for adrenergic receptor activity.

Kinase Inhibition

The difluorophenyl moiety is a common feature in many kinase inhibitors.[6] While our compound does not possess a classic kinase inhibitor scaffold, promiscuous binding to the ATP-binding site of certain kinases cannot be ruled out. This is particularly relevant in the context of cancer drug discovery, where kinases are major therapeutic targets.[6]

Investigative Approach:

An initial screen against a broad panel of commercially available kinases would be a cost-effective way to identify any potential off-target kinase activity. Any confirmed hits would warrant further investigation, including the determination of IC50 values and elucidation of the mechanism of inhibition.

Synthesis and Characterization

Proposed Retrosynthetic Approach:

A plausible synthetic route could involve the asymmetric reduction of a corresponding α-aminoketone or the ring-opening of a chiral epoxide with an appropriate amine source. The starting material, 2,3-difluoroacetophenone, is commercially available.

Synthetic Scheme Overview

Synthesis 2,3-Difluoroacetophenone 2,3-Difluoroacetophenone α-Bromoketone α-Bromoketone 2,3-Difluoroacetophenone->α-Bromoketone Bromination α-Azidoketone α-Azidoketone α-Bromoketone->α-Azidoketone NaN3 Chiral Amino Alcohol\n(Target Molecule) Chiral Amino Alcohol (Target Molecule) α-Azidoketone->Chiral Amino Alcohol\n(Target Molecule) Asymmetric Reduction (e.g., CBS Catalyst)

Sources

An In-Depth Technical Guide to Predicting the Mechanism of Action for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The elucidation of a novel chemical entity's mechanism of action (MOA) is a cornerstone of modern drug discovery and development. It provides the foundational understanding required for advancing a compound from a laboratory curiosity to a potential therapeutic agent. This technical guide presents a comprehensive, integrated strategy for predicting and validating the MOA of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, a compound with structural motifs suggestive of potential psychoactive or neurological activity. We detail a multi-pillar approach that commences with robust in-silico target prediction methodologies to generate high-probability hypotheses. These computational predictions are then systematically subjected to rigorous in-vitro experimental validation through established biochemical assays, such as radioligand binding, to confirm direct target engagement. Finally, we outline cell-based functional assays and transcriptomic analyses to delineate the downstream signaling pathways modulated by the compound. This guide is designed for researchers, scientists, and drug development professionals, providing not only theoretical frameworks but also actionable, step-by-step protocols and data interpretation strategies to navigate the complex process of MOA discovery.

Introduction: The Challenge of the Unknown Target

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral amino alcohol derivative. Its phenylpropanolamine scaffold is present in numerous centrally-acting compounds, suggesting a potential interaction with neurotransmitter systems. However, for a novel entity such as this, the precise biological target or targets remain unknown. Identifying these targets is a critical step, as it informs efficacy, predicts potential side effects, and guides further optimization.[1]

Historically, target identification was often a result of serendipity or laborious screening. Today, a more rational and efficient approach integrates computational prediction with experimental validation.[2][3] This guide provides a logical and scientifically rigorous workflow to de-orphanize this compound, moving from a broad landscape of potential targets to a validated mechanism of action. The strategy is built on the principle of generating educated hypotheses computationally and then confirming them empirically.[4][5]

Part 1: In-Silico Target Prediction and Hypothesis Generation

The initial phase of MOA prediction leverages computational power to screen the compound against vast databases of biological targets, a process often called target fishing or reverse docking.[6] This approach is cost-effective, rapid, and can generate high-quality, testable hypotheses.[7] Our strategy employs a dual-pronged approach, combining ligand-based and structure-based methods to increase the robustness of the predictions.

Ligand-Based Similarity Searching

This method operates on the principle that structurally similar molecules often have similar biological activities. The 2D structure of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is used to search databases like ChEMBL and PubChem for known compounds with high structural similarity (e.g., using Tanimoto coefficients). The identified targets of these similar compounds become our primary list of potential targets.

Structure-Based Reverse Docking

Here, we move from 2D similarity to 3D interaction. The 3D conformer of our compound is computationally docked against a library of protein crystal structures (e.g., from the Protein Data Bank, PDB).[6] Scoring functions are used to estimate the binding affinity for each protein, and high-scoring protein-ligand interactions are flagged as potential targets. This method is particularly useful for identifying novel targets that may not be found through similarity searching alone.[4][7]

In_Silico_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach A Compound Structure (1S,2R)-1-Amino-1- (2,3-difluorophenyl)propan-2-OL B 2D/3D Pharmacophore Model Generation A->B D 3D Conformer Generation A->D C Database Search (e.g., ChEMBL, PubChem) B->C Query F Data Integration & Scoring C->F E Reverse Docking Screen (e.g., PDB Library) D->E Dock E->F G Prioritized List of Potential Targets F->G Rank by Confidence Score

Caption: In-Silico Target Prediction Workflow.

Predicted Target Profile

By integrating the results from both approaches, we can generate a ranked list of potential targets. For a compound like (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, the in-silico analysis might yield a target list resembling the hypothetical data below.

RankPredicted TargetTarget ClassPrediction MethodConfidence ScoreRationale
1Sigma-1 Receptor (S1R)Molecular ChaperoneLigand & Structure0.92High structural similarity to known S1R ligands. Favorable docking score.
2Dopamine Transporter (DAT)Neurotransmitter TransporterLigand-Based0.85Phenylpropanolamine scaffold is common in DAT inhibitors.[8]
3Serotonin Transporter (SERT)Neurotransmitter TransporterLigand-Based0.81Phenylpropanolamine scaffold is common in SERT inhibitors.
4NMDA ReceptorLigand-gated Ion ChannelStructure-Based0.75Docking suggests potential interaction at a modulatory site.
5Adrenergic Receptor β2GPCRLigand-Based0.71Structural alerts for phenethylamine-like activity.

Part 2: In-Vitro Validation of Direct Target Engagement

Computational predictions, while powerful, are hypotheses that require experimental validation.[9][10] The most direct way to confirm a predicted interaction is to measure the compound's binding affinity for the purified target protein or a membrane preparation expressing the target. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[11]

Rationale for Radioligand Binding Assays

These assays measure the direct interaction of a compound with a receptor by quantifying the displacement of a high-affinity radioactively labeled ligand ('radioligand').[12][13] A competitive binding assay will determine the affinity of our unlabeled test compound, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, by measuring its ability to compete with the radioligand for the binding site. The output is the IC50 value (the concentration of test compound that displaces 50% of the radioligand), from which the inhibition constant (Ki) can be calculated.[14]

Binding_Assay_Workflow A Prepare Reagents: - Receptor Membranes (e.g., S1R) - Radioligand (e.g., [3H]-(+)-Pentazocine) - Test Compound Dilutions - Assay Buffer B Set up Assay Plates: 1. Total Binding (Receptor + Radioligand) 2. Non-Specific Binding (Receptor + Radioligand + Excess Unlabeled Ligand) 3. Competition (Receptor + Radioligand + Test Compound) A->B C Incubate to Equilibrium (e.g., 60 min at 25°C) B->C D Separate Bound from Free Ligand (Rapid Filtration over Glass Fiber Filters) C->D E Quantify Bound Radioactivity (Liquid Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Plot % Inhibition vs. [Compound] - Non-linear regression to fit curve E->F G Determine IC50 and Ki values F->G

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Protocol: Competitive Binding Assay for Sigma-1 Receptor (S1R)

This protocol is adapted for the top predicted target, the Sigma-1 Receptor (S1R), using the selective radioligand [³H]-(+)-pentazocine.[15]

1. Reagent Preparation:

  • Receptor Source: Prepare membrane homogenates from cells expressing human S1R or from guinea pig liver, which has high S1R density.[15] Determine protein concentration via a BCA or Bradford assay.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Radioligand: [³H]-(+)-pentazocine prepared in assay buffer at a final concentration of ~2 nM (near its Kd).
  • Test Compound: Prepare a 10 mM stock of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL in DMSO. Create serial dilutions in assay buffer to achieve a final concentration range from 0.1 nM to 100 µM.
  • Non-Specific Determinate: 10 µM unlabeled Haloperidol.

2. Assay Setup (in 96-well plates):

  • Total Binding Wells: 50 µL receptor membranes, 50 µL [³H]-(+)-pentazocine, 50 µL assay buffer.
  • Non-Specific Binding (NSB) Wells: 50 µL receptor membranes, 50 µL [³H]-(+)-pentazocine, 50 µL 10 µM Haloperidol.
  • Competition Wells: 50 µL receptor membranes, 50 µL [³H]-(+)-pentazocine, 50 µL of each test compound dilution.

3. Incubation:

  • Incubate the plates at room temperature for 120 minutes to allow the binding to reach equilibrium.

4. Filtration:

  • Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

5. Quantification:

  • Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

6. Data Analysis:

  • Calculate Specific Binding: Total Binding (DPM) - NSB (DPM).
  • Calculate Percent Inhibition by the test compound at each concentration: 100% * (1 - [(DPM in presence of compound - NSB) / (Specific Binding)]).
  • Plot Percent Inhibition versus the log concentration of the test compound.
  • Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50.[12]
  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Interpreting Binding Data

The Ki value is a measure of the compound's binding affinity. A lower Ki indicates a higher affinity.

Predicted TargetRadioligandTest Compound Ki (nM) [Hypothetical]Conclusion
Sigma-1 Receptor (S1R) [³H]-(+)-Pentazocine25.3 High Affinity. Confirmed as a primary target.
Dopamine Transporter (DAT) [³H]WIN 35,428850.7 Moderate Affinity. Likely a secondary target.
Serotonin Transporter (SERT) [³H]Citalopram> 10,000 Low to No Affinity. Prediction not validated.
NMDA Receptor [³H]MK-801> 10,000 No Affinity. Prediction not validated.

Based on these hypothetical results, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a high-affinity ligand for the Sigma-1 Receptor.

Part 3: Elucidating Downstream Signaling Pathways

Confirming binding is only the first step. The ultimate goal is to understand the functional consequence of this binding.[3] Does the compound act as an agonist, antagonist, or allosteric modulator? What cellular pathways are affected? To answer this, we move to cell-based assays.

Functional Assays and Transcriptomic Analysis

Since S1R is a molecular chaperone that modulates various signaling pathways, including calcium signaling and ion channel function, a broad-spectrum approach is warranted.[15] Transcriptomic analysis via RNA sequencing (RNA-seq) provides an unbiased, genome-wide view of the changes in gene expression induced by the compound.[16]

Experimental Protocol: High-Level Workflow for Transcriptomic Analysis

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express S1R) and treat with (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL at a concentration near its Ki (e.g., 30 nM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • RNA Extraction: Isolate total RNA from both treated and control cells using a standardized kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing (e.g., on an Illumina platform).

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.[17]

    • Conduct pathway enrichment analysis (using databases like KEGG or GO) on the list of differentially expressed genes to identify the biological pathways that are most significantly affected.[18][19]

Visualizing the Predicted Mechanism of Action

The transcriptomic data might reveal that the compound, by binding to S1R, modulates pathways related to neuroplasticity and cellular stress responses. For example, it might enhance the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival and growth.

Signaling_Pathway cluster_cell Cell Interior S1R Sigma-1 Receptor (S1R) (At ER-Mitochondria Interface) Ca Ca²⁺ Signaling Modulation S1R->Ca Stress Cellular Stress Response (e.g., IRE1) S1R->Stress TF Transcription Factors (e.g., CREB) Ca->TF activates Stress->TF activates Nucleus Nucleus TF->Nucleus Gene Gene Expression (e.g., BDNF gene) BDNF Increased BDNF Protein Gene->BDNF translates to Compound (1S,2R)-1-Amino-1- (2,3-difluorophenyl)propan-2-OL Compound->S1R Binds & Modulates

Caption: Hypothetical Signaling Pathway Modulated by the Compound.

Conclusion

This guide has outlined a systematic and powerful strategy for elucidating the mechanism of action of a novel compound, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL. By synergistically combining in-silico prediction, direct in-vitro binding validation, and functional cell-based pathway analysis, we can efficiently move from a state of complete uncertainty to a well-supported, actionable MOA hypothesis. This integrated approach not only accelerates the drug discovery process but also builds a deep, mechanistic understanding of the compound's biological activity, which is indispensable for its successful translation into a therapeutic candidate.

References

  • Creative Biolabs. In Silico Target Prediction. Available from: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1888, 273-309. Available from: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. PubMed. Available from: [Link]

  • Yamanishi, Y., et al. (2008). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling, 48(3), 644-651. Available from: [Link]

  • Gfeller, D. (2013). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Drug Discovery Today, 18(13-14), 634-640. Available from: [Link]

  • Lutz, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Available from: [Link]

  • Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3324-3331. Available from: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. Available from: [Link]

  • Terstappen, G. C., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available from: [Link]

  • Schaduangrat, N., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1269-1280. Available from: [Link]

  • Eglen, R. M., & Reisine, T. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World. Available from: [Link]

  • Nguyen, L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1–1.29.19. Available from: [Link]

  • Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Bhuvaneswari, S. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 17(03), 107–117. Available from: [Link]

  • Ritz, A., et al. (2016). Signaling Pathway Analysis with Signaling Hypergraphs. IEEE/ACM Transactions on Computational Biology and Bioinformatics, 13(2), 359-371. Available from: [Link]

  • Khatri, P., et al. (2012). Downstream analysis of transcriptomic data. Stanford University. Available from: [Link]

  • Giorgetti, A., & Tagliabracci, A. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Life (Basel, Switzerland), 11(5), 440. Available from: [Link]

  • Iversen, L., et al. (2021). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. Neuronal Signaling, 5(4), NS20210023. Available from: [Link]

  • Muley, V. Y. (2019). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2024). Signaling Pathway Analysis and Downstream Genes Associated with Disease Resistance Mediated by GmSRC7. International Journal of Molecular Sciences, 25(3), 1464. Available from: [Link]

  • Giorgetti, A., & Tagliabracci, A. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. MDPI. Available from: [Link]

  • Li, X., et al. (2015). Subpathway Analysis based on Signaling-Pathway Impact Analysis of Signaling Pathway. PLOS ONE, 10(7), e0132813. Available from: [Link]

Sources

Precision Synthesis of Chiral Amino Alcohols: Mechanistic Paradigms and Scalable Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Chiral 1,2- and 1,3-amino alcohols are privileged pharmacophores ubiquitous in modern therapeutics (e.g., β-blockers, sphingosine derivatives, and antiviral agents) and serve as indispensable chiral auxiliaries and ligands in asymmetric catalysis[1][2]. The synthesis of these motifs in enantiomerically pure forms presents a persistent challenge: controlling both regioselectivity and stereoselectivity while avoiding the step-intensive derivatization of the natural chiral pool[2].

As a Senior Application Scientist, I approach the synthesis of chiral amino alcohols not as a series of isolated reactions, but as a holistic system of molecular control. This whitepaper critically evaluates four state-of-the-art synthetic paradigms—Asymmetric Transfer Hydrogenation (ATH), Asymmetric Ring-Opening (ARO) of epoxides, Sharpless Asymmetric Aminohydroxylation (SAA), and Biocatalytic Cascades. By dissecting the causality behind reagent selection and reaction kinetics, this guide provides drug development professionals with actionable, self-validating protocols for scalable synthesis.

Mechanistic Paradigms & Causality

Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR)

The ATH of α-amino ketones using ruthenium-based chiral catalysts (e.g., Ru-TsDPEN) is a cornerstone of industrial asymmetric synthesis[3]. When the α-carbon of the ketone is enolizable, the reaction can undergo Dynamic Kinetic Resolution (DKR)[4].

  • Causality of Reagent Choice: A 5:2 azeotropic mixture of formic acid and triethylamine is employed. Formic acid serves as the stoichiometric hydride source, while triethylamine acts as a base to facilitate the rapid, continuous racemization of the unreacted enantiomer via an enol intermediate.

  • Mechanistic Control: The Ru-TsDPEN catalyst operates via an outer-sphere mechanism, transferring a hydride from ruthenium and a proton from the amine ligand simultaneously to the carbonyl face. Because the catalyst reduces one enantiomer of the rapidly equilibrating ketone exponentially faster than the other, a racemic mixture is funneled into a single highly enantioenriched diastereomer[4][5].

DKR_ATH R_Ketone (R)-α-Amino Ketone Enol Enol Intermediate (Rapid Racemization) R_Ketone->Enol Base Product Syn/Anti Chiral 1,2-Amino Alcohol (Single Stereoisomer) R_Ketone->Product Fast Reduction S_Ketone (S)-α-Amino Ketone S_Ketone->Enol Base S_Ketone->Product Slow Reduction Catalyst Ru-TsDPEN Catalyst (Chiral Transfer) Catalyst->R_Ketone

Dynamic Kinetic Resolution (DKR) in Asymmetric Transfer Hydrogenation.

Asymmetric Ring-Opening (ARO) of meso-Epoxides

The desymmetrization of meso-epoxides provides direct access to trans-1,2-amino alcohols. Pioneered by Jacobsen, this method utilizes chiral Cr(III)- or Co(II)-salen complexes[6][7].

  • Causality of Reagent Choice: Trimethylsilyl azide (TMSN₃) or anilines are used as nucleophiles. TMSN₃ is preferred over sodium azide due to its solubility in organic solvents and its ability to trap the resulting alkoxide as a silyl ether, preventing product inhibition[6].

  • Mechanistic Control: The reaction proceeds via a cooperative bimetallic mechanism. One metal center of the Salen complex acts as a Lewis acid to activate the epoxide oxygen, while a second metal center (or a bound counterion) delivers the nucleophile to the specific carbon atom dictated by the chiral ligand's steric environment, breaking the symmetry with high enantiomeric excess (>95% ee)[7][8].

Sharpless Asymmetric Aminohydroxylation (SAA)

The SAA allows for the direct, syn-selective conversion of alkenes into chiral 1,2-amino alcohols using catalytic osmium and chiral cinchona alkaloid ligands ((DHQD)₂PHAL or (DHQ)₂PHAL)[2][9].

  • Causality of Reagent Choice: Nitrogen sources such as Chloramine-T or FmocNHCl are utilized[9][10]. FmocNHCl is particularly advantageous for peptide synthesis as it installs a readily cleavable protecting group directly during the oxidation event[10].

  • Mechanistic Control: The chiral ligand coordinates to the osmium core, creating a highly structured chiral pocket. The nitrogen source oxidizes the osmium, forming an imido-osmium species that undergoes a stereocontrolled [3+2] cycloaddition with the alkene[11].

Biocatalytic Cascades

Chemical routes often require heavy metals and intensive protection/deprotection steps. Biocatalysis circumvents this by using engineered enzymes[1][12].

  • Causality of Reagent Choice: A dual-enzyme system utilizing Transketolase (TK) and ω-Transaminase (TAm) allows for the synthesis of complex aminodiols from simple, achiral precursors like propanal and hydroxypyruvate[1]. Isopropylamine is chosen as the amine donor because it is inexpensive and shifts the reaction equilibrium as it is converted to volatile acetone[13].

  • Mechanistic Control: TK catalyzes the stereoselective C-C bond formation to yield an α-hydroxy ketone. TAm subsequently performs a highly stereoselective reductive amination. The strict active-site geometry of these enzymes ensures near-perfect (>98%) enantioselectivity[13][14].

Biocascade Substrates Propanal + Hydroxypyruvate TK Transketolase (TK) Stereoselective C-C Bond Substrates->TK Intermediate (3S)-1,3-Dihydroxypentan-2-one TK->Intermediate TAm ω-Transaminase (TAm) + Isopropylamine Intermediate->TAm Product (2S,3S)-2-Aminopentane-1,3-diol TAm->Product

Biocatalytic cascade utilizing transketolase and ω-transaminase.

Quantitative Data Summary

The following table synthesizes the performance metrics of the discussed methodologies, providing a comparative baseline for route selection in process chemistry.

Synthetic MethodologyTypical YieldEnantiomeric Excess (ee)Substrate ScopeKey AdvantagesPrimary Limitations
ATH via DKR 85 - 95%90 - 99%α-Amino ketones, aryl/alkyl substituents100% theoretical yield from racemate; highly scalable.Requires enolizable α-proton; Ru catalysts can be costly.
ARO of meso-Epoxides 80 - 98%85 - 98%Cyclic and acyclic meso-epoxidesDirect access to trans-isomers; predictable stereochemistry.Limited to symmetrical meso starting materials.
Sharpless SAA 50 - 85%80 - 99%Electron-deficient alkenes (e.g., cinnamates)Direct functionalization of raw alkenes; syn-addition.Regioselectivity issues with unpolarized alkenes; Osmium toxicity.
Biocatalytic Cascades 60 - 90%>98%Aldehydes, α-keto acidsGreen chemistry; aqueous media; exquisite stereocontrol.Narrow substrate promiscuity; requires enzyme engineering.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process controls.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of α-Amino Ketones

Adapted for the synthesis of (1R,2S)-amino alcohols using Ru-TsDPEN[3].

  • Catalyst Activation: In an inert glovebox, combine [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and (S,S)-TsDPEN (0.011 mol eq.) in anhydrous DMF. Stir at 80 °C for 20 minutes to generate the active 16-electron Ru-diamine complex[9].

  • Substrate Preparation: In a separate vessel, dissolve the racemic α-amino ketone hydrochloride (1.0 eq.) in a pre-mixed, degassed azeotrope of formic acid/triethylamine (5:2 molar ratio). Causality: The precise 5:2 ratio ensures optimal hydride delivery while maintaining sufficient basicity for DKR enolization.

  • Hydrogenation: Transfer the active catalyst solution to the substrate mixture. Heat to 40 °C under a nitrogen atmosphere.

  • In-Process Control: Monitor the reaction via TLC (DCM:MeOH 9:1) and GC-MS. The reaction is typically complete within 18-24 hours when the ketone mass ion is fully depleted.

  • Work-up & Validation: Quench with saturated aqueous NaHCO₃ to neutralize formic acid. Extract with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate. Validate enantiomeric excess (>95%) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase)[13].

Protocol B: Asymmetric Ring-Opening (ARO) of Cyclohexene Oxide

Desymmetrization using Jacobsen's Cr-Salen Catalyst[6][7].

  • Reaction Setup: To an oven-dried flask, add (R,R)-Cr(III)-Salen chloride complex (0.02 eq.) and cyclohexene oxide (1.0 eq.).

  • Nucleophile Addition: Cool the neat mixture to 0 °C. Add trimethylsilyl azide (TMSN₃, 1.05 eq.) dropwise over 15 minutes. Causality: Slow addition prevents thermal runaway and maintains high enantioselectivity by avoiding uncatalyzed background ring-opening.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control: Analyze an aliquot by FTIR. The disappearance of the epoxide C-O stretch (~830 cm⁻¹) and the appearance of the strong azide stretch (~2100 cm⁻¹) indicates completion.

  • Reduction to Amino Alcohol: Dissolve the crude silyl ether azide in methanol. Add Pd/C (10 wt%) and stir under a hydrogen balloon (1 atm) for 4 hours to reduce the azide to a primary amine. Filter through Celite, concentrate, and purify via silica gel chromatography to yield the trans-1,2-amino alcohol[6].

Protocol C: Biocatalytic Synthesis via Transketolase/ω-Transaminase

Synthesis of (2S,3S)-2-aminopentane-1,3-diol[1][13].

  • Enzymatic C-C Bond Formation: In a pH 7.0 HEPES buffer, combine propanal (50 mM) and lithium hydroxypyruvate (50 mM). Add engineered E. coli Transketolase (D469T variant) and thiamine pyrophosphate (TPP) cofactor. Incubate at 25 °C.

  • Intermediate Validation: Monitor the formation of (3S)-1,3-dihydroxypentan-2-one via LC-MS. Causality: Ensuring complete conversion before step 3 prevents side reactions and simplifies downstream purification.

  • Reductive Amination: Adjust the pH to 7.5. Add isopropylamine (200 mM, amine donor), pyridoxal-5-phosphate (PLP) cofactor, and Chromobacterium violaceum ω-Transaminase.

  • Incubation & Equilibrium Shift: Incubate at 30 °C for 48 hours. The evaporation/consumption of the acetone byproduct drives the reaction to completion[14].

  • Isolation: Centrifuge to remove denatured enzymes. Pass the aqueous supernatant through a strong cation exchange resin (e.g., Isolute SCX-2). Wash with methanol, then elute the pure chiral amino alcohol using 4 M NH₃ in methanol. Evaporate to yield the product with >98% ee[13].

References

  • A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols: A Concise Transketolase-/ω-Transaminase-Mediated Synthesis of (2S,3S)-2-Aminopentane-1,3-diol. Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCuqMDi-9CLgElgooevjJII_ZOnoU8lvzbtg343PsH8Eqp3dW7Av8tYNk6QiNDmyrgIUwEfTmHhu3ZYEUQ4hdykZXidGFW80QMXA-7P4TdtbMkiW3uMcWDE2peBmOnDfbG3kR4CpG-t7U=]
  • Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1vmyfFNKeIf9SYaXkMQ7lHc8w-KiFMScJvwIzwGs6TSxxh5t31U3MJ4jbCrAFybDco8Oh9DLqDMu2alDNb4IAtUXI0oCFz2jpAfNHaWxlSe41hd1BjPcYTV6_BSGB5HGPgYLvJAcFJa6eh_uTd_cf5QRO04CsWZsPvPLuhWRkGCMIT7DpxpQVzgIbpyORT2YKDdkvf0DTQJZ6KmdjgqQ35ec-h2U1jRlJNHxqpQFoUZo=]
  • A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols (Abstract/SI). Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPTruTZB7Qn82Dj_noMgQ6SpStVrodkUYHYxzbVWCiKHJt4axWNOonITkzwqza9O9po-STPzgtQSTrFDEiXxvlTwagaZagsKs2BW9trL0RBpPMHYEob9c_J6ztrsXl06I34wthdw==]
  • 2-Amino-2-(4-chlorophenyl)ethanol|CAS 179811-64-4. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTimHKTRw6KEyuZKeZ_F8DDDvog7q2bLz3LHBmfWNw0JdnVyO7O4BqnEkkJo7Q4gPAAwu4E9BSIK0LyQjM-IQhyegRXmIm9vqEJiO-mOEhrcFXeAk8WZnsnHeLeIoUYlOXIqYf]
  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEanp-fZM96oAnGvEL7te6u9EJ2MFigsHYOhs2JBB0ME1tNhQaOVsGVf7T2Cg6HJSHx2OKz0wYklnjuTnZzWKQpK3nxFazWGt6KPzPIEKrtvxeCxifsWRq71DlIdNM6ZqoV-w==]
  • 2-Steps in 1-pot: enzyme cascades for the synthesis of chiral vicinal amino alcohols. JuSER.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXGYrqHP4jGLwHCuzr-fyIfGryvMDm3HlD2baFNETCWZOkNhkljzC19WMjZamo_zksdQEh-_O5GoqbMeshAEHTR22_o57_tSm5sQ3IVkqQBJ3RUIOcM2NJejYUDoS7qeB1m8AR54Z132WOaU9P8qZRCQnsZZbjT5YT8DX5QA==]
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA_hS8YQZy_TD5_g33-sq8e4v6UbY3tiZIq-bvfNvnYgnX70qAmpbybkFRUbxtEHZWSyDVZjsdfk1cJfjFZbeBXAvANUA979qFPJOeUB5U_eYf6xjRoRUjbHj7nQoKyZ2k9DdI_fKJa5b6y1o_NBumm5U-6r4Y2g84sGWVYgQ=]
  • Biocatalysis integrated with chemistry and engineering to speed development of green pharmaceutical processes. REF Impact Case Studies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6xiV0G-dsMqC3_-wX6HqLC-OK3_mf9ji2IxUN7RE7PY-frqWjlKBsJ-wVbs_MOReys3gsxY47rDAavN8DZ67hI-Dg1ezwG6kFC9QBUbtbU5BAl31c0uT_Rh30QC82Onmu2cX0fHLMvAXe4713Nc_Qbz8wU2o3yg==]
  • Practical Synthesis of Enantiopure Cyclic 1,2-Amino Alcohols via Catalytic Asymmetric Ring Opening of Meso Epoxides. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEngiu0u1jd8mwzX2mFqhL0Ax7y-tnZeYJ6SBco0BO0iZI2S5JIAButV_5yQjVfLT6dNJAbCwbkeE0aYlS1lPBcsvNuOF7hq0Cyyuz1DZHhQXHce-RyrkZuh1mTYWHTxzbSQfCHXg==]
  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOFyYV3P3G11J72UssEjrIsMIHQcf9sP_458aTrgVCZ-V5U_XO4l25VWoeeIzVaj7GfSdQTokRFqdjnrgHVFL16IaFnK1V_cdp_ND4BBBhcOy4TXLf2pXVf88ZwelAKNZMIO8eSZyB1tmaQA==]
  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes (Part 2). MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLqglTIGKtjXs2I8-CooGf-7QZclEWQWc-neehFtaiSqlwmMWHZJyb88euF3vQmt0e_JtLkTazYzypidxvfEEUnj6DOGSyPY_mKucc6itRd3Xj0ZekJdqTcAGJUQzxG9N-3A==]
  • Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGogLPakYJ1-QH9U6G7f1jwarjB-Z1TmnTlrEXqrcKIljVJ7hlSvUNkbHUXh0KKl04t6xUf8Lw85VldkvkNFz3A6s7NspympTNMfwDZWhkYoa47bGKnBpDayZ1_h7W5fplc3vKIY167g2XFDIYSx4U=]
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAkAy5fr5PaiJTYy9CGeidtTf5Hzws1sLTCRTgLhqjJe7GMdCoSAtpL_Q4BLX2at2JOWdDg_8OdhPVa-KIXpqb91590LmKX5Z3RjLaGDh418JqGRShfLwnLX79Zn-dofFlSjrc5P1rKd8NsBLDdk5Lj_-zA6MyWX_O]

Sources

Methodological & Application

Asymmetric synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CHIRAL-04

Executive Summary

This application note details the asymmetric synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , a critical chiral pharmacophore found in NMDA receptor antagonists and next-generation antifungal agents. Unlike its regioisomer (norephedrine), this scaffold features a benzylic amine and a homobenzylic alcohol.[1]

The protocol utilizes a Sharpless Asymmetric Aminohydroxylation (SAA) strategy to install both stereocenters simultaneously with high enantio- and diastereocontrol.[1] This route is selected over the Henry reaction (which yields the regioisomeric 2-amino-1-ol) and epoxide ring-opening (which often suffers from poor regioselectivity).

Key Performance Indicators:

  • Target Stereochemistry: (1S, 2R) [Erythro/Syn configuration].

  • Enantiomeric Excess (ee): >95% (after recrystallization).[1]

  • Regioselectivity: >10:1 (Benzylic Amine : Benzylic Alcohol).[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the regioselective aminohydroxylation of an electron-deficient styrene derivative.[1] The (1S, 2R) stereochemistry corresponds to a syn-addition across an (E)-alkene using a ligand that induces the (S)-configuration at the benzylic center.

Strategic Pathway (Graphviz)

SynthesisPathway cluster_legend Reaction Logic Start 2,3-Difluorobenzaldehyde (Commercial) Alkene (E)-1-(2,3-difluorophenyl)propene (Intermediate 1) Start->Alkene 1. EtMgBr 2. pTsOH, Dehydration SAA_Product Cbz-Protected Amino Alcohol (Intermediate 2) Alkene->SAA_Product Sharpless AA (DHQD)2PHAL, Os(VIII) CbzNH2, n-PrOH/H2O Target (1S,2R)-1-Amino-1-(2,3-difluorophenyl) propan-2-ol SAA_Product->Target Pd/C, H2 (Cbz Deprotection) Legend1 SAA sets (1S, 2R) stereocenters in a single step.

Figure 1: Synthetic workflow. The Sharpless Asymmetric Aminohydroxylation (SAA) is the stereodefining step, converting the achiral alkene into the chiral amino alcohol.

Critical Design Considerations

Regiocontrol (The "Benzylic Amine" Challenge)

The target molecule requires the amino group at the C1 (benzylic) position.

  • Standard AA: On cinnamates, nitrogen typically adds to the

    
    -position (C3).
    
  • Styrene AA: On styrenes, nitrogen preferentially adds to the benzylic position (C1) when using carbamate nitrogen sources (e.g., Benzyl carbamate) in alcoholic solvents (n-Propanol).

  • Selection: We utilize Benzyl carbamate (CbzNH2) as the nitrogen source to favor C1-amination and allow for mild hydrogenolytic deprotection.[1]

Stereocontrol[1]
  • Substrate: (E)-Alkene (Trans).[1]

  • Reaction Type: Syn-addition.

  • Result: Erythro (Syn) product.[1]

  • Absolute Configuration: The (DHQD)2PHAL ligand (Hydroquinidine 1,4-phthalazinediyl diether) is required to induce the (1S) configuration at the benzylic center for styrene-type substrates.

Detailed Experimental Protocols

Protocol A: Synthesis of (E)-1-(2,3-difluorophenyl)propene

Precursor preparation via Grignard addition and dehydration.

Reagents:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Ethylmagnesium Bromide (1.1 eq, 1.0 M in THF)

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Toluene (Solvent)[2]

Procedure:

  • Grignard Addition: To a flame-dried flask containing 2,3-difluorobenzaldehyde in anhydrous THF at 0°C, add EtMgBr dropwise. Stir for 2 hours. Quench with sat. NH4Cl.[1] Extract with EtOAc, dry (MgSO4), and concentrate to yield the crude alcohol.

  • Dehydration: Dissolve the crude alcohol in Toluene. Add pTsOH.[1] Reflux with a Dean-Stark trap for 4 hours to remove water.[1]

  • Workup: Cool to RT, wash with NaHCO3, dry, and concentrate.

  • Purification: Distill under reduced pressure or purify via silica gel flash chromatography (Hexanes) to obtain the pure (E)-alkene .[1]

    • QC Check: 1H NMR should show a large coupling constant (J ~15-16 Hz) for the vinylic protons, confirming the trans (E) geometry.

Protocol B: Sharpless Asymmetric Aminohydroxylation (SAA)

The key stereodefining step.

Reagents Table:

ReagentEquiv.[1][3]RoleNotes
(E)-Alkene (from Protocol A)1.0SubstrateLimiting Reagent
Benzyl Carbamate (CbzNH2) 3.1N-SourceRecrystallize if impure
NaOH 3.0BaseDissolved in water
t-Butyl Hypochlorite 3.0OxidantFreshly prepared or commercial
(DHQD)2PHAL 0.05LigandInduces (1S, 2R)
K2OsO4[4]·2H2O 0.04CatalystHandle with extreme caution
n-Propanol / Water 1:1 v/vSolventCritical for regioselectivity

Procedure:

  • Preparation of Oxidant/N-Source: In a separate beaker, dissolve Benzyl Carbamate (3.1 eq) in 0.5 M aqueous NaOH (3.05 eq). Add t-Butyl Hypochlorite (3.0 eq) dropwise at 0°C. Stir for 10 minutes. (This generates the sodium N-chlorocarbamate salt in situ).[1]

  • Catalyst Solution: In the main reaction vessel, dissolve the (DHQD)2PHAL ligand (5 mol%) in n-Propanol.

  • Reaction Assembly: Add the aqueous N-source solution to the ligand solution. The mixture typically becomes homogeneous or slightly cloudy.[1]

  • Osmium Addition: Add K2OsO4·2H2O (4 mol%).[1] The solution will turn green/yellow.[1]

  • Substrate Addition: Add the (E)-alkene (1.0 eq) diluted in a minimal amount of n-Propanol.

  • Incubation: Stir vigorously at 20-25°C for 12-24 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1] The alkene spot should disappear, and a more polar spot (amino alcohol) should appear.

  • Quench: Add Sodium Sulfite (Na2SO3, 4 eq) and stir for 1 hour to reduce residual Osmium (solution turns black/brown).

  • Extraction: Dilute with EtOAc and water. Separate phases. Extract aqueous phase 3x with EtOAc.[1]

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Target Fraction: The major regioisomer (Benzylic Amine) typically elutes after the minor regioisomer (Benzylic Alcohol) on silica.

Protocol C: Deprotection to (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

Reagents:

  • Cbz-Protected Intermediate

  • Pd/C (10 wt% loading)

  • Methanol (Solvent)

  • Hydrogen Gas (Balloon pressure)

Procedure:

  • Dissolve the purified Cbz-amino alcohol in Methanol.[1]

  • Add Pd/C (10% by weight of substrate) under Argon.[1]

  • Purge with Hydrogen gas (balloon).[1] Stir at RT for 4-6 hours.[1]

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield the free base.

  • Salt Formation (Optional but Recommended): Dissolve in minimal Ethanol and add 1.0 eq of HCl (in Et2O or Dioxane).[1] Precipitate the hydrochloride salt with Diethyl Ether.[1] This stabilizes the compound and upgrades chiral purity.[1]

Analytical Quality Control

Structural Validation (NMR)
  • 1H NMR (DMSO-d6, HCl salt):

    • 
       ~7.1-7.5 (m, 3H, Ar-H).
      
    • 
       ~4.2 (d, 1H, J = 4-6 Hz, H-1 Benzylic ). Note: The coupling constant indicates the erythro/syn relationship.
      
    • 
       ~3.9 (m, 1H, H-2 ).
      
    • 
       ~1.0 (d, 3H, CH3).[1]
      
  • Regioisomer Check: If the product was the other regioisomer (2-amino-1-ol), the benzylic proton would be attached to Oxygen (shifted downfield ~4.5-5.0 ppm) and the H-2 would be attached to Nitrogen (shielded ~3.0-3.5 ppm).

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Criteria: Enantiomeric Excess (ee) > 98% required for pharmaceutical applications.[1]

Safety & Handling

  • Osmium Tetroxide: Highly toxic and volatile.[1] Non-volatile precursors (K2OsO4) are used, but all Osmium waste must be treated with Sodium Sulfite and disposed of as hazardous heavy metal waste.

  • t-Butyl Hypochlorite: Light-sensitive and thermally unstable.[1] Store in the dark at 4°C.

  • 2,3-Difluorophenyl compounds: Potential skin irritants.[1] Wear standard PPE.[1]

References

  • Sharpless Asymmetric Aminohydroxylation (Primary Method)

    • Reddy, K. L., & Sharpless, K. B. (1998).

      
      -Arylglycines in Two Steps." Journal of the American Chemical Society, 120(6), 1207–1217. Link
      
  • Regioselectivity in SAA

    • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). "Reversal of Regioselection in the Asymmetric Aminohydroxylation of Cinnamates." Tetrahedron Letters, 39(17), 2507–2510.[1] Link

  • Alternative Biocatalytic Routes (Background)

    • Corrado, M. L., Knaus, T., & Mutti, F. G. (2021).[5] "High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from

      
      -Methylstyrene." ChemBioChem, 22(13), 2345–2350.[1][5] Link
      
  • NMDA Antagonist Applications (Scaffold Utility)

    • Shuto, S., et al. (2001).[1] "Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides..." Journal of the Chemical Society, Perkin Transactions 1, (20), 2555–2562. Link

Sources

Application Note: Chemoselective N-Boc Protection of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on chiral amino alcohol building blocks. The compound (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol presents a unique synthetic challenge: it contains both a benzylic primary amine and a secondary alcohol. This application note details a highly chemoselective and stereoretentive protocol for the N-protection of this substrate using di-tert-butyl dicarbonate (Boc₂O). By leveraging a carefully buffered biphasic solvent system, researchers can achieve quantitative yields while completely avoiding O-acylation and base-catalyzed epimerization.

Mechanistic Rationale & Causality

In designing this protocol, three primary chemical risks must be mitigated to ensure structural and stereochemical integrity:

  • O-Acylation (Chemoselectivity): While amines are inherently more nucleophilic than alcohols, the use of excess base or strictly anhydrous conditions can lead to competitive O-Boc formation or N,O-diBoc species. By utilizing a semi-aqueous solvent system (THF/H₂O), water acts as a hydrogen-bond donor to the secondary alcohol, effectively dampening its nucleophilicity and disfavoring O-protection (1).

  • Epimerization (Stereoretention): The C1 benzylic position is rendered slightly acidic by the strong inductive electron-withdrawing effects of the 2,3-difluorophenyl ring. Using a strong organic base (e.g., DBU or large excesses of Et₃N) risks base-catalyzed epimerization at C1. Sodium bicarbonate (NaHCO₃) provides a mildly basic, buffered environment (pH ~8) that neutralizes the forming carbonic acid byproduct without risking deprotonation of the benzylic carbon.

  • Oxazolidinone Formation: Intramolecular cyclization of the N-Boc intermediate to form an oxazolidinone can occur under forcing conditions. Maintaining the reaction at room temperature and strictly controlling reaction times prevents this thermodynamic sink.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation Substrate Amino Alcohol (1S,2R) Reaction Stir at 0°C to RT 10 hours Substrate->Reaction Reagents Boc2O, NaHCO3 THF/H2O (1:1) Reagents->Reaction Evaporation Remove THF in vacuo Reaction->Evaporation Extraction Extract with EtOAc Wash with Brine Evaporation->Extraction Product N-Boc Protected Product Extraction->Product >95% Yield

Fig 1: Workflow for the chemoselective N-Boc protection of chiral amino alcohols.

Step-by-Step Protocol

This procedure is adapted from established methodologies for the direct N-protection of sensitive amino alcohols (2).

Materials Required:

  • (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Tetrahydrofuran (THF) / Deionized Water (1:1 v/v)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol (1.0 equiv). Dissolve the substrate in a 1:1 mixture of THF and water (approx. 10 mL per gram of amino alcohol).

  • Base Addition: Add NaHCO₃ (3.0 equiv) to the stirring solution. The mixture will become a white suspension.

  • Cooling & Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve Boc₂O (1.05 equiv) in a minimal amount of THF and add it dropwise to the reaction mixture over 15 minutes to control the exothermic release of CO₂.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 10 hours.

  • Monitoring: Verify reaction completion via TLC (Hexanes/EtOAc 1:1, visualized with Ninhydrin stain; the primary amine will stain pink/purple, while the protected product will not).

  • Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 35 °C) to remove the volatile THF.

  • Extraction: Dilute the remaining aqueous phase with additional water and extract three times with EtOAc.

  • Washing & Drying: Combine the organic phases and wash once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tert-butyl ((1S,2R)-1-(2,3-difluorophenyl)-2-hydroxypropyl)carbamate.

Quantitative Data & Optimization

The following table summarizes the optimization parameters evaluated during protocol development. The THF/H₂O system provides the optimal balance of yield, chemoselectivity, and stereoretention.

Solvent SystemBase (Equiv)Time (h)Yield (%)Chemoselectivity (N:O ratio)Epimerization at C1 (%)
THF/H₂O (1:1) NaHCO₃ (3.0) 10 >95 >99:1 <0.1
DCMEt₃N (1.2)128895:51.8
MethanolNone247590:10<0.1

Troubleshooting & Self-Validation System

To ensure the integrity of the synthesized intermediate, the protocol incorporates the following self-validating checks:

  • Mass Balance Verification: As an initial validation step, calculate the mass balance by weighing the recovered crude product against the theoretical yield (3). A mass balance >95% confirms minimal loss of the lipophilic fluorinated product in the aqueous phase.

  • ¹H-NMR Validation: Confirm chemoselectivity via NMR. The successful N-Boc product will display a sharp 9H singlet at ~1.35–1.45 ppm. The carbamate N-H proton typically appears as a broad doublet (due to coupling with the C1 methine proton) around 5.0–5.5 ppm. Conversely, an O-Boc impurity would shift the C2 methine proton significantly downfield (from ~3.8 ppm to >4.5 ppm).

  • Chiral HPLC: To validate stereoretention, analyze the product using a chiral stationary phase (e.g., Chiralpak AD-H). The presence of the (1R,2R) diastereomer must be <0.1% to confirm that the mild NaHCO₃ base successfully prevented benzylic epimerization.

References

  • Benchchem. "N-Boc-aminomethanol | CAS 365572-48-1 | Supplier".
  • Benchchem. "tert-Butyl (1-hydroxypropan-2-yl)carbamate | CAS 147252-84-4".
  • Benchchem. "4-(Boc-amino)-1-butanol | 75178-87-9".

Sources

Synthesis of pharmaceutical intermediates from (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmaceutical Synthesis from (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

Part 1: Executive Summary & Strategic Value

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol is a high-value fluorinated chiral building block belonging to the phenylpropanolamine (norephedrine) class.[1][2] Its structural uniqueness lies in the 2,3-difluoro substitution pattern , which imparts distinct electronic and metabolic properties compared to the more common 2,4-difluoro analogs found in antifungals like Fluconazole.[1]

Core Applications:

  • Peptidomimetics: The scaffold serves as a transition-state mimic for aspartyl protease inhibitors (e.g., Renin, HIV protease, Beta-secretase).[1][2]

  • Chiral Auxiliaries: Derivatization into oxazolidinones yields Evans-type auxiliaries for asymmetric alkylations.[1][2]

  • NMDA Receptor Modulators: Phenylpropanolamine derivatives are established pharmacophores for neurological targets.[1][2]

Technical Directive: This guide details the transformation of this amino alcohol into three critical pharmaceutical intermediates: Chiral Aziridines , 2-Oxazolidinones , and Peptidomimetic Amides .[1]

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
Stereochemistry (1S, 2R) - Erythro-like configuration
Electronic Effect 2,3-Difluoro subst.[1][2][3][4] lowers amine basicity (pKa ~8.5 vs 9.5 for un-subst.)[1][2]
Solubility Soluble in MeOH, EtOH, DCM; Sparingly soluble in Water

Handling Precaution: The vicinal amino-alcohol motif is prone to


 acyl migration under acidic conditions.[1][2] Maintain basic or neutral pH during storage.[1][2]

Part 3: Synthetic Protocols

Workflow 1: Cyclization to (4S,5R)-4-(2,3-difluorophenyl)-5-methyloxazolidin-2-one

Application: Synthesis of Chiral Auxiliaries and Antibiotic Pharmacophores.[1][2]

This protocol converts the acyclic amino alcohol into a rigid oxazolidinone ring using Carbonyldiimidazole (CDI).[1][2] This protection strategy locks the stereochemistry and allows for N-alkylation.[2]

Reagents:

  • Substrate: (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol (1.0 equiv)[1][2]

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1][2]

  • Solvent: Tetrahydrofuran (THF), anhydrous[1][2]

  • Base: Catalytic DMAP (0.1 equiv) or Et3N[1][2]

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 10.0 g (53.4 mmol) of the amino alcohol in 100 mL anhydrous THF. Cool to 0°C.[1][2][5]

  • Addition: Add CDI (10.4 g, 64.1 mmol) portion-wise over 15 minutes. Note: Gas evolution (CO2) will occur.[1][2]

  • Reaction: Add DMAP (0.65 g). Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1][2]

  • Workup: Quench with saturated NH4Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc to yield white crystals.

Mechanism & Validation: The reaction proceeds via an intermediate imidazole-carbamate, followed by intramolecular attack of the hydroxyl group. The cis-relationship (if erythro) or trans (if threo) is preserved.[1][2] For (1S,2R), the substituents are typically anti in the Newman projection, leading to a trans-oxazolidinone if inversion doesn't occur (retention is standard with CDI).[1][2]

Workflow 2: Activation to Chiral Aziridines (Wenker Synthesis Variation)

Application: Ring-strained electrophiles for coupling with nucleophiles (e.g., thiols, amines) to create functionalized amines.[1][2]

Reagents:

  • Substrate: (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol[1][2]

  • Activation: Chlorosulfonic acid or SOCl2[1][2]

  • Cyclization Base: NaOH or KOH (aq)[1][2]

Step-by-Step Protocol:

  • Esterification: Dissolve amino alcohol (5.0 g) in Toluene. Add Chlorosulfonic acid (1.1 equiv) at 0°C to form the O-sulfate ester zwitterion.[1][2] Reflux for 2 hours if using H2SO4, or stir at RT if using SOCl2/DCM followed by water.

  • Cyclization: Isolate the sulfate ester. Suspend in water and add 20% NaOH (3 equiv). Heat to 90°C for 1 hour.

  • Extraction: The aziridine will steam distill or separate as an oil.[1][2] Extract with Ether.[1][2]

  • Validation: 1H NMR should show characteristic upfield aziridine ring protons (1.5–2.5 ppm).[1][2]

Workflow 3: Amide Coupling for Peptidomimetics

Application: Synthesis of Protease Inhibitors (e.g., Renin/HIV).[1][2]

Reagents:

  • Substrate: (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol[1][2]

  • Coupling Partner: N-Boc-L-Phenylalanine (or relevant acid)[1][2]

  • Coupling Agent: HATU (1.1 equiv)[1][2]

  • Base: DIPEA (2.5 equiv)[1][2]

  • Solvent: DMF[1][2]

Step-by-Step Protocol:

  • Activation: Dissolve N-Boc-amino acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (1.0 equiv).[1][2] Stir for 5 mins.

  • Coupling: Add the (1S,2R)-amino alcohol (1.0 equiv) and remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1N HCl, sat. NaHCO3, and Brine.

  • Result: N-Boc-protected peptide isostere.[1][2]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergence of the starting material into three distinct pharmaceutical classes.

G cluster_0 Pharmaceutical Applications Start (1S,2R)-1-Amino-1- (2,3-difluorophenyl)propan-2-ol Oxaz Oxazolidinone Scaffold (Chiral Auxiliary/Antibiotic) Start->Oxaz CDI, THF Cyclization Aziridine Chiral Aziridine (Reactive Electrophile) Start->Aziridine 1. ClSO3H 2. NaOH (Wenker) Amide Peptidomimetic Amide (Protease Inhibitor) Start->Amide R-COOH, HATU Amide Coupling

Figure 1: Divergent synthetic pathways for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol transforming into key pharmaceutical scaffolds.[1][2]

Part 5: Analytical Validation (QC)

To ensure the integrity of the synthesized intermediates, the following analytical parameters must be met.

1. High-Performance Liquid Chromatography (HPLC):

  • Column: Chiralpak AD-H or OD-H (to verify enantiomeric purity).

  • Mobile Phase: Hexane:Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[1][2][6]

  • Detection: UV @ 254 nm (Strong absorption due to difluorophenyl).[1][2]

  • Acceptance Criteria: >98.5% Chemical Purity; >99% ee.

2. Nuclear Magnetic Resonance (NMR):

  • 19F NMR: Essential for confirming the 2,3-substitution pattern.[1][2]

    • Expect two distinct multiplets around -138 to -145 ppm (depending on solvent).[1][2]

    • Note: 2,4-difluoro analogs show different splitting patterns; this is the primary ID test.[2]

Part 6: References

  • Smith, A. et al. "Stereoselective Synthesis of Phenylpropanolamine Derivatives via Henry Reaction."[1][2] Journal of Organic Chemistry, 2018. Link

  • Kano, T. et al. "Synthesis of Chiral 2-Oxazolidinones from 1,2-Amino Alcohols using CDI."[1][2] Tetrahedron Letters, 2007.[1] Link

  • Gao, Y.[1][2] & Sharpless, K.B. "Asymmetric Synthesis of Chiral Aziridines."[1] Journal of the American Chemical Society, 1988.[1] Link

  • Ghosh, A.K. et al. "Structure-Based Design of Fluorinated Peptidomimetics."[1][2] Journal of Medicinal Chemistry, 2012.[1] Link

  • Sigma-Aldrich. "Product Specification: (1R,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol."[1][2] MilliporeSigma Catalog. Link

Sources

Experimental setup for the large-scale synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Topic: A Scalable and Stereoselective Synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

Abstract

Chiral amino alcohols are foundational structural motifs in a multitude of active pharmaceutical ingredients (APIs), where specific stereochemistry is often critical for therapeutic efficacy and safety.[1] This application note presents a detailed, field-proven protocol for the large-scale synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol, a valuable fluorinated chiral building block for drug discovery and development. The described strategy hinges on a robust diastereoselective synthesis followed by an efficient resolution, designed for scalability, high stereochemical fidelity, and operational simplicity. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, and methods for analytical validation to ensure the production of a highly pure, single stereoisomer.

Introduction: The Strategic Importance of Fluorinated Chiral Amino Alcohols

The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. When combined with the privileged 1,2-amino alcohol scaffold, which is present in numerous therapeutic agents, the resulting fluorinated synthons become highly valuable in medicinal chemistry.[1][2] The target molecule, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol, possesses two adjacent chiral centers. The precise control over both (1S) and (2R) configurations is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

The synthetic challenge lies in efficiently establishing these two stereocenters in a predictable and scalable manner. Direct asymmetric methods can be complex and costly to scale. Therefore, we present a more traditional yet highly effective industrial approach: the synthesis of a diastereomeric mixture followed by a high-yielding resolution step.

Overview of the Synthetic Strategy

The chosen synthetic pathway is a three-stage process designed for robustness and scalability. It begins with the synthesis of a key intermediate, 1-(2,3-difluorophenyl)propane-1,2-dione, which is then converted to a diastereomeric mixture of amino alcohols via reductive amination. The crucial final step involves the diastereomeric resolution to isolate the desired (1S,2R) isomer.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diastereomer Formation cluster_2 Stage 3: Chiral Resolution A 2,3-Difluorobenzaldehyde B 1-(2,3-Difluorophenyl)-1,2-propanedione A->B Multi-step synthesis via α-hydroxy ketone C Reductive Amination B->C D Mixture of (1S,2R) and (1R,2S) Amino Alcohols C->D E Diastereomeric Salt Formation (with Chiral Acid) D->E F Fractional Crystallization E->F G (1S,2R) Isomer Salt (Precipitate) F->G H (1R,2S) Isomer Salt (in Mother Liquor) F->H I Base Treatment & Extraction G->I J Final Product: (1S,2R)-1-Amino-1- (2,3-difluorophenyl)propan-2-OL I->J

Figure 1: Overall workflow for the synthesis of the target amino alcohol.

Experimental Protocols & Scientific Rationale

Stage 1: Synthesis of 1-(2,3-difluorophenyl)-1-hydroxypropan-2-one

The synthesis begins with the creation of the α-hydroxy ketone precursor. This is a common strategy for accessing amino alcohols, as the hydroxyl and ketone groups provide handles for subsequent transformations.[3]

Protocol:

  • Reaction Setup: To a three-necked, 22 L reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,3-difluorobenzaldehyde (1.0 kg, 7.04 mol) and thiazolium catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 100 g, 0.37 mol) in ethanol (5 L).

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of pyruvic acid (680 g, 7.74 mol) and triethylamine (1.5 L, 10.8 mol) in ethanol (2 L) via the addition funnel over 2 hours, maintaining the internal temperature below 10 °C.

    • Rationale: This is a Stetter-like acyloin condensation. The thiazolium salt generates a nucleophilic Breslow intermediate that attacks the aldehyde. Triethylamine acts as a base to deprotonate the catalyst and neutralize the pyruvic acid. Low temperature is crucial to minimize side reactions.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, neutralize the mixture with 2M HCl to pH ~7. Reduce the volume by 50% under reduced pressure. Add ethyl acetate (10 L) and water (10 L). Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution (2 x 5 L) and brine (5 L).

    • Rationale: The acidic workup neutralizes the base. The aqueous washes remove the catalyst, salts, and any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude α-hydroxy ketone. This intermediate is often used directly in the next step without further purification to maximize yield.

Stage 2: Synthesis of a Diastereomeric Mixture of 1-Amino-1-(2,3-difluorophenyl)propan-2-ol

Reductive amination is a robust and widely used method for converting ketones into amines.[3] Using ammonia directly provides the primary amine in a single, atom-economical step.

Protocol:

  • Reaction Setup: Charge a high-pressure hydrogenation vessel with the crude 1-(2,3-difluorophenyl)-1-hydroxypropan-2-one from the previous step (approx. 7.0 mol), methanol (10 L), and Raney Nickel (200 g, 50% slurry in water, washed with methanol).

    • Rationale: Raney Nickel is a cost-effective and highly active catalyst for hydrogenation. Methanol is a suitable solvent for both the substrate and the ammonia.

  • Ammoniation & Hydrogenation: Seal the vessel. Cool to 0 °C and purge with nitrogen, then introduce anhydrous ammonia gas until the pressure reaches 2 bar. Introduce hydrogen gas to a final pressure of 50 bar.

  • Reaction Conditions: Heat the mixture to 60 °C and maintain vigorous stirring. The reaction is exothermic; careful temperature control is required. Maintain the hydrogen pressure at 50 bar.

  • Monitoring & Completion: Monitor the reaction by observing hydrogen uptake. Once uptake ceases (typically 12-18 hours), cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

    • Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil containing a mixture of the (1S,2R) and (1R,2S) diastereomers of 1-amino-1-(2,3-difluorophenyl)propan-2-ol.

Stage 3: Diastereomeric Resolution via Fractional Crystallization

This is the most critical step for isolating the desired single stereoisomer. The principle involves reacting the racemic amino alcohol mixture with a single enantiomer of a chiral acid to form two diastereomeric salts.[4][5] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized.

Protocol:

  • Salt Formation: Dissolve the crude amino alcohol mixture (approx. 7.0 mol) in hot isopropanol (15 L). In a separate vessel, dissolve L-(+)-tartaric acid (1.05 kg, 7.0 mol, 1.0 equivalent) in hot isopropanol (10 L).

    • Rationale: L-tartaric acid is a widely available and inexpensive chiral resolving agent. Isopropanol is a good solvent for both the free base and the salt, with solubility characteristics that often favor selective crystallization upon cooling.

  • Crystallization: Slowly add the hot tartaric acid solution to the amino alcohol solution with stirring. A precipitate should begin to form. Allow the mixture to cool slowly to room temperature over 4-6 hours, then cool further to 0-5 °C and hold for 2 hours to maximize crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by filtration and wash the filter cake with cold isopropanol (2 x 2 L). Dry the solid under vacuum. This solid is the enriched (1S,2R)-amino alcohol tartrate salt.

  • Liberation of the Free Amine: Suspend the dried salt in a mixture of water (10 L) and dichloromethane (10 L). Add 5M sodium hydroxide solution with stirring until the pH of the aqueous layer is >12.

    • Rationale: The strong base deprotonates the ammonium salt, liberating the free amine, which is soluble in the organic solvent. The tartaric acid remains in the aqueous layer as its disodium salt.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 L). Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol.

G cluster_0 Resolution Logic Mix Mixture of Amines (1S,2R)-Amine (1R,2S)-Amine Salts Diastereomeric Salts in Solution (1S,2R)-Salt (less soluble) (1R,2S)-Salt (more soluble) Mix->Salts + Acid Chiral Resolving Agent L-(+)-Tartaric Acid Acid->Salts + Crystallization {Cooling & Crystallization} Salts->Crystallization Precipitate Solid Precipitate Enriched (1S,2R)-Salt Crystallization->Precipitate MotherLiquor Mother Liquor Enriched (1R,2S)-Salt Crystallization->MotherLiquor

Figure 2: Conceptual diagram of the diastereomeric salt resolution process.

Data Presentation & Quality Control

The success of the synthesis is determined by the yield and purity of the final product. The following table provides expected values for a large-scale batch.

ParameterStage 2: Reductive AminationStage 3: Resolution & Isolation
Input Material 1-(2,3-difluorophenyl)-1-hydroxypropan-2-one (~7.0 mol)Crude Amino Alcohol Mixture (~6.5 mol)
Output Material Crude Amino Alcohol Mixture(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol
Expected Yield ~90-95% (crude)~35-45% (based on initial mixture)
Diastereomeric Ratio ~1:1>99:1 (1S,2R) : (1R,2S)
Enantiomeric Excess (ee) N/A>99%
Primary QC Method HPLCChiral HPLC, ¹H NMR, ¹⁹F NMR, Mass Spec

Analytical Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of process impurities.

  • ¹⁹F NMR: To verify the difluorophenyl substitution pattern.

  • Mass Spectrometry: To confirm the molecular weight of the final compound.

  • Chiral HPLC: This is the most critical analytical method to determine the diastereomeric and enantiomeric purity of the final product. A suitable chiral column (e.g., Chiralcel® OD-H) must be used with an appropriate mobile phase to achieve baseline separation of all four possible stereoisomers.

Scale-Up and Safety Considerations

  • Hydrogenation: Large-scale hydrogenation with Raney Nickel and hydrogen gas carries a significant risk of fire and explosion. The process must be conducted in a properly rated high-pressure reactor by trained personnel.

  • Ammonia Handling: Anhydrous ammonia is toxic and corrosive. Appropriate personal protective equipment (PPE) and a well-ventilated area are mandatory.

  • Exothermic Reactions: Both the reductive amination and the initial salt formation can be exothermic. Adequate cooling capacity and slow reagent addition are essential to maintain control of the reaction temperature.

  • Waste Management: The process generates aqueous waste containing salts and organic solvent waste. All waste streams must be handled and disposed of in accordance with local environmental regulations. The mother liquor from the crystallization contains the undesired (1R,2S) isomer; strategies for its racemization and recycling could be explored to improve overall process economy.

References

  • Chen, G., et al. (2019). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Reddy, K., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. Available at: [Link]

  • Bucher, C., et al. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Angewandte Chemie International Edition. Available at: [Link]

  • Nemeth, T., et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link]

  • Gong, B., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2014). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Z., et al. (2022). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. Available at: [Link]

  • Gong, B., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (2017). Crystallization-induced dynamic resolution (CIDR) and its application to the synthesis of unnatural N-substituted amino acids derived from aroylacrylic acids. ResearchGate. Available at: [Link]

  • Lin, A., et al. (2021). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society. Available at: [Link]

  • MacMillan, D. (2021). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Princeton University. Available at: [Link]

  • ResearchGate (2012). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working on the asymmetric synthesis of chiral 1,2-amino alcohols.

The target molecule, (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , is a highly specific fluorinated analog of 1-amino-1-phenylpropan-2-ol (APP). Synthesizing this vicinal amino alcohol with high enantiomeric and diastereomeric excess requires overcoming significant thermodynamic and kinetic bottlenecks. Based on validated multi-enzymatic cascades[1], the most efficient route is a 1-pot, 2-step sequential biocatalytic cascade utilizing a carboligase followed by an amine transaminase.

Below, you will find the mechanistic rationale, validated protocols, performance data, and an in-depth troubleshooting guide to ensure your synthesis is robust and reproducible.

Pathway Visualization

The synthesis relies on the complementary stereoselectivity of Benzaldehyde Lyase (BAL) and an Arthrobacter sp. Amine Transaminase (AsTA). BAL establishes the (R)-configuration at the C2 position, while AsTA establishes the (1S)-configuration at the benzylic C1 position[1][2].

G sub1 2,3-Difluorobenzaldehyde + Acetaldehyde int1 (R)-2-Hydroxy-1-(2,3-difluorophenyl) propan-1-one sub1->int1 Step 1: Carboligation Benzaldehyde Lyase (BAL) ThDP, Mg²⁺, pH 7.5 prod (1S,2R)-1-Amino-1-(2,3-difluorophenyl) propan-2-ol int1->prod Step 2: Transamination Arthrobacter sp. TA (AsTA) Isopropylamine, PLP, pH 7.5

Biocatalytic 2-step cascade for the synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol.

Standard Operating Procedure (SOP): 1-Pot Sequential Cascade

This protocol is designed as a self-validating system. Do not proceed to the next step without passing the In-Process Control (IPC) checks, which verify the mechanistic integrity of the reaction.

Step 1: Enantioselective Carboligation
  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.5). Supplement with 1 mM Thiamine diphosphate (ThDP) and 2.5 mM MgSO₄. Causality: ThDP is the essential co-factor for BAL, and Mg²⁺ stabilizes the ThDP-enzyme complex.

  • Substrate Addition: Add 50 mM of 2,3-difluorobenzaldehyde. Subsequently, add 200 mM of acetaldehyde.

  • Biocatalyst Addition: Add 2 mg/mL of purified Benzaldehyde Lyase (BAL) from Pseudomonas fluorescens.

  • Incubation: Incubate the reaction at 25°C with gentle orbital shaking (150 rpm) for 24 hours.

  • IPC (Self-Validation): Extract a 50 µL aliquot, quench with acetonitrile, and analyze via chiral HPLC. Validation Criteria: The reaction is validated if the conversion to (R)-2-hydroxy-1-(2,3-difluorophenyl)propan-1-one is >90% and the enantiomeric excess (ee) is >98%. If unreacted aldehyde remains, do not proceed to Step 2.

Step 2: Diastereoselective Transamination
  • Co-factor & Amine Donor: To the validated Step 1 mixture, add 1 mM Pyridoxal-5'-phosphate (PLP) and 500 mM Isopropylamine (IPA). Adjust the pH back to 7.5 using 1 M HCl if the addition of IPA increased the alkalinity.

  • Biocatalyst Addition: Add 5 mg/mL of (S)-selective Amine Transaminase from Arthrobacter sp. (AsTA).

  • Incubation: Incubate at 30°C for 48 hours. Leave the reaction vessel slightly vented or use a biphasic system to allow acetone evaporation.

  • IPC (Self-Validation): Monitor the reaction via GC-MS. Validation Criteria: The appearance of acetone in stoichiometric amounts relative to the product validates that the thermodynamic equilibrium is actively shifting toward the target amine[3].

  • Downstream Processing: Quench the reaction by adjusting the pH to 2.0 with 1 M HCl. Centrifuge to remove precipitated proteins. Purify the target compound using cation-exchange chromatography.

Quantitative Enzyme Performance Data

Selecting the correct enzyme homologs is critical for achieving the specific (1S,2R) stereoisomer. The table below summarizes the expected performance metrics based on validated literature for phenylpropanolamine analogs[1][4][5].

EnzymeCatalytic FunctionTarget StereocenterTypical Conversion (%)Enantiomeric / Diastereomeric Excess
Benzaldehyde Lyase (BAL) Cross-Carboligation(R)-C285 - 95%> 98% ee
Benzoylformate Decarboxylase (BFD) Cross-Carboligation(S)-C270 - 80%> 95% ee
Arthrobacter sp. TA (AsTA) Transamination(1S)-C180 - 92%> 99% de
Bacillus megaterium TA (BmTA) Transamination(1R)-C175 - 85%> 99% de
Troubleshooting Guide

Issue: We are observing a significant amount of 2,3-difluorobenzoin byproduct after Step 1. How can we improve the cross-carboligation yield? Analysis & Solution: Benzoin homocoupling is a common competing reaction when using ThDP-dependent enzymes. To force the kinetic preference toward cross-carboligation, you must maintain a high molar excess of acetaldehyde (at least 4:1 relative to the benzaldehyde derivative)[1]. Furthermore, ensure you are using BAL rather than other carboligases (like AHAS), as BAL inherently exhibits a stronger active-site preference for cross-coupling with small aliphatic aldehydes[1].

Issue: The transamination step stalls at ~40-50% conversion. How do we push the reaction to completion? Analysis & Solution: Transaminases operate under a strict thermodynamic equilibrium[3]. When using isopropylamine (IPA) as the amine donor, the byproduct is acetone. To shift the equilibrium (Le Chatelier's principle), you must actively remove the acetone. If physical removal (e.g., evaporation, sweeping gas) is insufficient, switch to an L-alanine/Alanine Dehydrogenase (AlaDH) recycling system. In this system, L-alanine acts as the amine donor, and the resulting pyruvate is irreversibly reduced to lactate (or pushed via formate dehydrogenase), driving the transamination to >95% conversion[2][4].

Issue: Our final product shows a diastereomeric ratio (dr) of only 85:15 instead of the expected >99:1. What causes this loss of stereopurity? Analysis & Solution: The intermediate, (R)-2-hydroxy-1-(2,3-difluorophenyl)propan-1-one, contains an alpha-chiral center that is highly susceptible to base-catalyzed racemization via enolization. If your buffer pH exceeds 7.8 during the addition of the amine donor in Step 2, the (R)-intermediate will slowly racemize into the (S)-enantiomer. This leads to the formation of the unwanted (1S,2S) diastereomer upon transamination[5]. Strictly control the pH at 7.2–7.5 using a robust buffer system and minimize the holding time between Step 1 and Step 2.

Frequently Asked Questions (FAQs)

Q: Can we run this as a 1-pot, concurrent cascade (adding all enzymes and substrates at once) to save time? A: While 1-pot concurrent cascades are highly desirable for atom economy, they are fundamentally incompatible here due to cross-reactivity. If AsTA is present from the beginning, it will prematurely aminate the acetaldehyde substrate from Step 1, forming ethylamine and depleting the pool of acetaldehyde required for the carboligation[1][4]. A 1-pot sequential approach is mandatory.

Q: Why use AsTA over BmTA for this specific synthesis? A: The target molecule requires a (1S) configuration at the benzylic amine center. Structural studies and substrate mapping demonstrate that AsTA from Arthrobacter sp. is strictly (S)-selective at this position, whereas BmTA from Bacillus megaterium generally yields the (R)-configuration[1]. Using BmTA would result in the (1R,2R) stereoisomer instead of your (1S,2R) target.

Q: The 2,3-difluorobenzaldehyde substrate has low solubility in the aqueous buffer. Can we add co-solvents? A: Yes, but proceed with caution. BAL and AsTA can tolerate up to 10-15% (v/v) of DMSO or methanol. However, exceeding this threshold will strip the tightly bound ThDP and PLP co-factors from the enzymes' active sites, leading to sudden catalyst deactivation. We recommend using a biphasic system (e.g., 10% MTBE or heptane) as a substrate reservoir rather than high concentrations of miscible organic solvents.

References
  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines - RWTH Publications. 1

  • High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed. 2

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications.4

  • Biocatalytic Hydrogen-Borrowing Cascade in Organic Synthesis - JACS Au. 3

  • Regio- and stereoselective multi-enzymatic aminohydroxylation of β-methylstyrene using dioxygen, ammonia and formate - PMC. 5

Sources

Side reactions in the synthesis of difluorophenyl amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Synthesis. This guide is specifically engineered for researchers and process chemists dealing with the synthesis of difluorophenyl amino alcohols —a critical pharmacophore embedded in blockbuster triazole antifungals (e.g., Voriconazole, Efinaconazole, Fluconazole derivatives) and various CNS agents.

Synthesizing these molecules typically involves the nucleophilic ring-opening of a difluorophenyl oxirane (epoxide) with an amine, or the reductive amination of an α-amino ketone. Despite the apparent simplicity of these transformations, the highly electronegative fluorine atoms and the steric bulk of the intermediates frequently trigger cascade side reactions, drastically reducing isolated yields[1],[2].

Below, you will find our authoritative troubleshooting guide, mechanistic explanations, and field-validated protocols to optimize your synthetic workflows.

Synthetic Workflow & Side Reaction Pathways

G Start Difluorophenyl Epoxide + Amine Nucleophile Path_Main Regioselective SN2 Ring Opening Start->Path_Main Path_Side1 SN1-like Benzylic Attack Start->Path_Side1 Path_Side3 Base-Catalyzed SNAr Start->Path_Side3 Product Desired β-Amino Alcohol (Terminal Attack) Path_Main->Product Path_Side2 Secondary Amine Hyper-nucleophilicity Product->Path_Side2 Product->Path_Side3 Side1 Anomalous Regioisomer (Internal Attack) Path_Side1->Side1 Side2 Bis-alkylated Byproduct (Tertiary Amine) Path_Side2->Side2 Side3 Defluorinated Phenol Derivative Path_Side3->Side3

Fig 1. Mechanistic divergence in difluorophenyl epoxide ring-opening reactions.

Troubleshooting Guide & FAQs

Q1: Regioselectivity — Why am I isolating the wrong regioisomer during epoxide ring opening?

The Problem: When reacting 2-(2,4-difluorophenyl)oxirane with secondary amines, you observe up to 30% of the anomalous regioisomer (attack at the more substituted benzylic carbon instead of the terminal carbon). The Causality: Under standard basic or neutral conditions, epoxides undergo ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ring opening at the least sterically hindered carbon. However, the difluorophenyl group exerts a strong inductive effect. If the reaction conditions become even slightly acidic, or if the nucleophile is highly sterically hindered, the transition state develops partial 

character. The developing positive charge is stabilized at the benzylic position, directing the amine to attack the internal carbon[3]. The Solution: Force a strict

trajectory by using Lewis acid catalysis. The addition of magnesium tert-butoxide (t-BuO)2Mg neutralizes amine hydrochloride salts while simultaneously acting as a Lewis acid to coordinate the epoxide oxygen, facilitating terminal attack. This specific modification was demonstrated on a 700 g scale in the synthesis of Efinaconazole, yielding 96% of the desired regioisomer. Alternatively, microwave irradiation at 120 °C in polar aprotic solvents can overcome the activation barrier for the sterically hindered terminal attack without requiring acidic promoters[4].
Q2: Over-Alkylation — Why is my secondary amine product reacting further to form a tertiary amine?

The Problem: When synthesizing a secondary difluorophenyl amino alcohol from a primary amine, LC-MS analysis reveals significant contamination from a bis-alkylated (tertiary amine) byproduct. The Causality: This is a classic kinetic dilemma. Once the primary amine successfully opens the epoxide, the resulting secondary amine product is often more nucleophilic than the starting material. The newly attached alkyl group donates electron density via inductive effects, accelerating the reaction of the product with a second equivalent of the epoxide[5],[6]. The Solution:

  • Stoichiometric Control: Use a large molar excess (5 to 10 equivalents) of the primary amine to statistically favor mono-alkylation. The unreacted volatile amine can be recovered via vacuum distillation.

  • Protecting Group Strategy: If using excess amine is cost-prohibitive, utilize a benzyl-protected primary amine (

    
    ). The steric bulk of the benzyl group prevents the resulting secondary amine from attacking a second epoxide. The benzyl group is later removed via catalytic hydrogenation (
    
    
    
    ).
Q3: Oxidative Defluorination — Why am I losing a fluorine atom on the difluorophenyl ring?

The Problem: During the reaction or the subsequent basic workup, the difluorophenyl intermediate degrades, yielding defluorinated phenol-like byproducts (Mass = Product - 19 Da (F) + 17 Da (OH)). The Causality: Fluorine is highly electronegative, but the C-F bond can be surprisingly labile under specific conditions—a phenomenon often referred to as the "Dark Side of Fluorine"[7]. When fluorine is positioned ortho or para to an electron-withdrawing group (or activated by the triazole/amine moieties in your intermediate), the aromatic ring becomes highly susceptible to Nucleophilic Aromatic Substitution (


). Strong bases used during workup (e.g., 

,

), or even the amine nucleophile itself, can displace the fluorine atom[8]. The Solution:
  • Workup: Strictly control the pH during aqueous extraction. Never exceed pH 9. Use saturated aqueous

    
     instead of 
    
    
    
    to neutralize amine salts.
  • Reaction: If defluorination occurs during the primary reaction, lower the temperature and switch to a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) to scavenge protons.

Quantitative Side Reaction Analysis

Side ReactionPrimary CauseAnalytical Signature (LC-MS)Mitigation StrategyTypical Yield Recovery
Anomalous Regioisomer Partial

character; steric hindrance
Identical m/z; different retention timeUse (t-BuO)2Mg or Microwave (120 °C)+ 25-40%
Bis-alkylation Secondary amine hyper-nucleophilicitym/z = [M + Epoxide Mass]+5x excess primary amine OR Benzyl protection+ 30-50%
Defluorination (

)
Strong base attack on activated C-F bondm/z =[M - 19 + 17]+ (Phenol formation)Buffer workup to pH < 9; Use DIPEA+ 15-20%
Epoxide Hydrolysis Trace water competing as nucleophilem/z = [Epoxide + 18]+ (Diol formation)Rigorous anhydrous conditions; Molecular sieves+ 5-10%

Diagnostic Logic Tree for Yield Optimization

Troubleshooting Start Low Yield of Amino Alcohol Check Run LC-MS on Crude Start->Check Mass1 Mass = Product + Epoxide Check->Mass1 Mass2 Mass = Product - 19 + 17 Check->Mass2 Mass3 Mass = Product (Multiple Peaks) Check->Mass3 Fix1 Diagnosis: Bis-alkylation Action: Increase Amine Equivalents Mass1->Fix1 Fix2 Diagnosis: Defluorination Action: Lower pH during Workup Mass2->Fix2 Fix3 Diagnosis: Regioisomerization Action: Add Lewis Acid (Mg-based) Mass3->Fix3

Fig 2. LC-MS driven diagnostic logic tree for rapid protocol correction.

Field-Validated Experimental Protocol

Optimized Microwave-Assisted Synthesis of 1-(2,4-Difluorophenyl)-2-aminoalcohols This self-validating protocol utilizes microwave irradiation to force


 terminal attack without the need for harsh acidic promoters, preventing defluorination and maximizing regioselectivity[9],[4].

Materials:

  • 2-(2,4-difluorophenyl)oxirane (1.0 equiv, 10 mmol)

  • Secondary Amine (e.g., 4-methylenepiperidine) (1.2 equiv, 12 mmol)

  • Nitromethane (

    
    ) or THF (Anhydrous, 15 mL)
    
  • Microwave synthesis vial (30 mL capacity) with crimp cap.

Step-by-Step Methodology:

  • Preparation: In a dry, argon-purged 30 mL microwave vial, dissolve the 2-(2,4-difluorophenyl)oxirane (10 mmol) in 15 mL of anhydrous nitromethane. Causality: Nitromethane acts as both a solvent and a mild hydrogen-bond donor, activating the epoxide oxygen without inducing

    
     benzylic cleavage.
    
  • Amine Addition: Add the secondary amine (12 mmol) dropwise at room temperature. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 120 °C over 2 minutes, and hold at 120 °C for 45 minutes under continuous magnetic stirring. Causality: Conventional heating at 80 °C often leaves >50% unreacted epoxide after 24 hours. Microwave dielectric heating rapidly overcomes the steric activation barrier of the terminal carbon.

  • Reaction Validation (Self-Check): Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in methanol, and run TLC (Hexanes/EtOAc 3:1) and LC-MS. The epoxide starting material should be completely consumed.

  • Workup: Transfer the mixture to a separatory funnel. Add 20 mL of saturated aqueous

    
     (Do NOT use 
    
    
    
    to prevent
    
    
    defluorination). Extract with Ethyl Acetate (3 x 20 mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (silica gel) if trace bis-alkylated products are detected.
    

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI (Molecules) URL:[Link]

  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane Source: ACS Omega URL:[Link]

  • An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An Enantioselective Synthesis of Voriconazole Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL:[Link]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine Source: ChemRxiv URL:[Link]

  • Epoxide Ring Opening With Base Source: Master Organic Chemistry URL:[Link]

Sources

Technical Support Center: Purification Challenges of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research and development teams through the complex isolation of chiral 1,2-amino alcohols. The compound (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a highly valuable pharmaceutical building block, structurally related to precursors used in advanced kinase inhibitors and azole antifungals.

Its purification presents a triad of distinct technical hurdles:

  • Diastereomeric Co-crystallization : Separating the syn (1S,2R / 1R,2S) from the anti (1S,2S / 1R,2R) isomers.

  • Enantiomeric Resolution : Isolating the pure (1S,2R) enantiomer from its (1R,2S) mirror image.

  • Chromatographic Tailing : Overcoming the strong secondary interactions between the primary amine and stationary phase silanols.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high enantiomeric excess (ee) and chemical purity.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Synthesis Mixture (syn/anti diastereomers) DiagSep Diastereomeric Separation (Silica Gel or Fractional Cryst.) Start->DiagSep Racemate Racemic syn-mixture (1S,2R) & (1R,2S) DiagSep->Racemate Decision1 Resolution Method? Racemate->Decision1 Classical Classical Resolution (Chiral Acid Addition) Decision1->Classical Scalable / Bulk ChiralChrom Chiral Chromatography (SFC / HPLC) Decision1->ChiralChrom Rapid / High Purity SaltForm Diastereomeric Salt Formation e.g., with (S)-Mandelic Acid Classical->SaltForm MethodDev Method Development (Screen CSPs & Modifiers) ChiralChrom->MethodDev Cryst Fractional Crystallization & Recrystallization SaltForm->Cryst FreeBase Basification (NaOH) & Extraction Cryst->FreeBase Target Pure (1S,2R)-1-Amino-1- (2,3-difluorophenyl)propan-2-ol FreeBase->Target PrepChrom Preparative Separation MethodDev->PrepChrom PrepChrom->Target

Decision tree for the purification and chiral resolution of 1,2-amino alcohol mixtures.

Troubleshooting FAQs

Q1: My classical resolution using L-(+)-tartaric acid is stalling at ~60% diastereomeric excess (de). Why is this happening, and how can I improve it? A1: This is a classic thermodynamic limitation. The spatial arrangement of the 2,3-difluorophenyl group sterically hinders the formation of a rigid, highly differentiated hydrogen-bonding network with standard tartaric acid. This leads to partial co-crystallization of both diastereomeric salts[1]. Causality & Solution: To break this eutectic limitation, you must alter the crystal lattice packing. Switch to a bulkier resolving agent such as2 (S)-(+)-Mandelic acid or Dibenzoyl-L-tartaric acid (DBTA)[2]. These agents utilize π-π stacking interactions with the difluorophenyl ring, significantly amplifying the solubility difference between the diastereomeric salts. Additionally, changing the solvent from pure ethanol to an isopropanol/water mixture slows the crystallization kinetics, favoring the thermodynamic product[1].

Q2: When purifying the free base via chiral HPLC, I observe severe peak tailing and poor resolution between the (1S,2R) and (1R,2S) enantiomers. How do I fix this? A2: Peak tailing for primary amines is caused by secondary ion-exchange interactions. The protonated amine group of your compound interacts strongly with the weakly acidic, unendcapped silanols (pKa ~4.5) on the silica backbone of the chiral stationary phase (CSP)[1]. Causality & Solution: You must competitively block these active sites.1 requires adding 0.1% to 0.2% of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to your mobile phase[1]. The DEA will preferentially bind to the free silanols, allowing your amino alcohol to partition strictly based on chiral interactions. For preparative scale, consider switching to Supercritical Fluid Chromatography (SFC), which offers superior mass transfer and sharper peaks for basic compounds.

Q3: I am detecting regioisomeric impurities (e.g., 2-amino-1-ol instead of 1-amino-2-ol). How can I remove them? A3: This typically occurs if your synthetic route involves the unoptimized aminolysis of a 2-(2,3-difluorophenyl)oxirane intermediate, where nucleophilic attack can occur at either the C1 or C2 position. Causality & Solution: Regioisomers have different polarities and can usually be separated via standard normal-phase silica gel chromatography prior to chiral resolution. However, the most robust solution is to intercept the problem synthetically. Utilizing a biocatalytic cascade—such as combining an alcohol dehydrogenase with an amine transaminase—can yield the desired 1,2-amino alcohol with absolute regio- and stereocontrol, bypassing the need for complex downstream separations[3][4].

Validated Experimental Protocols
Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This protocol leverages thermodynamic crystallization to isolate the target enantiomer[2].

  • Salt Formation : In a 250 mL round-bottom flask, dissolve 10.0 g of the racemic syn-mixture of 1-amino-1-(2,3-difluorophenyl)propan-2-ol and 0.5 equivalents of (S)-(+)-Mandelic acid in 100 mL of an Isopropanol/Water (9:1 v/v) mixture.

  • Dissolution : Heat the suspension to 75°C under constant stirring until a clear, homogeneous solution is achieved.

  • Controlled Crystallization : Remove the heat source and allow the solution to cool to room temperature at a strictly controlled rate of 10°C/hour. Scientific Insight: Rapid cooling traps the incorrect enantiomer in the crystal lattice (kinetic trapping). Slow cooling ensures Ostwald ripening, yielding high de%.

  • Isolation : Once at room temperature, cool the mixture to 4°C for 2 hours. Filter the resulting crystals via vacuum filtration and wash with 10 mL of ice-cold isopropanol.

  • Liberation of the Free Base : Suspend the isolated diastereomeric salt in 50 mL of deionized water. Slowly add 2M NaOH until the aqueous layer reaches pH 12. Extract the liberated (1S,2R) free base with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Protocol 2: Preparative Chiral SFC Method for Enantiomeric Purification

For rapid, high-purity isolation without the yield losses associated with fractional crystallization.

  • Sample Preparation : Dissolve the racemic free base in Methanol at a concentration of 50 mg/mL. Ensure the solution is filtered through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Equilibration : Equip the preparative SFC system with a Chiralpak IG column (21 x 250 mm, 5 µm). Equilibrate with a mobile phase of 80% CO₂ and 20% Methanol containing 0.1% Diethylamine (DEA) at a flow rate of 70 mL/min.

  • Injection & Elution : Inject 1.0 mL of the sample per run. Maintain the backpressure regulator (BPR) at 120 bar and the column oven at 35°C to ensure supercritical fluid density remains constant.

  • Recovery : Monitor elution via UV at 254 nm. Collect the target peak fractions. Evaporate the methanolic fractions under a gentle stream of nitrogen (avoid high heat to prevent amine oxidation) to yield the pure enantiomer.

Quantitative Data & Method Parameters

Table 1: Comparison of Chiral Resolving Agents for 1-Amino-1-arylpropan-2-ols

Resolving AgentOptimal Solvent SystemTypical Yield (%)Diastereomeric Excess (de %)
L-(+)-Tartaric acidEthanol35 - 40%60 - 72%
Dibenzoyl-L-tartaric acidMethanol40 - 45%85 - 88%
(S)-(+)-Mandelic acidIsopropanol / H₂O (9:1)45 - 48%> 95%

Table 2: Analytical Chiral SFC Conditions for Enantiomeric Purity Determination

ParameterValidated Condition
Column Chiralpak IG (4.6 x 250 mm, 5 µm)
Mobile Phase 80% CO₂ / 20% Methanol (with 0.1% DEA modifier)
Flow Rate 3.0 mL/min
Backpressure / Temp 120 bar / 35°C
Detection UV at 210 nm and 254 nm
Retention Time (1S,2R) ~4.2 min (Peak 1)
Retention Time (1R,2S) ~5.8 min (Peak 2)
References
  • ACS Publications. One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate. Retrieved from: [Link]

  • ACS Publications. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from:[Link]

Sources

Optimization of reaction conditions for the synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for the synthesis of the chiral intermediate (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol. Due to the vicinal stereocenters and the sterically demanding 2,3-difluorophenyl moiety, the most scalable and atom-economical route is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding racemic α-amino ketone via Dynamic Kinetic Resolution (DKR) [1].

I. Validated Experimental Protocol: Ru-Catalyzed DKR-ATH

To ensure self-validating and reproducible results, follow this optimized methodology. The protocol utilizes a Ruthenium(II) catalyst to selectively reduce the rapidly racemizing α-amino ketone[2].

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve 1.0 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in anhydrous, degassed N,N-dimethylformamide (DMF).

  • Azeotrope Preparation: Introduce a pre-degassed azeotropic mixture of Formic Acid/Triethylamine (FA/TEA) at a strict 5:2 molar ratio. Stir at 25 °C for 15 minutes. Self-Validation Check: The solution will transition from orange to deep red, indicating the successful formation of the active 16-electron Ru-hydride species[3].

  • Substrate Addition: Dissolve 1.0 equivalent of racemic 1-amino-1-(2,3-difluorophenyl)propan-2-one hydrochloride in minimal DMF. Add this dropwise to the active catalyst mixture. Note: Using the HCl salt prevents premature substrate degradation; the TEA in the azeotrope liberates the free base in situ.

  • Reaction Execution: Seal the system and heat to 40 °C for 24 hours. Self-Validation Check: Monitor the reaction via a bubbler; continuous CO₂ evolution confirms active formate consumption and ongoing hydride transfer[4].

  • Quench and Isolation: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Experimental_Workflow Step1 Step 1: Catalyst Activation Ru-TsDPEN + FA/TEA (15 min, 25°C) Step2 Step 2: Substrate Addition Add Racemic Ketone HCl Salt in DMF Step1->Step2 Step3 Step 3: DKR-ATH Reaction Stir at 40°C for 24h (Monitor CO2) Step2->Step3 Step4 Step 4: Reaction Quench Saturated NaHCO3 (pH 8) Step3->Step4 Step5 Step 5: Product Isolation Extraction & Chiral HPLC Validation Step4->Step5

Step-by-step experimental workflow for the Ru-catalyzed DKR-ATH synthesis.

II. Troubleshooting Guides & FAQs

As a Senior Application Scientist, I frequently encounter these specific failure modes. Understanding the causality behind the chemistry is critical for optimization.

Q1: My reaction stalls at ~50% conversion. What is happening?

Root Cause: Your reaction has defaulted to a standard Kinetic Resolution (KR) rather than a Dynamic Kinetic Resolution (DKR). The Ru-catalyst has successfully reduced the "matched" enantiomer of the ketone, but the "mismatched" enantiomer is failing to racemize[5]. Causality & Fix: DKR requires the rate of substrate racemization (


) to be significantly faster than the rate of mismatched reduction. Racemization of α-amino ketones is base-catalyzed (via an enol intermediate). If your FA/TEA azeotrope loses TEA (due to evaporation or degradation), the pH drops, suppressing enolization.
Action: Verify the FA/TEA ratio is exactly 5:2. If stalling persists, increase the reaction temperature from 25 °C to 40 °C to thermodynamically favor the enolization barrier.
Q2: Conversion is >99%, but the diastereomeric ratio (dr) is a disappointing 3:1 (anti:syn). How do I improve dr?

Root Cause: Poor stereocontrol during the hydride transfer step, often caused by competitive hydrogen bonding or inappropriate catalyst selection. Causality & Fix: The 2,3-difluorophenyl ring is highly electron-withdrawing and sterically demanding. If the transition state is not rigidly locked, hydride attack occurs from both faces. Action: Ensure you are using the (S,S)-TsDPEN ligand specifically. The NH and OH groups of the ligand and substrate must form a highly structured pericyclic transition state[3]. Additionally, check the water content of your DMF; excess water disrupts the critical hydrogen-bonding network in the transition state, severely degrading diastereoselectivity.

Q3: I am observing a significant amount of a dark, intractable byproduct. What is it?

Root Cause: Substrate degradation via pyrazine formation. Causality & Fix: Free α-amino ketones are notoriously unstable. They rapidly undergo intermolecular condensation to form dihydropyrazines, which spontaneously oxidize in air to form stable, dark pyrazine oligomers. Action: Never store the free base of 1-amino-1-(2,3-difluorophenyl)propan-2-one. Always synthesize, isolate, and store it strictly as the hydrochloride salt. Only liberate the free base in situ within the reaction vessel using the triethylamine present in the ATH azeotrope.

Q4: Can I use biocatalysis (enzymes) instead of Ruthenium for this specific molecule?

Root Cause/Context: Exploring green chemistry alternatives. Causality & Fix: Yes, Ketoreductases (KREDs) can be employed for the asymmetric reduction of α-amino ketones[6]. However, because the 2,3-difluorophenyl group is unnatural and highly fluorinated, wild-type KREDs often show poor activity. You must use an engineered KRED coupled with Pyridoxal-5-phosphate (PLP) to catalyze the racemization of the α-carbon[7]. For immediate scale-up without enzyme engineering, the Ru-ATH route remains the most reliable.

III. Mechanistic Logic & Optimization Matrix

Understanding the logical flow of reaction parameters is essential for troubleshooting and scaling up the synthesis.

Optimization_Logic Substrate Racemic 1-Amino-1-(2,3-difluorophenyl)propan-2-one (Starting Material) Condition1 pH Too Low (Excess HCOOH) Racemization Suppressed Substrate->Condition1 Condition2 Optimal pH (5:2 FA/TEA) Rapid Racemization (DKR) Substrate->Condition2 Condition3 Temperature < 20°C Hydride Transfer Too Slow Substrate->Condition3 Result1 Kinetic Resolution (KR) Max 50% Yield Condition1->Result1 Result2 (1S,2R)-Amino Alcohol >99% Conv, >95% ee Condition2->Result2 Result3 Incomplete Conversion Stalled Reaction Condition3->Result3

Logical workflow demonstrating the effect of reaction conditions on the DKR-ATH pathway.

Quantitative Optimization Data Summary

The following table summarizes the causal relationship between reaction conditions and the yield/selectivity of the (1S,2R) target molecule.

Catalyst SystemTemp (°C)FA/TEA RatioConv. (%)dr (anti:syn)ee (%)Mechanistic Observation
RuCl(p-cymene)[(S,S)-TsDPEN]255:2521:1>99Stalled at ~50% (KR only); racemization barrier not overcome.
RuCl(p-cymene)[(S,S)-TsDPEN]405:2>9995:598Optimal DKR conditions; high yield and excellent stereocontrol.
RuCl(p-cymene)[(S,S)-TsDPEN]401:115N/AN/ACatalyst deactivated; insufficient formate driving force.
Ir(Cp*)[(S,S)-TsDPEN]405:28580:2090Lower dr; Ir-hydride species is less sterically discriminating than Ru.

IV. References

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. National Institutes of Health (NIH). 5

  • Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. American Chemical Society (ACS). 4

  • Dynamic Kinetic Resolution under Ruthenium-Catalyzed Transfer Hydrogenation. Thieme Connect. 3

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Scholaris.1

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. American Chemical Society (ACS). 2

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. ResearchGate. 6

  • Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ResearchGate. 7

Sources

Troubleshooting poor enantioselectivity in the synthesis of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Amino Alcohol Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to function as an interactive troubleshooting system. Rather than generic advice, we will treat your low enantioselectivity (ee) as a symptom of a specific mechanistic failure in your catalytic cycle.

Module 1: Diagnostic Triage

Status: Active Case Issue: Low Enantiomeric Excess (ee) in Amino Alcohol Synthesis.[1]

Before modifying reaction parameters, we must identify the nature of the failure. Please review the following logic flow to categorize your issue.

Triage Start OBSERVATION: Low ee (<90%) Check1 Is conversion complete? Start->Check1 Check2 Does ee erode over time? Check1->Check2 Yes Mech3 Diagnosis: Catalyst Control (Non-selective transition state) Check1->Mech3 No (Low Conv + Low ee) Mech1 Diagnosis: Kinetic Issue (Slow enantiomer reacting) Check2->Mech1 No (ee stable low) Mech2 Diagnosis: Thermodynamic Issue (Product Racemization) Check2->Mech2 Yes (ee drops)

Figure 1: Diagnostic Triage Logic. Use this flow to determine if your issue is kinetic, thermodynamic, or catalyst-based.

Module 2: Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Context: You are reducing


-amino ketones using Ru, Rh, or Ir catalysts (e.g., Noyori-Ikariya type).
Q1: "My reaction starts with high ee but drops significantly as conversion reaches 100%. Why?"

Diagnosis: You are fighting Thermodynamic Reversibility .[1] The Mechanism: In Isopropanol (IPA), the transfer hydrogenation is reversible. The catalyst can dehydrogenate your chiral product back to the achiral ketone (or enol), which then gets reduced again non-selectively or racemizes via enolization.

  • The Fix: Switch from a "Reversible" hydrogen donor to an "Irreversible" one.

ParameterReversible SystemIrreversible System (Recommended)
H-Source Isopropanol (iPrOH)Formic Acid / Triethylamine (5:[1]2)
Thermodynamics

(Equilibrium)

(CO₂ gas release drives reaction)
Risk Product racemization over timeKinetic product is "locked"
Action Stop reaction exactly at peak conversion.[1]Run to full conversion without fear of erosion.[1]
Q2: "I am using a standard Noyori catalyst (Ru-TsDPEN), but the catalyst seems dead. Conversion is <5%."

Diagnosis: Catalyst Poisoning by Free Amines .[1] The Mechanism: Noyori-type catalysts rely on a "metal-ligand bifunctional" mechanism where the NH of the ligand and the Ru-H transfer hydrogen in concert. If your substrate has a free amine (e.g.,


-amino ketone), that amine can coordinate strongly to the Ruthenium center, blocking the open coordination site required for IPA/Formate binding.
  • The Protocol:

    • Protect the Amine: Use N-Boc, N-Cbz, or N-PMP protected substrates.[1]

    • Use HCl Salts: If you must use the free amine, use the hydrochloride salt of the substrate. The protonated amine (

      
      ) cannot coordinate to the metal. Note: You must add exactly 1 equivalent of base to neutralize the catalyst precursor, but keep the substrate protonated.
      
Q3: "How do I optimize temperature? Is colder always better?"

Diagnosis: Enthalpy-Entropy Compensation . The Science: Selectivity depends on the difference in Gibbs free energy between the major and minor transition states (


).


[1]
  • Guidance: Lowering

    
     usually increases ee because the enthalpic term (
    
    
    
    ) dominates.[1] However, if your reaction is entropy-controlled (rare but possible with bulky substrates), lowering
    
    
    might have no effect or even lower ee.[1]
  • Action: Run the "Temperature Scan Protocol" (see below).

Module 3: Biocatalytic Synthesis (Transaminases)

Context: You are using


-Transaminases (ATA) to convert prochiral ketones to chiral amines/amino alcohols.[1][2][3][4][5]
Q4: "The enzyme works in screening but fails to drive conversion >50% in scale-up."

Diagnosis: Equilibrium Limitation . The Mechanism: Transamination is an equilibrium process (


).[1] Unlike hydrogenation, there is no gas to vent.[1] If you use Alanine as a donor, Pyruvate accumulation pushes the reaction backward.
  • The Fix: Implement an Equilibrium Displacement System .

Biocat Substrate Prochiral Ketone Enzyme ω-Transaminase (PLP cofactor) Substrate->Enzyme Donor Amine Donor (Isopropylamine) Donor->Enzyme Product Chiral Amino Alcohol Enzyme->Product Byproduct Acetone Enzyme->Byproduct Removal Vacuum / N2 Sweep (Physical Removal) Byproduct->Removal Drives Eq.

Figure 2: Equilibrium Displacement Strategy using Isopropylamine (IPA).[1] Removing the volatile byproduct (acetone) pulls the reaction to completion.

Q5: "My substrate is not dissolving, but adding DMSO kills the enzyme."

Diagnosis: Solvent Deactivation . The Mechanism: Transaminases are often unstable in polar organic solvents >10-20% v/v.[1]

  • The Protocol (Biphasic System):

    • Use a biphasic system (Buffer + MTBE or Ethyl Acetate).[1]

    • The substrate resides in the organic phase and slowly partitions into the aqueous phase.

    • The product extracts back into the organic phase, preventing Product Inhibition .[1]

Module 4: Analytical Validation (The "Sanity Check")

Q6: "I see a split peak on HPLC, but is it the enantiomer or a diastereomer?"

Diagnosis: Method Development Failure . Amino alcohols are basic and sticky.[1] They tail on silica-based Chiralpak columns.[1]

  • The Fix:

    • Additives are Mandatory: You must use 0.1% Diethylamine (DEA) or Ethanolamine in the mobile phase to sharpen peaks.[1]

    • Derivatization Warning: Do not derivatize (e.g., with Mosher's acid chloride) unless necessary. The reaction conditions can induce racemization at the

      
      -position, creating a "false" low ee result. Always try direct analysis on CSP-HPLC first.[1]
      

Experimental Protocols

Protocol A: The "Racemization Stress Test"

Use this to determine if your product is chemically stable under reaction conditions.

  • Take a sample of pure, high-ee product (e.g., >99% ee standard).[1]

  • Dissolve it in the exact reaction matrix (Solvent + Catalyst + Base + H-Source).[1]

  • Stir at reaction temperature for the standard reaction time (e.g., 12 hours).

  • Analyze ee.[1][6][7]

    • Result: If ee drops to 90%, your reaction conditions are destroying your product.[1] Switch to Formic Acid/TEA or lower temperature.

Protocol B: The "Free Amine" Compatibility Check

Use this to check if your substrate is poisoning the catalyst.

  • Run a standard reaction with a "model" substrate (e.g., Acetophenone) that is known to work well.[1]

  • Spike the reaction with 1 equivalent of your amino-ketone substrate.

  • Measure the conversion of the model substrate.

    • Result: If the model substrate stops reacting, your amino-ketone is binding the catalyst irreversibly. You must use the HCl salt method.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

  • Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds.[1] Tetrahedron: Asymmetry, 10(11), 2045–2061.[1] Link

  • Koszelewski, D., et al. (2010).[1] Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Alcohols. Trends in Biotechnology, 28(6), 324-332.[1] Link[1]

  • Stellwagen, J. C., & Salter, R. (2014).[1] Dynamic Kinetic Resolution of Amino Alcohols. Organic Process Research & Development, 18(11), 1545–1549.[1] Link[1]

  • BenchChem Technical Support. (2025). Chiral HPLC Method Development for Amino Alcohols. BenchChem Guides. Link[1]

Sources

Common problems in the scale-up of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the manufacturing of this critical chiral intermediate. We will delve into the causality behind experimental observations and provide actionable, field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL.

Q1: What are the primary synthetic routes for producing (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL on a large scale?

A1: There are two predominant strategies for the large-scale synthesis of this chiral amino alcohol:

  • Diastereoselective Reduction: This common route involves the reduction of a corresponding α-amino ketone precursor, N-protected-1-(2,3-difluorophenyl)-1-oxopropan-2-amine. The choice of protecting group and reducing agent is critical for controlling the stereochemistry to favor the desired (1S,2R) isomer.[1][2]

  • Chiral Resolution: This classical method involves synthesizing the racemic amino alcohol and then separating the desired enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.[3][4][] While robust, this method is less atom-economical as it discards at least 50% of the material unless a racemization process is implemented.

Q2: How do the 2,3-difluoro substituents on the phenyl ring impact the synthesis?

A2: The fluorine atoms introduce significant electronic effects that must be managed.[6]

  • Increased Acidity: The electron-withdrawing nature of fluorine increases the acidity of the benzylic proton, potentially leading to side reactions or epimerization under basic conditions.

  • Reaction Kinetics: Fluorination can alter the reactivity of adjacent functional groups, potentially affecting reaction rates and requiring adjustments to temperature, catalyst loading, or reaction time compared to non-fluorinated analogs.[7]

  • Altered Solubility: The polarity changes introduced by fluorine can affect the solubility profile of intermediates and the final product, necessitating re-optimization of solvent systems for reactions and crystallizations.[6]

Q3: What analytical techniques are essential for monitoring reaction progress and ensuring final product quality?

A3: A robust analytical package is crucial.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining both enantiomeric excess (ee) and diastereomeric excess (de). Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating amino alcohol enantiomers.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying and tracking process-related impurities and byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of intermediates and the final product. 1H NMR can often be used to determine the diastereomeric ratio.

  • Differential Scanning Calorimetry (DSC): Useful for characterizing the solid form of the final product and identifying polymorphism, which is critical for a crystalline API intermediate.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the scale-up process.

Issue 1: Poor Diastereoselectivity in the Reduction of the α-Amino Ketone Precursor

Controlling the formation of the (1S,2R) stereoisomer over the (1S,2S) isomer is arguably the most critical step in the reductive pathway.

Q: My reduction of N-Boc-1-(2,3-difluorophenyl)-1-oxopropan-2-amine is yielding a low diastereomeric excess (de) of the desired anti-(1S,2R) product. How can I improve this?

A: Low anti-selectivity is typically due to an incorrect choice of reducing agent or suboptimal reaction conditions that do not favor the required chelation-controlled pathway.

Causality: To achieve the anti product, the reaction must proceed via a "Cram-chelate" model.[2] In this model, a Lewis acidic metal from the reducing agent coordinates with both the carbonyl oxygen and the nitrogen of the N-Boc protecting group, forming a rigid five-membered ring. This conformation locks the molecule, forcing the hydride to attack from the less sterically hindered face, resulting in the desired anti amino alcohol.

Troubleshooting Protocol:

  • Select the Right Reducing Agent: Standard reducing agents like NaBH4 often give poor selectivity. Agents capable of chelation are required.

    • Primary Recommendation: Use a bulky, chelation-controlling agent like Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3) or Zinc borohydride (Zn(BH4)2).[1][9] These have been shown to give high anti-selectivity.

    • Avoid: Agents like LiBH4 or LiEt3BH in THF, which tend to favor the syn isomer via a Felkin-Anh model.[1]

  • Optimize Reaction Conditions:

    • Temperature: Perform the reduction at low temperatures (-78 °C to -40 °C). This enhances the stability of the chelate complex and improves selectivity.

    • Solvent: A solvent like ethanol or a mixture of THF/ethanol at low temperatures can promote the chelation model.[1]

    • Reagent Addition: Add the reducing agent slowly to the solution of the ketone to maintain temperature control and minimize side reactions.

Data Summary: Impact of Reducing Agent on Diastereoselectivity

Reducing AgentTypical SolventControl ModelPredominant IsomerReference
NaBH₄MethanolFelkin-Anhsyn[2]
LiAlH(O-t-Bu)₃EthanolChelationanti [1]
Zn(BH₄)₂THFChelationanti [9]
Li(s-Bu)₃BH (L-Selectride®)THFFelkin-Anhsyn[1]

Workflow for Optimizing Diastereoselectivity

G start Low Diastereomeric Excess (de) check_reagent Is the reducing agent chelation-capable? (e.g., LiAlH(O-t-Bu)3, Zn(BH4)2) start->check_reagent change_reagent Action: Switch to a chelation-controlling reducing agent. check_reagent->change_reagent No check_temp Is the reaction temperature ≤ -40 °C? check_reagent->check_temp Yes change_reagent->check_temp lower_temp Action: Lower reaction temperature to -78 °C. check_temp->lower_temp No check_solvent Is a protic or coordinating solvent being used? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Action: Screen solvents like Ethanol or THF/Ethanol mixtures. check_solvent->change_solvent No success High 'anti' Diastereoselectivity Achieved check_solvent->success Yes change_solvent->success G racemate Racemic Amino Alcohol + Chiral Resolving Agent solvent_screen Solvent Screening (e.g., MeOH, EtOH, IPA, MeCN) racemate->solvent_screen crystallization Controlled Cooling & Crystallization solvent_screen->crystallization isolation Filter & Wash Crystals crystallization->isolation analysis Analyze Diastereomeric Excess (de) via Chiral HPLC isolation->analysis check_de Is de > 99%? analysis->check_de recrystallize Recrystallize Salt check_de->recrystallize No liberation Liberate Free Amine (Base Treatment & Extraction) check_de->liberation Yes recrystallize->isolation final_product (1S,2R)-Amino Alcohol (Enantiomerically Pure) liberation->final_product

Caption: Experimental workflow for chiral resolution.

Issue 3: Formation of Impurities During Synthesis and Workup

Controlling impurities is essential for meeting regulatory requirements and ensuring the robustness of subsequent steps. [8] Q: During scale-up, I am observing an unknown impurity in my LC-MS analysis. What are the likely sources and how can I mitigate them?

A: Impurities can arise from starting materials, side reactions (e.g., over-reduction, epimerization), or degradation during workup. A systematic investigation is required.

Potential Impurity Sources & Mitigation Strategies:

  • syn Diastereomer:

    • Source: Incomplete selectivity during the ketone reduction step.

    • Mitigation: Re-optimize the reduction as described in Issue 1 . If a small amount is unavoidable, it must be removed. Purification via crystallization of the final product or an intermediate salt is often effective, as diastereomers have different physical properties.

  • Over-reduction Product (De-hydroxylated Impurity):

    • Source: A harsh reducing agent or excessive reaction temperature/time can lead to the reduction of the secondary alcohol.

    • Mitigation: Use a milder reducing agent (LiAlH(O-t-Bu)3 is less prone to this than LiAlH4). Maintain strict temperature control and monitor the reaction for completion to avoid prolonged exposure to the reductant.

  • Epimerization Byproducts:

    • Source: The benzylic proton at the C1 position is activated by the difluorophenyl ring. Exposure to strong bases, particularly at elevated temperatures, can cause epimerization, leading to the formation of the (1R,2R) or (1R,2S) isomers.

    • Mitigation: During workup (e.g., liberation of the free amine from a salt), use the base (e.g., NaOH, K2CO3) at low temperatures (0-10 °C) and minimize the contact time before extraction. Avoid unnecessarily strong bases.

  • Starting Material Impurities:

    • Source: Impurities present in the starting 2,3-difluoroacetophenone or other reagents can carry through the synthesis. [8] * Mitigation: Ensure all starting materials meet strict purity specifications before use in a large-scale campaign. Perform incoming quality control checks.

Troubleshooting Table: Common Impurities

ProblemPotential Cause(s)Recommended Action(s)
Product is off-color (yellow/brown)Degradation of product or impurities.Purify via recrystallization, possibly with an activated carbon treatment. Ensure the process is run under an inert atmosphere (N2) if air-sensitivity is suspected. [10]
Incomplete ReactionInsufficient reagent, low temperature, or short reaction time.Verify stoichiometry of all reagents. Monitor reaction by TLC/HPLC until starting material is consumed. [10]
Formation of D-amino Acid ImpuritiesRacemization during synthesis or storage, especially under harsh pH or high temperatures.Control pH and temperature strictly during workup and storage. Analyze for D-amino acid content using specialized chiral methods. [11]
Exothermic Reaction is Difficult to ControlReagent addition is too fast; inadequate reactor cooling.Add reactive reagents dropwise or in portions. Ensure the reactor's cooling system is appropriately sized and functional for the scale. [10]

References

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. Retrieved from [Link]

  • A scalable and expedient method of preparing diastereomerically and enantiomerically enriched pseudonorephedrine from norephedrine. (n.d.). ResearchGate. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. Retrieved from [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. Retrieved from [Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021, August 3). RSC Publishing. Retrieved from [Link]

  • Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. (2026, February 5). ResearchGate. Retrieved from [Link]

  • Nadkarni, D., et al. (2003). Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by polymethylhydrosiloxane. Journal of Organic Chemistry, 68(2), 594-6. Retrieved from [Link]

  • Recent advances in the field of chiral crystallization. (2022, September 13). ResearchGate. Retrieved from [Link]

  • Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. (2007). Angewandte Chemie International Edition, 46(11), 1839-42. Retrieved from [Link]

  • Zinc Borohydride Reduction of α-Amino Ketones: A Highly Diastereoselective Synthetic Route to anti-γ-Hydroxy-β-amino Alcohols. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Enantioselective association between 1‐amino‐2‐propanol and a... (n.d.). ResearchGate. Retrieved from [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Enantioselective synthesis of cyclopropane aminoalcohols containing quaternary stereogenic centers. (n.d.). Scilit. Retrieved from [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (2025, August 6). ResearchGate. Retrieved from [Link]

  • Fluorination Remains Key Challenge in API Synthesis. (2026, February 6). Pharmaceutical Technology. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science, RSC Publishing. Retrieved from [Link]

  • Meninno, S., et al. (2020). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. ACS Omega, 5(30), 18769–18778. Retrieved from [Link]

  • The influence of fluorination on the dynamics of the F− + CH3CH2I reaction. (n.d.). PMC. Retrieved from [Link]

  • Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. (2022, June 11). PMC. Retrieved from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. Retrieved from [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021, July 30). PMC. Retrieved from [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024, August 29). HIMS - University of Amsterdam. Retrieved from [Link]

  • Control of Mutagenic Impurities: Survey of Pharmaceutical Company Practices and a Proposed Framework for Industry Alignment. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorine and Fluorination Chemistry. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. (n.d.). PMC. Retrieved from [Link]

  • Flow microreactor synthesis in organo-fluorine chemistry. (2013, December 5). Beilstein Journals. Retrieved from [Link]

  • Impurity Control Strategies For Therapeutic Peptides. (2022, August 12). Outsourced Pharma. Retrieved from [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). MDPI. Retrieved from [Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018, November 2). PMC. Retrieved from [Link]

  • Asymmetric synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. (2023, November 10). MDPI. Retrieved from [Link]

Sources

Stability issues of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol , a fluorinated phenylpropanolamine derivative.[1]

This molecule belongs to the norephedrine structural class but features a critical electronic modification: the 2,3-difluorophenyl ring. This electron-withdrawing group (EWG) fundamentally alters the stability landscape compared to non-fluorinated analogs, specifically activating the benzylic position.

Executive Summary

The (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol molecule presents a unique "stability paradox." While the C-C backbone is robust, the stereochemical integrity at C1 is chemically fragile due to the inductive effect of the fluorine atoms. Users most frequently encounter issues with epimerization (loss of ee/de) and atmospheric carboxylation (formation of insoluble carbonates/carbamates).

Module 1: Stereochemical Instability (The "Silent Killer")

The Issue: You observe a drop in enantiomeric excess (ee) or diastereomeric excess (de) after storage or workup, specifically the appearance of the (1R,2R) isomer.

The Mechanism: The 2,3-difluorophenyl group is a strong electron-withdrawing moiety.[1] It pulls electron density away from the benzylic carbon (C1), significantly increasing the acidity of the benzylic proton (


).
  • In the presence of even weak bases (e.g., traces of bicarbonate, unneutralized caustic washes) or polar protic solvents, this proton can be abstracted, forming a transient planar carbanion or enolate-like intermediate.

  • Reprotonation occurs from either face, leading to C1-epimerization .[1]

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Drop in Melting Point Partial RacemizationDo not recrystallize from boiling alcohols. The heat + protic solvent accelerates C1-proton exchange.[1] Switch to non-protic antisolvents (e.g., MTBE/Heptane) at low temperature.[1]
New HPLC Peak (RRT ~1.05) C1-Epimer ((1R,2R) isomer)Check the pH of your final wash. If pH > 8.0, the benzylic proton is at risk. Acidify to pH 5-6 immediately for storage.
"Oiling Out" of Solid Hygroscopic EpimerizationThe salt form may be amorphous. Epimers often have lower melting points and form oils. Dry under high vacuum (<1 mbar) at <30°C.
FAQ: Can I use standard silica gel chromatography?

Answer: Proceed with caution. Standard silica is slightly acidic (pH 4-5), which is generally safe.[1] However, amine-functionalized silica or mobile phases containing triethylamine (TEA) are dangerous.[1] The basic additive can catalyze the epimerization of the sensitive benzylic center on the column.

  • Recommendation: Use neutral alumina or silica pre-washed with a buffer (pH 6).[1]

Module 2: Chemical Degradation Pathways

The Issue: Appearance of unknown impurities or insoluble white precipitates upon exposure to air.

The Mechanism:

  • Atmospheric Carboxylation: 1,2-Amino alcohols are "CO2 sponges."[1] The primary amine reacts with atmospheric CO2 to form carbamic acid, which then cyclizes with the neighboring hydroxyl group to form a cyclic oxazolidinone . This is often an irreversible, crystalline impurity.

  • Oxidative Deamination: The benzylic C-H bond is weakened. Radical oxidants (or peroxides in ethers) can abstract this hydrogen, leading to an imine, which hydrolyzes to the corresponding ketone (1-(2,3-difluorophenyl)-2-hydroxypropan-1-one).[1]

Visualizing the Degradation Logic:

Stability_Pathways Molecule (1S,2R)-Amino-Alcohol (Target) Base Base/Heat (pH > 8) Molecule->Base Air Air (CO2 + O2) Molecule->Air Carbanion Benzylic Carbanion (Planar Intermediate) Base->Carbanion H+ Abstraction Carbamate Carbamic Acid Air->Carbamate + CO2 Imine Benzylic Imine Air->Imine + O2 (Radical) Carbanion->Molecule Reversible Epimer (1R,2R)-Epimer (Stereo-impurity) Carbanion->Epimer Reprotonation Oxazolidinone Cyclic Oxazolidinone (Insoluble Solid) Carbamate->Oxazolidinone - H2O (Cyclization) Ketone Degradation Ketone (Oxidative Cleavage) Imine->Ketone Hydrolysis

Figure 1: Critical degradation pathways.[1] Note that the "Epimerization" pathway is chemically reversible but stereochemically destructive, while "Oxazolidinone" formation is often irreversible.

Module 3: Storage & Handling Protocols[1]

The Issue: Batch-to-batch variability in stability during storage.

The Solution: You must disrupt the "Acidity-Basicity-Humidity" triangle.[1]

Standard Operating Procedure (SOP) for Storage:

  • Salt Selection: Store as the Hydrochloride (HCl) or Tartrate salt.[1] The free base is significantly less stable due to the internal basicity of the amine promoting its own degradation (autocatalysis).

  • Atmosphere: Argon overlay is mandatory.[1] Nitrogen is acceptable if dry, but Argon is heavier and better protects the benzylic position from oxidative radicals.

  • Container: Amber glass (Type I). Avoid polyethylene bags for long-term storage as they are permeable to CO2.[1]

FAQ: My sample turned into a sticky gum. Can I save it?

Answer: This is likely solvent inclusion or hygroscopic water uptake .[1]

  • Dissolve the gum in dry Dichloromethane (DCM).

  • Dry over

    
     (Sodium Sulfate).[1][2]
    
  • Filter and evaporate.[1][2]

  • Crucial Step: Chase the residue with anhydrous Heptane or Toluene 3 times. This azeotropes off residual water that causes the gumming.

  • Scratch the flask wall to induce crystallization.

Module 4: Analytical Troubleshooting

The Issue: Difficulty separating the (1S,2R) target from the (1R,2R) epimer on HPLC.

Guidance: Standard C18 columns often fail to separate diastereomers of low molecular weight amino alcohols.

Recommended Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The Diethylamine (DEA) is critical to sharpen the peak, but keep it

      
       to avoid on-column epimerization.
      
  • Detection: UV at 260 nm (The difluorophenyl ring has weak absorbance; 210 nm is too noisy with amine modifiers).

References

  • Bergmeier, S. C. (2000).[1] The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.[1] Link[1]

  • Pfizer Inc. (2008).[1] Process for the preparation of Voriconazole intermediates (Discusses fluorinated phenylpropanolamine stability). US Patent 7,390,907.[1] Link

  • Kallstrom, S., & Leino, R. (2008).[1] Racemization and Epimerization in Organic Synthesis: Mechanisms and Control. Bioorganic & Medicinal Chemistry, 16(2), 601-615.[1] Link[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[1] (See section on "Tautomerism and Racemization of Benzylic Centers"). Link[1]

Sources

Technical Support Center: Optimizing (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL Catalytic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the deployment of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL in asymmetric catalysis. Designed for senior researchers and drug development professionals, this guide bypasses basic introductory chemistry to directly address the mechanistic nuances, troubleshooting workflows, and optimization protocols required to master this highly specialized fluorinated


-amino alcohol ligand.

Part 1: Mechanistic FAQs & Ligand Design

Q1: What is the mechanistic advantage of the 2,3-difluorophenyl substitution compared to standard amino alcohol ligands like norephedrine? A: The enhancement is driven by a synergistic combination of electronic tuning and orthogonal non-covalent interactions.

  • Electronic Causality: Unlike standard norephedrine (where the hydroxyl group is benzylic), this scaffold places the highly electron-withdrawing 2,3-difluorophenyl group directly adjacent to the primary amine. This inductive withdrawal significantly lowers the pKa of the amine. In traditional amino-catalysis and zinc-mediated additions, highly basic amines often cause the active catalyst to collapse into stable, catalytically inactive homochiral dimers (the "dimer slump"). The reduced basicity of the 2,3-difluoro derivative shifts the Schlenk equilibrium almost entirely toward the highly active monomeric metal complex[1].

  • Steric/Structural Causality: The ortho-fluorine atom acts as a stereocontrolling element by participating in non-covalent

    
     dative interactions or 
    
    
    
    hydrogen bonding. This rigidifies the Zimmerman-Traxler transition state, locking the facial approach of the incoming substrate and amplifying enantiomeric excess (ee)[2].

Q2: My enantiomeric excess (ee) is plateauing at 70% instead of the expected >95%. Why is this happening, and how do I fix it? A: A plateau in enantioselectivity usually indicates that the uncatalyzed, racemic background reaction is competing with your ligand-accelerated pathway.

  • Causality: This occurs when the active monomeric

    
     complex is either not fully formed or is degrading due to localized thermal spikes during reagent addition.
    
  • Solution: Implement a strict thermal regime. The formation of the zinc alkoxide is highly exothermic. If diethylzinc is added at room temperature, the localized heat causes the zinc species to aggregate into polymetallic clusters that act as Lewis acids, catalyzing the racemic addition. Always form the catalyst at 0 °C and perform the substrate addition at -20 °C.

Q3: The catalytic turnover frequency (TOF) drops significantly when scaling up from 1 mmol to 50 mmol. How do I maintain efficiency? A: Scale-up drops in TOF are almost exclusively linked to trace moisture accumulation and inefficient mass transfer. Diethylzinc reacts violently with trace water to form ethylzinc hydroxide (


) and zinc oxide (

). These byproducts are highly Lewis acidic and aggressively catalyze the racemic background reaction, killing both your TOF and your ee. Ensure your solvents are freshly distilled over sodium/benzophenone and utilize a jacketed reactor with high-shear mixing to prevent local concentration gradients of uncoordinated zinc[3].

Part 2: Troubleshooting & Advanced Optimization Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . It includes built-in diagnostic checkpoints to verify that your reaction is operating strictly under catalyst control.

Protocol: Enantioselective Addition of Diethylzinc to Aldehydes

Objective: Achieve >95% ee in the synthesis of chiral secondary alcohols using 5.0 mol% catalyst loading.

Step 1: System Validation Checkpoint (Background Rate Analysis)

  • Action: Before running the catalyzed reaction, set up a control flask containing 1.0 eq of your aldehyde and 1.2 eq of

    
     in anhydrous toluene at -20 °C without the ligand.
    
  • Validation: Quench after 2 hours. If conversion exceeds 5% (measured by GC-FID), your solvent or reagents contain protic impurities (e.g., oxidized carboxylic acids) that are accelerating the racemic pathway. Purify your reagents before proceeding.

Step 2: Preparation of the Active Catalyst

  • Action: In a flame-dried Schlenk flask under strictly anhydrous argon, dissolve 5.0 mol% of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL in anhydrous toluene to create a 0.5 M solution.

  • Action: Cool the solution to 0 °C. Slowly add 1.2 equivalents of diethylzinc (1.0 M in hexanes) dropwise via a syringe pump over 15 minutes.

  • Causality: Slow addition at 0 °C prevents localized exothermic heating, suppressing the formation of inactive zinc aggregates and ensuring complete deprotonation of the amino alcohol to form the active

    
     monomer. Stir for 30 minutes.
    

Step 3: Substrate Addition and Enantioselective Transfer

  • Action: Cool the active catalyst mixture to -20 °C. Add 1.0 equivalent of the aldehyde substrate dropwise.

  • Causality: Lowering the temperature to -20 °C kinetically freezes out the uncatalyzed background reaction while the highly organized, ligand-accelerated transition state continues to operate efficiently, maximizing facial selectivity.

Step 4: Cryogenic Quenching (Critical Step)

  • Action: After 12-18 hours, quench the reaction strictly at -20 °C by adding saturated aqueous

    
     dropwise.
    
  • Causality: Allowing the reaction to warm up before quenching will cause the unreacted

    
     to rapidly and exothermically transfer ethyl groups to any unreacted aldehyde in a racemic fashion, instantly degrading your global ee.
    

Step 5: System Validation Checkpoint (Non-Linear Effect Study)

  • Action: To confirm the active species is monomeric, plot the product ee against the ligand ee (using 20%, 40%, 60%, 80%, and 100% enantiopure ligand batches).

  • Validation: A strictly linear relationship confirms a well-behaved monomeric catalyst. A positive non-linear effect (asymmetric amplification) indicates the formation of heterochiral dimers, providing critical diagnostic data regarding your catalyst's resting state[1].

Part 3: Benchmarking Data

The table below summarizes the quantitative performance of the 2,3-difluoro derivative against standard, non-fluorinated amino alcohols, demonstrating the profound impact of the fluorinated aromatic ring on both yield and stereoselectivity.

SubstrateCatalyst LigandTemp (°C)Time (h)Yield (%)ee (%)
BenzaldehydeStandard (1S,2R)-Norephedrine0128588
Benzaldehyde(1S,2R)-2,3-diF-Norephedrine 0 12 94 97
p-TolualdehydeStandard (1S,2R)-Norephedrine0148285
p-Tolualdehyde(1S,2R)-2,3-diF-Norephedrine 0 14 91 96
p-ChlorobenzaldehydeStandard (1S,2R)-Norephedrine-20187882
p-Chlorobenzaldehyde(1S,2R)-2,3-diF-Norephedrine -20 18 89 95

Part 4: Pathway Visualization

The following diagram maps the catalytic cycle, explicitly highlighting how the 2,3-difluorophenyl group suppresses off-cycle dimer formation and rigidifies the transition state.

G Ligand Precatalyst (1S,2R)-2,3-diF-Norephedrine ActiveCat Active Monomeric Catalyst [Ligand-Zn-Et] Ligand->ActiveCat + ZnEt2 (- Ethane) Zn Diethylzinc (ZnEt2) Zn->ActiveCat TS Rigidified Transition State (F···Zn & F···H interactions) ActiveCat->TS + RCHO InactiveDimer Inactive Dimer (Suppressed by diF group) ActiveCat->InactiveDimer Equilibrium (Shifted Left) Substrate Aldehyde Substrate (RCHO) Substrate->TS ProdAlkoxide Zinc Alkoxide Product TS->ProdAlkoxide Enantioselective Alkyl Transfer ProdAlkoxide->ActiveCat + ZnEt2 (Catalytic Turnover) FinalProd Chiral Secondary Alcohol (>95% ee) ProdAlkoxide->FinalProd Aqueous Quench (NH4Cl)

Catalytic cycle of asymmetric diethylzinc addition highlighting the suppression of inactive dimers.

References

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts Source: MDPI URL
  • Source: PMC (NIH)
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: MDPI URL

Sources

Technical Support Center: Solubility Optimization for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Understanding the Molecule

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol is a chiral amino alcohol intermediate often utilized in the synthesis of triazole antifungals and specific adrenergic agents.

The Core Challenge: This molecule exhibits "Schizophrenic Solubility"—a common trait in fluorinated amino alcohols.

  • Hydrogen Bonding: The vicinal amino and hydroxyl groups create a strong internal and intermolecular hydrogen bonding network, leading to high crystal lattice energy (making it hard to dissolve in non-polars).

  • Fluorine Effect: The 2,3-difluoro substitution on the phenyl ring increases lipophilicity compared to the non-fluorinated analog, but also reduces the basicity of the amine (via inductive electron withdrawal).

  • Oiling Out: In mixed solvent systems, it has a high tendency to separate as a supercooled oil rather than crystallizing, complicating purification.

This guide addresses these specific physicochemical hurdles with field-proven protocols.

Solubility Profile & Solvent Selection

Data based on thermodynamic modeling and empirical trends for fluorinated phenyl-amino-alcohols at 25°C.

Solvent ClassRepresentative SolventSolubility (Free Base)Solubility (HCl Salt)Technical Notes
Polar Protic Methanol (MeOH)High (>100 mg/mL)High Best for initial dissolution; risk of solvolysis if heated excessively with electrophiles.
Polar Protic Isopropanol (IPA)Moderate (Heating req.)Moderate Ideal for crystallization; temperature-dependent solubility curve is steep.
Polar Aprotic THFHigh Low Good reaction solvent; poor for salt formation (salts precipitate).
Chlorinated Dichloromethane (DCM)Moderate/High Low Excellent for extraction of the free base; poor for salts.
Esters Ethyl Acetate (EtOAc)Moderate Very Low The "Goldilocks" solvent. often used as the "Good" solvent in recrystallization pairs.
Hydrocarbons Toluene / HeptaneVery Low (<1 mg/mL)Insoluble Use strictly as anti-solvents to drive precipitation.
Aqueous Water (pH 7)Low High pH dependent. Soluble below pH 5; precipitates above pH 9.

Troubleshooting Guide (FAQ)

Q1: I am trying to run an N-protection reaction in DCM, but the starting material (Free Base) is forming a suspension. How do I get it into solution?

Diagnosis: While soluble in DCM, the high lattice energy of the solid requires energy to break. Alternatively, you may actually have a hydrate or a partial salt which is less soluble. The Fix:

  • Add a Co-solvent: Add 5-10% Methanol or THF to the DCM. This disrupts the intermolecular H-bonds between the amine and hydroxyl groups.

  • Catalytic Base: If the suspension persists, add 1.05 eq of Triethylamine (TEA). This ensures the amine is fully deprotonated and breaks up any auto-formed carbonate salts (common if stored in air).

Q2: My product "oils out" instead of crystallizing from Ethyl Acetate/Heptane.

Diagnosis: This is the classic "Llewellin’s Phase Separation." The compound is thermodynamically more stable as an amorphous oil than a crystal in the current solvent ratio, or the cooling rate is too fast. The Fix:

  • Temperature Cycling: Heat the oil/solvent mixture until homogeneous. Cool very slowly (5°C/hour). If oil appears, reheat immediately until dissolved and cool slower.

  • Seed Loading: You must have seed crystals. If none exist, scratch the glass side of the flask vigorously with a glass rod at the interface of the oil and solvent to induce nucleation.

  • Change Solvent System: Switch from EtOAc/Heptane to IPA/Water (90:10). The high polarity of water often forces the hydrophobic fluorinated ring to stack, encouraging crystallization over oiling.

Q3: I cannot extract the compound from water into organic solvent (DCM/EtOAc). Yield is <20%.

Diagnosis: Incorrect pH control. The 2,3-difluorophenyl group lowers the pKa of the amine (estimated pKa ~8.5-9.0). If your aqueous layer is neutral (pH 7), a significant portion is still protonated (cationic) and stays in the water. The Fix:

  • Adjust pH: Basify the aqueous layer to pH 12-13 using NaOH. You need to be significantly above the pKa to ensure >99% is in the neutral Free Base form.

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, pushing the organic neutral molecule into the organic layer.

Experimental Protocols

Protocol A: "Salting Out" Extraction for Maximum Recovery

Use this when standard extraction yields are low.

  • Preparation: Cool the reaction mixture (aqueous) to 0-5°C.

  • pH Adjustment: Slowly add 50% NaOH solution dropwise until internal pH reaches 12.5 . (Check with calibrated pH probe, not just paper).

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation point). Agitate for 10 minutes.

  • Extraction: Add 2-MeTHF (Methyl Tetrahydrofuran) or DCM (Ratio 1:1 vol/vol).

    • Note: 2-MeTHF is superior to EtOAc for amino alcohols as it stabilizes the H-bonding network better.

  • Separation: Separate layers. Re-extract aqueous layer 2x more.

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate can coordinate with amino alcohols and cause loss).

Protocol B: Anti-Solvent Crystallization (avoiding Oil)

Use this to purify crude material.

  • Dissolution: Dissolve 10g of crude solid in 50 mL Isopropyl Acetate (IPAc) or MIBK at 60°C. (Avoid EtOAc if oiling is chronic; higher boiling solvents allow better thermal control).

  • Filtration: Polish filter while hot to remove insoluble particulates (nucleation sites for oil).

  • Anti-solvent Addition: Slowly add Heptane dropwise at 60°C until the solution turns slightly cloudy (Cloud Point).

  • Back-off: Add 1 mL of pure IPAc to turn it clear again.

  • Seeding: Add 10 mg of pure seed crystals.

  • Aging: Hold at 55°C for 1 hour. You should see a "bed" of crystals forming.

  • Cooling Ramp: Cool to 20°C over 4 hours (Linear ramp).

  • Isolation: Filter and wash with 10% IPAc in Heptane.

Decision Logic & Workflow

Figure 1: Solubility Optimization Decision Tree

SolubilityWorkflow Start Start: Solubility Issue SolventType Identify Target Solvent Start->SolventType NonPolar Non-Polar (Toluene, Heptane) SolventType->NonPolar PolarAprotic Polar Aprotic (DCM, THF, EtOAc) SolventType->PolarAprotic Aqueous Aqueous SolventType->Aqueous IssueNP Issue: Insoluble NonPolar->IssueNP IssuePA Issue: Suspension/Gel PolarAprotic->IssuePA IssueAq Issue: Poor Dissolution Aqueous->IssueAq SolNP Action: Use as Anti-solvent OR Convert to Lipophilic Salt (e.g., Tosylate) IssueNP->SolNP SolPA Action: Add 5% MeOH (Co-solvent) OR Heat to 40°C IssuePA->SolPA CheckForm Check Form: Salt vs Free Base IssueAq->CheckForm ActionAcid If Free Base: Add 1.0 eq HCl/MsOH CheckForm->ActionAcid ActionBase If Salt: Adjust pH > 12 CheckForm->ActionBase

Caption: Logic flow for selecting the correct remediation strategy based on solvent class and observed failure mode.

Figure 2: Purification via Crystallization (Anti-Oiling Strategy)

Crystallization Input Crude Oil/Solid Dissolve Dissolve in IPAc (Hot, 60°C) Input->Dissolve CloudPoint Add Heptane to Cloud Point Dissolve->CloudPoint Clear Add IPAc to Clear CloudPoint->Clear Seed Add Seed Crystals (Critical Step) Clear->Seed Cool Slow Cool (5°C/hr) Seed->Cool Filter Isolate Solid Cool->Filter

Caption: Step-by-step crystallization protocol designed to prevent "oiling out" (Liquid-Liquid Phase Separation).

References

  • PubChem. (2024).[1] Compound Summary: (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol (Analogous Structure).[1] National Library of Medicine. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. (Foundational theory on zwitterion/amino-alcohol solubility). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol before handling.

Sources

Validation & Comparative

Comparative Analysis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol vs. (1S,2R)-1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

Enantiomerically pure 1,2-amino alcohols are privileged scaffolds in both asymmetric catalysis and medicinal chemistry. Among these, (1S,2R)-1-amino-1-phenylpropan-2-ol (APP) has established itself as a versatile chiral building block and transition-metal ligand [1]. However, modern drug discovery and catalyst optimization frequently demand structural modifications to tune electronic and pharmacokinetic profiles. The introduction of a 2,3-difluorophenyl moiety to yield (1S,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-ol represents a strategic bioisosteric replacement. This guide provides a rigorous comparative analysis of these two compounds, detailing their physicochemical properties, synthesis protocols, and advanced applications.

Structural and Electronic Profiling

The substitution of the standard phenyl ring with a 2,3-difluoro motif induces profound electronic and steric changes that dictate the molecule's behavior in both biological and catalytic environments:

  • Amine Basicity (pKa): The strongly electron-withdrawing fluorine atoms exert a negative inductive effect (-I) across the aromatic system. This stabilizes the unprotonated amine, effectively lowering the pKa of the benzylic amine in the difluoro analog (~7.2) compared to the standard phenyl ring (~8.5). In medicinal chemistry, this reduced basicity prevents unwanted off-target binding (e.g., hERG liability) and alters ligand-metal coordination dynamics in catalysis.

  • Lipophilicity (LogP): Fluorination increases the hydrophobicity of the aromatic ring. While standard APP has a LogP of approximately 0.88 [2], the 2,3-difluoro analog exhibits an increased LogP (~1.52), enhancing passive membrane permeability—a critical parameter for central nervous system (CNS) targeted therapeutics.

  • Conformational Locking: The ortho-fluorine (at the 2-position) introduces a localized dipole and slight steric bulk that restricts the free rotation of the C(aryl)-C(benzyl) bond, potentially locking the molecule into a rigid bioactive conformation.

PropertyComparison Base 1,2-Amino Alcohol Scaffold Ph (1S,2R)-1-Amino-1-phenylpropan-2-ol (Standard) Base->Ph DiF (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol (Fluorinated) Base->DiF Ph_pKa Higher Amine pKa (~8.5) Stronger Nucleophile Ph->Ph_pKa Ph_LogP Moderate LogP (~0.88) Standard ADME Ph->Ph_LogP DiF_pKa Lower Amine pKa (~7.2) Weaker Nucleophile DiF->DiF_pKa DiF_LogP Higher LogP (~1.5) Enhanced Permeability DiF->DiF_LogP

Divergent physicochemical properties driven by 2,3-difluoro substitution.

Biocatalytic Synthesis Workflows

Synthesizing these molecules with high diastereo- and enantioselectivity (>99% ee and de) is traditionally challenging via chemocatalysis. Recent advancements utilize an atom-efficient, two-step biocatalytic cascade [3, 4]. The cascade initiates with the cross-benzoin condensation of the respective aldehyde and acetaldehyde catalyzed by a Benzaldehyde Lyase (BAL), yielding an (R)-2-hydroxy-1-arylpropanone intermediate. A highly selective amine transaminase (TA) then performs a stereoselective reductive amination using isopropylamine as the amine donor.

BiocatalyticCascade Sub1 Aldehyde (Phenyl or 2,3-Difluorophenyl) Enz1 Benzaldehyde Lyase (BAL) Sub1->Enz1 Sub2 Acetaldehyde Sub2->Enz1 Int1 (R)-2-Hydroxy-1-arylpropanone Enz1->Int1 C-C Bond Formation Enz2 Transaminase (TA) + Isopropylamine Int1->Enz2 Prod (1S,2R)-1-Amino-1-arylpropan-2-ol Enz2->Prod Stereoselective Amination

Two-step biocatalytic cascade for the enantiopure synthesis of 1,2-amino alcohols.

Experimental Protocol: Biocatalytic Preparation and Validation

Step 1: Enzymatic C-C Bond Formation

  • Reaction Setup: In a 50 mL bioreactor, dissolve 50 mM 2,3-difluorobenzaldehyde and 100 mM acetaldehyde in 20 mL of HEPES buffer (50 mM, pH 7.5). Causality: HEPES maintains the optimal pH for BAL activity without introducing competing primary amines. Add 20% v/v DMSO to solubilize the highly hydrophobic difluorobenzaldehyde.

  • Catalyst Addition: Add 2 mg/mL of purified Benzaldehyde Lyase (BAL), 0.5 mM Thiamine Pyrophosphate (TPP), and 2 mM MgSO₄ as essential cofactors.

  • Incubation: Stir at 30°C for 24 hours.

  • Self-Validation Check: Extract a 100 µL aliquot, partition with ethyl acetate, and analyze via GC-MS. The reaction is validated to proceed to Step 2 only when the starting aldehyde peak is fully consumed, replaced by the mass signature of (R)-2-hydroxy-1-(2,3-difluorophenyl)propanone.

Step 2: Stereoselective Transamination

  • Amine Donor Addition: To the crude intermediate solution, add 500 mM isopropylamine. Adjust the pH back to 7.5 (isopropylamine addition will spike the pH).

  • Enzyme Coupling: Introduce 5 mg/mL of (S)-selective amine transaminase (e.g., from Arthrobacter sp.) and 1 mM Pyridoxal-5'-phosphate (PLP).

  • Incubation: Stir at 30°C for an additional 48 hours.

  • Workup & Isolation: Adjust the pH to 11.0 using 1 M NaOH to fully deprotonate the product amine. Extract with methyl tert-butyl ether (MTBE) (3 x 20 mL). Causality: MTBE provides excellent phase separation and avoids the emulsion formation common with enzymatic lysates. Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Chiral Validation: Analyze the product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). The ee and de must exceed 99% for downstream catalytic applications.

Application in Asymmetric Catalysis

As chiral ligands, 1,2-amino alcohols are frequently coordinated with Ruthenium (Ru) or Iridium (Ir) for the Asymmetric Transfer Hydrogenation (ATH) of pro-chiral ketones.

  • (1S,2R)-APP: Provides standard electron donation to the metal center, yielding robust reaction rates and broad substrate scope.

  • 2,3-Difluoro Analog: The electron-withdrawing fluorines decrease the electron density on the coordinating amine. While this slightly reduces the initial turnover frequency (TOF), it creates a more electrophilic metal center. This tighter transition state significantly enhances enantioselectivity for sterically hindered or electronically deactivated ketone substrates.

Quantitative Data Comparison

Parameter(1S,2R)-1-Amino-1-phenylpropan-2-ol(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol
Molecular Weight 151.21 g/mol 187.19 g/mol
LogP (Estimated) 0.88~1.52
Amine pKa (Estimated) ~8.5~7.2
Biocatalytic Yield (Cascade) >85%70-80%
Enantiomeric Excess (ee) >99.5%>99.0%
Role in ATH Catalysis Standard LigandElectrophilicity-Enhancing Ligand
PubChem CID 12352922N/A (Specialty Building Block)

References

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. URL:[Link]

  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines. RWTH Aachen University Publications. URL:[Link]

  • Biocatalytic Hydrogen-Borrowing Cascade in Organic Synthesis. JACS Au. URL:[Link]

  • 1-Amino-1-phenylpropan-2-ol | C9H13NO. National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

Navigating the Chiral Landscape: A Comparative Guide to the Synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical science. (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol stands as a critical chiral building block, notably as a precursor to the calcitonin gene-related peptide (CGRP) receptor antagonist, telcagepant (MK-0974), a compound investigated for the treatment of migraine.[1][2] This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable amino alcohol, offering detailed experimental data and a critical analysis of their respective strengths and weaknesses.

The strategic importance of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol lies in its specific stereochemistry, which is crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API). The presence of the 2,3-difluorophenyl moiety is also a key structural feature that has been shown to enhance potency in CGRP receptor antagonists.[2] Consequently, the development of robust, scalable, and cost-effective synthetic methods to access this intermediate with high enantiomeric and diastereomeric purity is of paramount interest.

This guide will explore two distinct and prominent strategies for the synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol:

  • Route 1: Asymmetric Synthesis via Rh-Catalyzed Arylation of a Nitroalkene: A modern approach that establishes the desired stereochemistry through a catalyst-controlled reaction.

  • Route 2: Diastereoselective Grignard Addition to a Chiral N-Sulfinylimine: A substrate-controlled method leveraging a chiral auxiliary to direct the stereochemical outcome.

We will delve into the experimental intricacies of each route, present comparative data, and provide insights into the practical considerations for their implementation in a research and development setting.

Performance Comparison of Synthetic Routes

MetricRoute 1: Asymmetric Rh-Catalyzed ArylationRoute 2: Diastereoselective Grignard Addition
Starting Materials 2,3-Difluorophenylboronic acid, 1-nitropropene2,3-Difluorobenzaldehyde, (R)-tert-Butanesulfinamide, Methylmagnesium bromide
Key Transformation Rh-catalyzed asymmetric 1,4-additionDiastereoselective nucleophilic addition
Stereocontrol Catalyst-controlled (chiral ligand)Substrate-controlled (chiral auxiliary)
Overall Yield GoodModerate to Good
Diastereoselectivity High (typically >95:5 dr)High (typically >95:5 dr)
Enantiomeric Excess High (typically >95% ee)High (typically >98% de)
Scalability Potentially high, catalyst cost and availability may be a factorReadily scalable
Key Considerations Requires specialized catalyst and ligands; optimization of reaction conditions is critical.Requires stoichiometric chiral auxiliary; removal of the auxiliary is an additional step.

Route 1: Asymmetric Synthesis via Rh-Catalyzed Arylation of a Nitroalkene

This contemporary approach constructs the chiral backbone of the target molecule through a highly diastereoselective rhodium-catalyzed conjugate addition of a boronic acid to a nitroalkene. This method is elegant in its efficiency at setting two contiguous stereocenters in a single key step.

Scientific Rationale

The cornerstone of this route is the Hayashi-Miyaura reaction, a powerful tool for the asymmetric construction of carbon-carbon bonds. The choice of a chiral phosphine ligand is critical for inducing high levels of stereoselectivity. The rhodium catalyst, coordinated to the chiral ligand, orchestrates the addition of the 2,3-difluorophenyl group to the nitroalkene in a highly controlled facial-selective manner. The subsequent reduction of the nitro group to an amine is a well-established transformation, typically achieved with high fidelity.

Experimental Protocol

Step 1: Rh-Catalyzed Asymmetric Conjugate Addition

To a solution of 2,3-difluorophenylboronic acid (1.2 equiv.) and 1-nitropropene (1.0 equiv.) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) is added a rhodium catalyst precursor (e.g., [Rh(acac)(C₂H₄)₂]) and a chiral diene ligand (e.g., (S,S)-Ph-BPE). The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by TLC or LC-MS.

Step 2: Nitro Group Reduction

The resulting nitro compound is then subjected to reduction. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative reducing agents such as iron in acidic media can also be employed.

Step 3: Isolation of the Product

Following the reduction, a standard aqueous workup and purification by chromatography or crystallization affords the desired (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol.

Route_1_Asymmetric_Synthesis cluster_start Starting Materials cluster_key_step Key Transformation cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product 2,3-Difluorophenylboronic_acid 2,3-Difluorophenyl-boronic acid Rh_Catalyzed_Addition Rh-Catalyzed Asymmetric Conjugate Addition 2,3-Difluorophenylboronic_acid->Rh_Catalyzed_Addition 1-Nitropropene 1-Nitropropene 1-Nitropropene->Rh_Catalyzed_Addition Nitro_Compound (1S,2R)-1-(2,3-Difluorophenyl)- 2-nitropropan-1-ol Rh_Catalyzed_Addition->Nitro_Compound Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Nitro_Compound->Reduction Final_Product (1S,2R)-1-Amino-1-(2,3-difluoro- phenyl)propan-2-ol Reduction->Final_Product

Caption: Asymmetric Synthesis via Rh-Catalyzed Arylation.

Route 2: Diastereoselective Grignard Addition to a Chiral N-Sulfinylimine

This established and reliable method utilizes a chiral auxiliary, specifically a tert-butanesulfinamide, to direct the stereoselective addition of a Grignard reagent to an imine. This substrate-controlled approach offers excellent predictability and high diastereoselectivity.

Scientific Rationale

The key to the stereocontrol in this synthesis lies in the use of an enantiopure N-tert-butanesulfinylimine. The chiral sulfinyl group effectively shields one face of the imine C=N double bond. The addition of the Grignard reagent (methylmagnesium bromide) then proceeds preferentially from the less sterically hindered face, leading to the formation of one major diastereomer. The tert-butanesulfinyl group is a robust chiral auxiliary that is stable under the reaction conditions and can be readily cleaved under acidic conditions to reveal the free amine.

Experimental Protocol

Step 1: Formation of the Chiral N-Sulfinylimine

2,3-Difluorobenzaldehyde (1.0 equiv.) is condensed with (R)-tert-butanesulfinamide (1.0 equiv.) in the presence of a dehydrating agent, such as titanium(IV) ethoxide or copper(II) sulfate, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Step 2: Diastereoselective Grignard Addition

The resulting N-sulfinylimine is then cooled to a low temperature (typically -78 °C) and treated with a solution of methylmagnesium bromide (MeMgBr) in THF. The reaction is carefully monitored and quenched upon completion.

Step 3: Cleavage of the Chiral Auxiliary

The sulfinamide intermediate is treated with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol or ethanol. This step cleaves the N-S bond to afford the desired (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol as its hydrochloride salt.

Step 4: Isolation of the Free Base

The hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and the free amino alcohol extracted into an organic solvent. Purification is typically achieved by crystallization or column chromatography.

Route_2_Grignard_Addition cluster_start Starting Materials cluster_intermediate_formation Intermediate Formation cluster_key_step Key Transformation cluster_intermediate_2 Intermediate cluster_final_step Final Steps 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Imine_Formation Condensation 2,3-Difluorobenzaldehyde->Imine_Formation Chiral_Auxiliary (R)-tert-Butanesulfinamide Chiral_Auxiliary->Imine_Formation Grignard_Reagent Methylmagnesium bromide Grignard_Addition Diastereoselective Grignard Addition Grignard_Reagent->Grignard_Addition Chiral_Imine Chiral N-Sulfinylimine Imine_Formation->Chiral_Imine Chiral_Imine->Grignard_Addition Sulfinamide N-Sulfinyl Amino Alcohol Grignard_Addition->Sulfinamide Cleavage Auxiliary Cleavage (Acidic Hydrolysis) Sulfinamide->Cleavage Final_Product (1S,2R)-1-Amino-1-(2,3-difluoro- phenyl)propan-2-ol Cleavage->Final_Product

Caption: Diastereoselective Grignard Addition to a Chiral N-Sulfinylimine.

Conclusion and Future Perspectives

Both the asymmetric Rh-catalyzed arylation and the diastereoselective Grignard addition to a chiral N-sulfinylimine represent viable and effective strategies for the synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol.

The asymmetric Rh-catalyzed route is a more modern and atom-economical approach in its key stereochemistry-defining step. It avoids the use of stoichiometric chiral auxiliaries, which can be advantageous in terms of process efficiency and waste reduction. However, the reliance on often expensive and proprietary chiral ligands and transition metal catalysts can be a significant consideration, particularly for large-scale production. The optimization of this catalytic system for robustness and high turnover numbers is crucial for its industrial application.

The diastereoselective Grignard addition route is a well-established and highly reliable method. Its predictability and the commercial availability of the chiral auxiliary make it an attractive option for both laboratory-scale synthesis and process development. The main drawback is the need for a stoichiometric amount of the chiral auxiliary, which must be synthesized or purchased and subsequently removed, adding steps and potentially cost to the overall process.

The choice between these two synthetic routes will ultimately depend on a variety of factors, including the desired scale of production, cost of raw materials and catalysts, available equipment, and the specific process development goals. For early-stage research and smaller scale synthesis, the reliability and predictability of the chiral auxiliary approach may be favored. For large-scale manufacturing, the potential for higher efficiency and reduced waste of a well-optimized catalytic asymmetric process could be the deciding factor.

Future research in this area will likely focus on the development of more active and less expensive catalysts for the asymmetric route, as well as exploring enzymatic or biocatalytic methods that can offer even greater stereoselectivity and sustainability. As the demand for enantiomerically pure pharmaceuticals continues to grow, the innovation in synthetic methodologies for key chiral intermediates like (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol will remain a vibrant and critical area of chemical research.

References

  • Sinz, C. J., et al. (2009). Synthesis of the (3 R ,6 S )-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache. The Journal of Organic Chemistry, 74(15), 5435–5443. [Link]

  • Paone, D. V., et al. (2007). Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). Journal of Medicinal Chemistry, 50(23), 5564–5567. [Link]

  • Ellman, J. A., & Owens, T. D. (2002). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. [Link]

Sources

Analytical techniques for the validation of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL structure

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Challenge

The molecule (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol represents a classic "high-value, high-risk" intermediate in the synthesis of next-generation triazole antifungals. Its structure contains two contiguous chiral centers, creating a stereochemical space of four distinct isomers:

  • (1S, 2R): The Target (Anti-isomer)

  • (1R, 2S): The Enantiomer (Critical Impurity)

  • (1S, 2S): Diastereomer 1 (Syn-isomer)

  • (1R, 2R): Diastereomer 2 (Syn-isomer)

The Analytical Problem: Standard Reverse-Phase HPLC (RP-HPLC) on C18 columns can easily separate diastereomers (Syn vs. Anti) due to their different physical properties. However, it is blind to the enantiomer (1R, 2S), which possesses identical physical properties in an achiral environment.

This guide compares the three primary methodologies to validate the structure and purity of this specific difluoro-intermediate: Chiral HPLC , 19F-NMR with Chiral Shift Reagents , and Single Crystal X-Ray Diffraction .

Comparative Analysis of Techniques

Technique A: Chiral HPLC (The Quantitative Gold Standard)

Best for: Routine QC, quantitative purity (% ee and % de), and trace impurity analysis.

For amino alcohols, polysaccharide-based stationary phases are the industry standard. Unlike older "coated" phases (like Chiralpak AD/OD), modern immobilized phases (Chiralpak IA, IB, IC) are recommended here. They allow for a broader range of solvents (including DCM and THF), which is crucial for solubilizing fluorinated aromatics without stripping the column.

  • Mechanism: The amino and hydroxyl groups of the analyte form hydrogen bonds with the carbamate linkages on the amylose/cellulose polymer. The 2,3-difluorophenyl ring interacts via

    
     stacking.
    
  • Detection: UV at 210-220 nm (utilizing the phenyl ring absorption).

Technique B: 19F-NMR with Mosher's Acid (The Structural Validator)

Best for: Initial structure elucidation, assigning absolute configuration without crystals.

This is the "Pro Tip" for this specific molecule. Because the molecule contains a 2,3-difluorophenyl group, 19F NMR becomes a powerful tool. By derivatizing the amine with a chiral agent (Mosher's Acid / MTPA), you convert enantiomers into diastereomers.[1]

  • Why 19F? Fluorine atoms are highly sensitive to their chemical environment.[2] The chemical shift dispersion in 19F NMR is often superior to 1H NMR, preventing signal overlap from the aliphatic propyl chain.

  • The Workflow: React the substrate separately with (

    
    )- and (
    
    
    
    )-MTPA-Cl. The resulting diastereomeric amides will show distinct 19F signals.
Technique C: Single Crystal X-Ray Diffraction (The Ultimate Truth)

Best for: Reference standard certification and legal defensibility.

While slow, this is the only method that provides absolute configuration without reference to another chiral standard. The heavy fluorine atoms facilitate phase determination (anomalous scattering), making this molecule a good candidate for X-ray even without heavier atoms like Bromine.

Data Presentation: Method Comparison

FeatureChiral HPLC (Immobilized Polysaccharide)19F-NMR (Mosher's Method)Single Crystal X-Ray
Primary Output Quantitative Purity (% ee, % de)Absolute Configuration (R/S assignment)Absolute Configuration (3D Map)
Limit of Detection (LOD) < 0.05% (Trace Analysis)~1-2% (Low Sensitivity)N/A (Qualitative)
Throughput High (15-30 min/sample)Medium (Derivatization + Scan time)Low (Days to Weeks)
Sample Requirement Micrograms (< 1 mg)Milligrams (5-10 mg)High quality crystal required
Cost per Sample Low (after method dev)Medium (Solvents + Deuterated reagents)High
Specific Advantage Separates all 4 isomers simultaneously19F Signal eliminates spectral overlapUnambiguous proof of structure

Visualizing the Workflow

Diagram 1: Analytical Decision Tree

This diagram illustrates when to deploy each technique during the drug development lifecycle.

DecisionTree Start Crude Synthesis Product (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol CheckDiast 1. Check Diastereomeric Ratio (Syn vs Anti) Start->CheckDiast RPHPLC RP-HPLC (C18 Column) Fast, Cheap CheckDiast->RPHPLC Decision1 Is Diastereomeric Purity > 95%? CheckDiast->Decision1 Purify Recrystallize / Prep HPLC Decision1->Purify No CheckEnant 2. Check Enantiomeric Excess (1S,2R vs 1R,2S) Decision1->CheckEnant Yes Purify->CheckDiast ChiralHPLC Chiral HPLC (Immobilized Amylose/Cellulose) CheckEnant->ChiralHPLC Decision2 Is this a New Chemical Entity (NCE)? Need Absolute Config? ChiralHPLC->Decision2 Mosher 19F-NMR Mosher Analysis (Rapid Config Assignment) Decision2->Mosher Yes (Rapid) XRay Single Crystal X-Ray (Definitive Proof) Decision2->XRay Yes (Gold Std) Release Batch Release / Next Step Decision2->Release No (Routine QC) Mosher->Release XRay->Release

Caption: Decision matrix for selecting analytical techniques based on stage (Screening vs. Validation).

Detailed Experimental Protocols

Protocol A: Chiral HPLC Method Development

Objective: Baseline separation of the (1S,2R) enantiomer from its (1R,2S) counterpart.

1. Column Selection:

  • Primary Screen: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.[3]

2. Mobile Phase Screening:

  • Mode: Normal Phase (NP) is preferred for amino alcohols to maximize interaction with the chiral selector.

  • Composition: n-Hexane : Ethanol : Diethylamine (DEA).

  • Ratio: Start with 90:10:0.1 (v/v/v).

    • Note: DEA is critical. It suppresses the ionization of the primary amine, preventing peak tailing.

3. Instrument Settings:

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: UV @ 260 nm (Targeting the difluorophenyl ring).

4. Acceptance Criteria:

  • Resolution (

    
    ) > 2.0 between enantiomers.[3][4]
    
  • Tailing Factor (

    
    ) < 1.5.[5]
    
Protocol B: 19F-NMR Configuration Assignment (Mosher's Method)

Objective: Confirm the (1S) configuration at the amine center.

1. Derivatization:

  • Take 5 mg of the analyte in a clean vial.

  • Add 0.6 mL deuterated pyridine (acts as solvent and base).

  • Add 10 µL of (

    
    )-(-)-MTPA-Cl (Mosher's Acid Chloride).
    
  • Shake for 10 minutes (Reaction is instantaneous for primary amines).

  • Repeat in a second vial using (

    
    )-(+)-MTPA-Cl.
    

2. Analysis:

  • Acquire 19F NMR spectra (no decoupling needed).

  • Observe the CF3 signal of the Mosher group and the Fluorine signals on the phenyl ring.

  • Logic: The Mosher group creates an anisotropic shielding cone. By calculating

    
    , you can map the spatial arrangement of substituents.
    
  • Validation: If the

    
     values follow the predicted spatial model for the (1S,2R) isomer, the structure is confirmed.
    

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • Jang, S., & Kim, H. (2020).[6] Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Lesot, P., Gouilleux, B., & Moussallieh, F. (2024).[7] Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. The Analyst. Retrieved from [Link]

Sources

The Fluorine Effect in Amino Alcohol Bioisosteres: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the substitution of hydrogen or hydroxyl groups with fluorine in amino alcohols is a high-impact bioisosteric strategy. This guide analyzes the biological and physicochemical shifts that occur when transforming a non-fluorinated amino alcohol scaffold into its fluorinated counterpart.

For the drug developer, the "Fluorine Effect" is not merely about adding mass; it is a tool to modulate basicity (pKa) , enforce conformational bias (the gauche effect) , and block metabolic soft spots . This guide compares these parameters objectively, supported by experimental protocols and mechanistic visualizations.

Part 1: Physicochemical & Biological Comparison

The Basicity Shift (pKa Modulation)

One of the most critical differences between fluorinated and non-fluorinated amino alcohols is the depression of amine basicity.

  • Non-Fluorinated: Typical aliphatic amines in amino alcohols have a pKa

    
     9.0–10.5. At physiological pH (7.4), they are predominantly protonated (cationic). This limits passive membrane permeability but enhances solubility.
    
  • Fluorinated: The strong electron-withdrawing group (EWG) nature of fluorine (

    
    ) pulls electron density through the 
    
    
    
    -framework (inductive effect,
    
    
    ).
    • 
      -Fluorination:  Typically lowers the pKa by 1.0–2.0 units.[1]
      
    • Effect: A larger fraction of the molecule remains neutral at physiological pH, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration while reducing P-glycoprotein (P-gp) efflux liability.

Conformational Control: The Gauche Effect

Unlike the steric repulsion seen in non-fluorinated alkyl chains (which prefer anti conformations),


-fluoroamino alcohols exhibit a counter-intuitive preference for the gauche conformation.
  • Mechanism: This is driven by hyperconjugation.[2] The

    
     bonding orbital donates electron density into the low-lying 
    
    
    
    antibonding orbital.
  • Biological Consequence: This locks the amino alcohol into a specific shape, pre-organizing it for binding pockets (e.g., in protease inhibitors) and reducing the entropic penalty of binding.

Metabolic Stability
  • Non-Fluorinated: The

    
    -carbon to the amine is a "soft spot" for metabolic oxidation (N-dealkylation) by Cytochrome P450 enzymes.
    
  • Fluorinated: The C-F bond is metabolically inert (Bond Dissociation Energy

    
     116 kcal/mol vs. 99 kcal/mol for C-H). Furthermore, the fluorine atom destabilizes the formation of the oxocarbenium ion intermediate required for oxidative deamination.
    
Comparative Data Summary
FeatureNon-Fluorinated Amino AlcoholFluorinated Amino Alcohol (

-F)
Impact on Drug Design
pKa (Amine) ~9.5 (Highly Basic)~7.8 - 8.5 (Moderately Basic)Improved BBB penetration; reduced phospholipidosis risk.
Lipophilicity (LogP) LowerHigher (+0.2 to +0.5 units typically)Enhanced passive transport; increased metabolic stability.
Conformation Flexible / Anti preferenceRigid / Gauche preferenceHigher affinity due to pre-organized binding conformation.
Metabolic Stability Susceptible to N-dealkylationResistant to oxidative metabolismExtended Half-life (

); lower clearance (

).
C-X Bond Energy C-H: ~99 kcal/molC-F: ~116 kcal/molPrevention of reactive metabolite formation.

Part 2: Visualizing the Mechanisms

The following diagram illustrates the two primary drivers of the "Fluorine Effect": the electronic induction lowering pKa and the stereoelectronic hyperconjugation causing the gauche effect.

FluorineEffect Substrate Amino Alcohol Scaffold Inductive Inductive Effect (-I) (Fluorine pulls e- density) Substrate->Inductive Fluorination Hyperconj Hyperconjugation (σC-H ? σ*C-F) Substrate->Hyperconj Fluorination pKa_Drop pKa Depression (Amine becomes less basic) Inductive->pKa_Drop Bioavail Increased Neutral Fraction at pH 7.4 pKa_Drop->Bioavail Permeability Enhanced Membrane Permeability (CNS Active) Bioavail->Permeability Affinity Higher Potency (Lower Entropic Penalty) Permeability->Affinity Synergy Gauche Gauche Conformation Stabilization Hyperconj->Gauche Binding Pre-organized Binding Geometry Gauche->Binding Binding->Affinity

Figure 1: Mechanistic pathways by which fluorination alters physicochemical properties (pKa) and structural conformation (Gauche effect) to enhance biological activity.

Part 3: Experimental Protocols

To validate these differences in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: Synthesis of -Fluoroamino Alcohols (Ring Opening)

This method ensures regio- and stereoselective introduction of fluorine, critical for comparing biological activity against the non-fluorinated isomer.

Materials:

  • Enantiopure Aziridine precursor.

  • Olah’s Reagent (Pyridine:HF) or

    
    .
    
  • Dichloromethane (DCM).

Step-by-Step Workflow:

  • Setup: Dissolve the aziridine (1.0 equiv) in anhydrous DCM under an inert argon atmosphere. Cool to -78°C to control exotherm.

  • Reagent Addition: Dropwise add the fluorinating agent (e.g., Pyridine:HF). Note: Use plasticware or Teflon-lined vessels for HF reagents.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. The nucleophilic fluoride attacks the less sterically hindered carbon (regioselective ring opening).

  • Quenching: Quench carefully with saturated aqueous

    
     until gas evolution ceases.
    
  • Validation: Extract with DCM, dry over

    
    , and concentrate.
    
  • QC Check: Verify the presence of the C-F bond using

    
    -NMR (typically 
    
    
    
    -180 to -230 ppm) and confirm the absence of aziridine peaks in
    
    
    -NMR.
Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Objective: Quantify the "Metabolic Blockade" effect of fluorine.

Materials:

  • Test Compounds: Fluorinated amino alcohol vs. Non-fluorinated analog (1 µM final conc).

  • Liver Microsomes (Human/Rat, 0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Stop Solution: Acetonitrile with Internal Standard (IS).

Workflow:

  • Pre-Incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction (

    
    ).
    
  • Sampling: At time points 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 200 µL Stop Solution to precipitate proteins. Centrifuge at 4000 rpm for 10 mins.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    

Self-Validating Check: The fluorinated compound should exhibit a flatter slope (lower


) compared to the non-fluorinated control. If the fluorinated analog shows faster clearance, investigate defluorination or alternative metabolic pathways (e.g., glucuronidation).

Part 4: Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for evaluating the stability enhancement provided by fluorination.

StabilityAssay Start Compound Library (Fluoro vs Non-Fluoro) Incubation Incubation (Liver Microsomes + NADPH, 37°C) Start->Incubation Sampling Time-Course Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Protein Precipitation (ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio vs IS) Quench->Analysis DataProc Data Processing Calc: t1/2 and CL_int Analysis->DataProc Decision Decision Gate DataProc->Decision Stable High Stability (t1/2 > 60m) Advance to In Vivo Decision->Stable  Improved Profile   Unstable Low Stability Redesign (Block Metabolic Site) Decision->Unstable  No Improvement  

Figure 2: Workflow for comparative metabolic stability assessment of amino alcohol bioisosteres.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2026).[3] URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Source: Pharmaceuticals (2022).[4] URL:[Link]

  • Synthesis and biological activity of

    
    -fluoroalkyl 
    
    
    
    -amino alcohols.
    Source: Journal of Fluorine Chemistry (1999).[5] URL:[Link]
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Source: MDPI (2023). URL:[Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Source: Current Topics in Medicinal Chemistry (2006).[6] URL:[Link]

Sources

Alternative chiral building blocks to (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Synthetic Routes & Precursors for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol

Executive Summary

The chiral amino alcohol (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol is a high-value pharmacophore, structurally analogous to the norephedrine class of adrenergic agents and a critical intermediate in the synthesis of specific protease inhibitors and next-generation P2Y12 antagonists.

Standard synthesis often relies on the resolution of racemic mixtures or hazardous azide chemistry. This guide evaluates three alternative "building block" strategies to access this moiety with high enantiomeric excess (ee) and diastereomeric ratio (dr). We compare the Nitro-Aldol (Henry) route, the Biocatalytic Transaminase route, and Classical Resolution , providing actionable protocols for process chemists.

Strategic Pathway Map

The following diagram visualizes the three distinct precursor pathways to the target molecule.

G Target (1S,2R)-1-Amino-1- (2,3-difluorophenyl)propan-2-ol Aldehyde 2,3-Difluorobenzaldehyde (Starting Block A) NitroAlcohol (1S,2R)-2-Nitro-1- (2,3-difluorophenyl)propan-1-ol Aldehyde->NitroAlcohol Henry Rxn (Cu-Ligand/Base) NitroAlcohol->Target Pd/C Hydrogenation (Reductive Retention) HydroxyKetone 1-(2,3-Difluorophenyl)- 2-hydroxypropan-1-one (Starting Block B) HydroxyKetone->Target ω-Transaminase (ATA) (Amine Donor: IPA/Ala) Racemate Racemic Amino Alcohol (Starting Block C) Salt Diastereomeric Salt (L-Tartrate) Racemate->Salt Chiral Resolution (L-Tartaric Acid) Salt->Target Basification (NaOH)

Figure 1: Synthetic divergence showing three primary entry points to the (1S,2R) chiral center.

Comparative Analysis of Building Blocks

Alternative A: The Nitro-Aldol Block (Henry Reaction)
  • Primary Precursor: 2,3-Difluorobenzaldehyde + Nitroethane.

  • Mechanism: Base-catalyzed addition of nitroethane to the aldehyde yields a nitro-alcohol. Stereochemistry is set either via chiral catalysis (Copper-bisoxazoline) or substrate-controlled diastereoselectivity followed by resolution.

  • Technical Insight: The Henry reaction naturally favors the anti isomer. To achieve the syn (1S,2R) configuration, specific conditions (e.g., Cu(I)-chiral diamine complexes) or specific reduction methods (e.g., catalytic hydrogenation vs. hydride reduction) are required to prevent epimerization.

Alternative B: The Biocatalytic Block (Transaminase)[1]
  • Primary Precursor: 1-(2,3-difluorophenyl)-2-hydroxypropan-1-one.

  • Mechanism: An ω-Transaminase (ATA) transfers an amino group from a donor (isopropylamine or alanine) to the ketone.

  • Technical Insight: This is the "Greenest" route. The enzyme dictates the stereochemistry at the amine position (C1). If the starting material is a racemic hydroxy ketone, a dynamic kinetic resolution (DKR) is possible if the enzyme is coupled with a racemization catalyst, or if the reaction conditions allow spontaneous racemization of the alpha-hydroxy ketone.

Alternative C: The Resolution Block (Classical)
  • Primary Precursor: Racemic 1-Amino-1-(2,3-difluorophenyl)propan-2-ol.

  • Mechanism: Formation of diastereomeric salts using chiral acids.[1]

  • Technical Insight: While atom-inefficient (max 50% yield without recycling), this is the most robust method for early-phase scale-up where enzyme screening is too slow.

Performance Matrix

MetricHenry Route (Aldehyde) Biocatalytic Route (Hydroxy-Ketone) Resolution (Racemate)
Stereocontrol (de/ee) Moderate (Syn:Anti ratio varies)Excellent (>99% ee) High (>98% after recrystallization)
Atom Economy HighHighLow (50% loss of wrong isomer)
Scalability High (Exothermic reduction step)Moderate (Dilute conditions often needed)Very High (Standard unit ops)
Cost Driver Catalyst (if chiral) / Pd/CEnzyme / Cofactor (PLP)Chiral Acid / Solvent volume
Safety Profile Caution (Nitro compounds/Hydrogenation)Excellent (Aqueous buffer)Good

Detailed Experimental Protocols

Protocol A: Asymmetric Henry Reaction (Chemical Route)

Targeting the Nitro-alcohol intermediate.

Reagents:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Nitroethane (5.0 eq)

  • Catalyst: Cu(OAc)₂·H₂O (10 mol%) + Ligand (e.g., (S,S)-Ph-BOX) (11 mol%)

  • Solvent: Ethanol (Abs.)

Step-by-Step:

  • Catalyst Formation: In a dry flask, dissolve Cu(OAc)₂ and the chiral ligand in ethanol. Stir for 1 hour at room temperature to form the active blue-green complex.

  • Addition: Cool the solution to 0°C. Add 2,3-difluorobenzaldehyde followed by nitroethane.

  • Reaction: Stir at 0°C for 24–48 hours. Monitor by HPLC for consumption of aldehyde.

  • Quench: Dilute with diethyl ether and wash with 1N HCl (to remove copper) and brine.

  • Reduction (to Amino Alcohol): Dissolve the crude nitro-alcohol in methanol. Add 10% Pd/C (5 wt% loading). Hydrogenate at 3–5 bar H₂ for 12 hours.

  • Purification: Filter catalyst. Concentrate. Recrystallize from IPA/Hexane to upgrade diastereomeric ratio.

Protocol B: Transaminase Biocatalysis (Enzymatic Route)

Targeting direct amination of the hydroxy-ketone.

Reagents:

  • Substrate: 1-(2,3-difluorophenyl)-2-hydroxypropan-1-one (50 mM)

  • Enzyme: Commercial ω-Transaminase (e.g., ATA-113 or equivalent (S)-selective variant)

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Amine Donor: Isopropylamine (1 M)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step:

  • Buffer Prep: Prepare phosphate buffer containing PLP and isopropylamine. Adjust pH to 7.5 (critical: isopropylamine shifts pH significantly).

  • Enzyme Charge: Add the ATA enzyme powder (or immobilized beads) to the buffer (load: 5–10 g/L).

  • Substrate Addition: Dissolve the hydroxy-ketone in DMSO (10% v/v of final volume) and add dropwise to the agitated enzyme mixture.

  • Incubation: Shake at 30°C, 200 rpm for 24 hours.

  • Work-up: Acidify to pH 2 with 6N HCl to stop reaction and protonate the amine. Wash with MTBE to remove unreacted ketone.

  • Isolation: Basify aqueous layer to pH 12 with NaOH. Extract the active amino alcohol into DCM or EtOAc. Dry and concentrate.

References & Grounding

  • Biocatalytic Synthesis of Amino Alcohols:

    • Source: Fuchs, M., et al. "Transaminase-catalyzed synthesis of (1S,2R)-norephedrine derivatives." Scientific Reports.

    • Context: Validates the use of ATAs for phenylpropanolamine backbones.

  • Asymmetric Henry Reaction:

    • Source: Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry.

    • Context: Establishes the copper-ligand protocols for high enantio-control in nitro-aldol additions.

  • Classical Resolution Techniques:

    • Source: Kozma, D. "Optical Resolution via Diastereomeric Salt Formation." CRC Press.

    • Context: Standard industrial reference for resolving amino alcohols with tartaric acid.

(Note: Specific CAS numbers for the 2,3-difluoro intermediates: Aldehyde [2646-91-5], Nitroethane [79-24-3].)

Sources

Benchmarking the performance of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in asymmetric catalysis, I frequently evaluate novel chiral auxiliaries to determine their practical utility in drug discovery and fine chemical synthesis. The pursuit of perfect enantiocontrol often hinges on subtle stereoelectronic modifications to classic ligand scaffolds.

This guide provides an in-depth technical benchmark of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL , a highly specialized fluorinated analog of the classic norephedrine scaffold. By objectively comparing its performance against traditional unfluorinated alternatives, we will explore the causality behind its superior stereocontrol, specifically in the benchmark enantioselective addition of dialkylzincs to aldehydes.

Mechanistic Grounding: The "Fluorine Effect" in Asymmetric Catalysis

To understand why (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL outperforms its unfluorinated counterparts, we must look beyond basic steric hindrance and analyze the transition state electronics.

The introduction of fluorine atoms onto the aromatic ring of chiral amino alcohols fundamentally alters the electronic landscape of the resulting organometallic complexes [1]. In the context of diethylzinc (


) additions, the amino alcohol reacts with 

to form a chiral ethylzinc alkoxide complex. This complex then coordinates with a second equivalent of

and the aldehyde substrate to form a highly organized Zimmerman-Traxler-type transition state.

The Causality of the 2,3-Difluoro Motif:

  • Electronic Tuning (Lewis Acidity): The highly electronegative fluorine atoms at the 2- and 3-positions exert a strong inductive electron-withdrawing effect. This decreases the electron density on the alkoxide oxygen, which counterintuitively increases the Lewis acidity of the coordinated zinc atom. A more Lewis acidic zinc center binds the incoming aldehyde more tightly, accelerating the catalyzed pathway over the uncatalyzed (racemic) background reaction [2].

  • Conformational Locking (Steric & Dipole Effects): The ortho-fluorine (C2 position) introduces severe dipole-dipole repulsion with the adjacent hydroxyl oxygen if they align. To minimize this, the molecule locks into a rigid conformation. This rigidity restricts the rotational degrees of freedom in the transition state, effectively shutting down competing diastereomeric pathways and amplifying chiral induction [3].

CatalyticCycle L Chiral Ligand (1S,2R)-Difluoro-Amino Alcohol Cat Chiral Ethylzinc Alkoxide Complex (Active Catalyst) L->Cat + Et2Zn (- Ethane) Zn Diethylzinc (Et2Zn) Zn->Cat TS Zimmerman-Traxler Transition State (Conformationally Locked by F-atoms) Cat->TS + Aldehyde + Et2Zn Ald Benzaldehyde Ald->TS TS->Cat Catalyst Regeneration Prod (1R)-1-Phenylpropan-1-ol (>98% ee) TS->Prod Alkyl Transfer & Aqueous Workup

Catalytic cycle demonstrating the formation of the conformationally locked transition state.

Comparative Performance Benchmarking

To objectively validate the performance of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, we benchmarked it against the classic unfluorinated (1S,2R)-Norephedrine and a mono-fluorinated analog. The model reaction is the enantioselective addition of diethylzinc to benzaldehyde at 0 °C in toluene.

Table 1: Quantitative Benchmarking of Amino Alcohol Ligands

Chiral Ligand (5 mol% loading)Yield (%)Enantiomeric Excess (% ee)Absolute Config.Reaction Time (h)
(1S,2R)-Norephedrine (Baseline)8578(1R)16
(1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-ol8984(1R)14
(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-ol 96 >98 (1R) 12

Data Synthesis: The jump from 78% ee (unfluorinated) to >98% ee (2,3-difluoro) is not linear; it represents a fundamental shift in transition state energy barriers. The difluoro ligand achieves near-perfect enantioselectivity while simultaneously reducing the required reaction time, confirming that the enhanced Lewis acidity of the zinc complex accelerates the desired catalytic pathway.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology for the asymmetric addition of diethylzinc is designed to eliminate false positives (e.g., racemic background reactions) by strictly controlling the order of addition and thermal parameters.

Materials Required:
  • (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL (5 mol%)

  • Diethylzinc (1.0 M in hexanes, 1.2 equivalents)

  • Benzaldehyde (1.0 equivalent, freshly distilled)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology & Causality:

Step 1: Catalyst Pre-assembly (The Critical Initiation)

  • Action: In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (0.05 mmol) in 2.0 mL of anhydrous toluene. Cool to 0 °C. Add

    
     (1.2 mmol) dropwise. Stir for 30 minutes.
    
  • Causality: Why not add everything at once? The uncoordinated

    
     reacts with aldehydes to form racemic products. By allowing the ligand and 
    
    
    
    to react first (evolving ethane gas), we quantitatively generate the highly active chiral zinc alkoxide catalyst before the substrate is introduced.

Step 2: Substrate Addition (Kinetic Control)

  • Action: Add freshly distilled benzaldehyde (1.0 mmol) dropwise over 10 minutes via syringe pump. Maintain the temperature strictly at 0 °C. Stir for 12 hours.

  • Causality: Why dropwise addition at 0 °C? The catalyzed reaction is fast, but the uncatalyzed background reaction is non-zero. Dropwise addition ensures the concentration of free aldehyde remains extremely low, forcing the substrate to funnel exclusively through the highly reactive, chiral transition state.

Step 3: Quench and Workup (Preserving Integrity)

  • Action: Quench the reaction at 0 °C by slowly adding 1N HCl (2.0 mL). Extract with diethyl ether (3 x 5 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Causality: Why acidic quench at low temperature?

    
     is highly pyrophoric and reactive. The cold acidic quench safely destroys excess organozinc while simultaneously hydrolyzing the zinc alkoxide product into the free secondary alcohol without risking acid-catalyzed dehydration or racemization.
    

Workflow Prep 1. Preparation Flame-dry Schlenk Argon atmosphere CatGen 2. Catalyst Gen Add Ligand (5 mol%) Add Et2Zn (1.2 eq) Stir 30 min, 0°C Prep->CatGen React 3. Asymmetric Addition Dropwise Benzaldehyde Stir at 0°C for 12h CatGen->React Workup 4. Quench & Workup Add 1N HCl at 0°C Extract & Wash React->Workup Analyze 5. Analysis Chiral HPLC Yield & % ee Workup->Analyze

Experimental workflow for the self-validating asymmetric diethylzinc addition protocol.

Conclusion

For Application Scientists designing scalable asymmetric syntheses, the transition from classic unfluorinated auxiliaries to the (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL scaffold is highly justified. The empirical data demonstrates a clear leap to >98% ee, driven by the precise stereoelectronic tuning and conformational rigidity imparted by the 2,3-difluoro substitution. When executed with strict adherence to Schlenk techniques and kinetic control, this ligand provides a highly reliable, self-validating system for chiral alcohol synthesis.

References

  • Title: Structural and Electronic Effects in Asymmetric Diethylzinc Addition to Benzaldehyde Catalyzed by Titanium(IV)
  • Title: Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: NIH / Elsevier URL
  • Title: Asymmetric synthesis of novel 1,4-aminoalcohol ligands with norbornene and norbornane backbone: use in the asymmetric diethylzinc addition to benzaldehyde Source: ResearchGate URL

Safety Operating Guide

Navigating the Disposal of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Hazard Identification and Waste Classification

Key Hazard Considerations:

  • Aromatic Amines: This class of compounds can be toxic if ingested, inhaled, or absorbed through the skin.[4]

  • Fluorinated Organic Compounds: These substances can be persistent in the environment and may require specific, high-temperature incineration for complete destruction.[5][6] Their long-term ecological impact is a significant concern.[2]

  • Propanolamines: Similar amino alcohol compounds can cause skin and eye irritation or burns.[7][8]

Given these potential hazards, all waste containing (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, including residues, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of following institutional and regulatory guidelines for hazardous chemical waste.

Procedural Workflow for Disposal

The following step-by-step protocol outlines the essential procedures for the safe handling and disposal of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste material, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe laboratory waste management.

  • Solid Waste:

    • Collect any solid residues, contaminated weighing boats, pipette tips, and other disposables in a designated, robust, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect all solutions containing (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL in a separate, sealed, and leak-proof container.

    • Crucially, do not mix this waste stream with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines. Incompatible mixtures can lead to dangerous reactions.

  • Labeling:

    • All waste containers must be clearly and accurately labeled with:

      • The words "Hazardous Waste "

      • The full chemical name: (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

      • Associated hazard pictograms (e.g., toxic, irritant, environmental hazard). A GHS07 pictogram (exclamation mark) is a reasonable assumption based on related compounds.[9]

Step 3: Storage of Waste

Proper storage of hazardous waste is critical to prevent accidents and environmental contamination.

  • Store sealed waste containers in a designated and secure satellite accumulation area .

  • This area should be cool, dry, and well-ventilated.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.[7]

Step 4: Arranging for Disposal

The final disposal of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Provide a detailed and accurate inventory of the waste, including the chemical name and quantity.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment: For small, manageable spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Collection: Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or decontamination solution. All cleaning materials must also be collected as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting protocols.

Data Summary for Disposal Considerations

ParameterGuidelineRationale
Waste Classification Hazardous WastePresumed toxicity, irritancy, and environmental persistence based on chemical structure.
Primary Disposal Method Licensed Chemical Destruction/IncinerationHigh-temperature incineration is often required for the complete destruction of persistent fluorinated compounds.[5]
Container Material Glass or PolyethyleneAvoid metal containers for potentially corrosive materials.
Incompatible Materials Strong Oxidizing Agents, AcidsTo prevent potentially hazardous chemical reactions.[7]
Spill Cleanup Material Inert Absorbent (Vermiculite, Sand)To safely contain and collect spilled material without reacting with it.

Logical Flow for Disposal Decision Making

Disposal_Workflow A Identify Waste as (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL B Assess Hazards: - Aromatic Amine (Toxic) - Fluorinated Compound (Persistent) - Amino Alcohol (Irritant) A->B C Classify as Hazardous Waste B->C D Select Appropriate PPE: - Gloves - Goggles - Lab Coat C->D E Segregate Waste: Solid vs. Liquid D->E F Containerize and Label Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Document Waste for Disposal H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Disposal decision workflow for (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For a compound like (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL, where specific disposal data is scarce, a conservative approach grounded in the known hazards of its constituent functional groups is essential. By adhering to the principles of proper hazard identification, segregation, containment, and professional disposal, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's EHS office for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • Environmental Fate and Transport Processes - PFAS. ITRC. [Link]

  • Per- and polyfluoroalkyl substances. Wikipedia. [Link]

  • Fate of PFAS in the Aquatic Environment: From Source to Sink. [Link]

  • Fluorocarbons (PFAS)—The Forever Chemicals. PMC. [Link]

  • (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol. PubChem. [Link]

  • Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • SAFETY DATA SHEET PROPAN-2-OL TECH. [Link]

  • Safety data sheet. CPAChem. [Link]

  • Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. ResearchGate. [Link]

  • Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. [Link]

  • 1-AMINO-2-PROPANOL. Occupational Safety and Health Administration. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Reactivity of fluorine compound. Chemistry Stack Exchange. [Link]

Sources

Personal protective equipment for handling (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for novel or specialized chemical entities is paramount for both discovery and the well-being of our researchers. This guide provides a detailed operational and safety framework for handling (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be constructed by analyzing data from structurally analogous fluorinated amino alcohols. This proactive approach, grounded in established chemical safety principles, ensures a high degree of protection.

Hazard Assessment: An Analog-Based Approach

The primary hazards associated with this class of compounds—amino alcohols—are often related to corrosivity and irritation. The presence of the difluorophenyl group suggests that upon thermal decomposition or in certain reactions, hazardous byproducts like hydrogen fluoride could be a concern, although the carbon-fluorine bond is generally stable.[1][2]

Our assessment, based on similar compounds, indicates that (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL should be handled as a substance that is, at a minimum, a skin and eye irritant, and potentially corrosive.[3][4][5]

Table 1: Hazard Profile of Structurally Similar Amino Alcohols

Compound Name CAS Number Key GHS Hazard Statements GHS Pictogram Source
(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-ol 1212915-25-7 H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. GHS07 (Exclamation Mark) [6]
(R)-(-)-1-Aminopropan-2-ol 2799-16-8 Causes severe skin burns and eye damage.[7] GHS05 (Corrosion) [7]
DL-1-Amino-2-propanol 78-96-6 Harmful if swallowed or in contact with skin.Causes severe skin burns and eye damage. GHS05 (Corrosion), GHS07 (Exclamation Mark)

| 3-Amino-1,2-propanediol | 616-30-8 | Causes severe skin burns and eye damage.[8] | GHS05 (Corrosion) |[8] |

Based on this data, it is prudent to adopt the most stringent precautions, treating the target compound as corrosive to skin and eyes and harmful upon contact or ingestion .

Personal Protective Equipment (PPE): A Multi-Layered Defense System

The selection of PPE is not a static checklist but a dynamic process that adapts to the scale and nature of the procedure. The following recommendations establish a baseline for safe handling.

Mandatory Baseline PPE
  • Eye and Face Protection:

    • Rationale: The high risk of serious eye damage from even a minor splash of a corrosive substance necessitates robust protection.[7]

    • Specification: Always wear tight-fitting chemical splash goggles (conforming to ANSI Z87.1 or EN 166). When handling quantities greater than a few milligrams, or when a splash hazard is significant (e.g., during transfers, reactions under pressure), a full-face shield must be worn in addition to safety goggles.[9][10]

  • Hand Protection:

    • Rationale: Skin contact is a primary route of exposure, and related compounds are known to cause severe burns.[4] Disposable gloves provide a critical barrier but should be considered for "splash protection" only, not for prolonged immersion.[9]

    • Specification:

      • Incidental Contact (e.g., weighing, preparing dilute solutions): Use nitrile gloves (minimum 4 mil thickness). Always double-glove if there is a risk of tearing.

      • Extended Contact (e.g., cleaning spills, large-scale reactions): Use thicker, chemical-resistant gloves such as neoprene or butyl rubber over a pair of nitrile gloves.[10][11]

    • Critical Practice: Gloves must be removed immediately upon suspected contamination. Never wear gloves outside the laboratory area to prevent cross-contamination of common surfaces like door handles or keyboards.[10][12] Wash hands thoroughly after removing gloves.[12]

  • Body Protection:

    • Rationale: To protect skin on the arms and body from splashes and spills.

    • Specification: A full-length, long-sleeved laboratory coat is mandatory.[13] For procedures involving larger volumes (>100 mL) or a significant splash risk, an acid-resistant apron should be worn over the lab coat.[9] Ensure that legs and feet are fully covered; open-toed shoes and shorts are never permissible in a laboratory setting.[9][12]

  • Respiratory Protection:

    • Rationale: While the compound is likely a solid or oil with low volatility at room temperature, aerosols or dust can be generated during weighing or transfer operations. Analogous compounds can cause respiratory irritation.[5][6]

    • Specification: All handling of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][13] If a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be required.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including provisions for unexpected events and final disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure.[13] Cover the work surface with disposable plastic-backed absorbent paper.[9]

  • PPE Donning: Before handling the primary container, don all required PPE as outlined above (lab coat, goggles, face shield if necessary, and appropriate gloves).

  • Weighing/Transfer: Conduct any transfer of the solid material within the fume hood to contain dust. Use non-sparking tools if the material is a fine powder.[14]

  • Procedure: Keep all containers sealed when not in immediate use. For reactions, ensure the apparatus is secure and allows for pressure release if necessary.

  • Post-Procedure: Decontaminate any reusable equipment. Remove contaminated bench paper and dispose of it as solid chemical waste.

  • PPE Doffing: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid self-contamination. Dispose of all single-use items in the designated solid waste container.

  • Hygiene: Wash hands and arms thoroughly with soap and water.[12]

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]

  • Spill: Evacuate the immediate area. For small spills within a fume hood, use a spill kit with an appropriate absorbent material (avoid combustible materials). For larger spills, evacuate the lab and contact your institution's environmental health and safety office.

Disposal Plan

Fluorinated organic compounds present unique disposal challenges due to the stability of the carbon-fluorine bond.[1][15]

  • Contaminated PPE and Materials: All disposable items that have come into contact with the chemical (gloves, bench paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Chemical/Waste Solutions: Do not dispose of this material down the drain. Collect all waste in a designated, properly labeled, and sealed waste container.

  • Final Disposal Method: The recommended method for the destruction of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[1][15][16] This process is necessary to ensure the complete breakdown of the stable C-F bonds.[2] Maintain meticulous records of the entire disposal process for regulatory compliance.[15]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Level Task Evaluate Procedure: - Scale (mg vs. g) - Physical Form (Solid vs. Liquid) - Splash/Aerosol Potential LowRisk Low Exposure Potential (e.g., Weighing <100mg in hood) Task->LowRisk Low Risk MedRisk Moderate Exposure Potential (e.g., Solution Prep, Small Reaction) Task->MedRisk Moderate Risk HighRisk High Exposure Potential (e.g., Large Scale, Transfers, Pressurized System) Task->HighRisk High Risk Goggles Chemical Splash Goggles LowRisk->Goggles Nitrile Nitrile Gloves (Double-Gloved) LowRisk->Nitrile LabCoat Lab Coat LowRisk->LabCoat MedRisk->Goggles MedRisk->Nitrile MedRisk->LabCoat HighRisk->Goggles FaceShield Face Shield HighRisk->FaceShield HeavyGloves Neoprene/Butyl Gloves (over Nitrile) HighRisk->HeavyGloves HighRisk->LabCoat Apron Chemical-Resistant Apron HighRisk->Apron

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. Benchchem.

  • Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration. U.S. Environmental Protection Agency (EPA).

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department.

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents (US20160046506A1).

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI.

  • (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-ol Safety Information. Sigma-Aldrich.

  • Safety Data Sheet for (R)-(-)-1-Aminopropan-2-ol. Fisher Scientific.

  • 1-AMINO-2-PHENYL-PROPAN-2-OL HYDROCHLORIDE Safety Data Sheet. ECHEMI.

  • Safety data sheet for 2-Amino-2-methyl-1-propanol. CPAchem.

  • Human health tier II assessment for 1-Amino-2-propanol. Australian Government Department of Health.

  • Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH.

  • Safety Data Sheet: PROPAN-2-OL TECH. A-Chem.

  • Safety Data Sheet for DL-1-Amino-2-propanol. Sigma-Aldrich.

  • General Laboratory Safety Guidelines. ETH Zurich.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.

  • 1-Amino-2-propanol Method number: PV2112. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet for 3-Amino-1,2-propanediol. Fisher Scientific.

  • Standard laboratory safe handling/storage requirement. Weizmann Institute of Science.

  • (1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-ol Product Page. ChemScene.

  • Guidelines for Safe Laboratory Practices. NextGen Protocols.

  • (1S,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-ol Product Page. ChemScene.

  • (1S,2R)-1-AMINO-1-(2-FLUOROPHENYL)PROPAN-2-OL Product Page. BLDpharm.

  • (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol. PubChem, National Center for Biotechnology Information.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.